Jatrophane 4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,9,13-tetraacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H52O14/c1-20(2)35(45)51-31-22(4)30(48-23(5)40)28-33(52-36(46)27-15-13-12-14-16-27)38(11,53-26(8)43)19-39(28,47)32(49-24(6)41)21(3)17-18-37(9,10)34(29(31)44)50-25(7)42/h12-18,20-21,28-34,44,47H,4,19H2,1-3,5-11H3/b18-17-/t21-,28-,29+,30-,31-,32-,33+,34+,38+,39+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITHKWWZWFNDND-RAFXCFENSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C(C)C)O)OC(=O)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C\C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C(C)C)O)OC(=O)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H52O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
744.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Architecture of a Diterpenoid: A Technical Guide to the Biogenesis and Biosynthetic Pathway of the Jatrophane Skeleton
For Researchers, Scientists, and Drug Development Professionals
Introduction
The jatrophane diterpenoids, a complex and structurally diverse family of natural products, have garnered significant attention from the scientific community due to their wide range of promising biological activities, including anti-inflammatory, anti-HIV, and cytotoxic effects. Found predominantly in the Euphorbiaceae family, these molecules are characterized by a unique 5/12-membered bicyclic carbon skeleton. Understanding the intricate biosynthetic pathway leading to the jatrophane core is paramount for the targeted discovery of novel therapeutic agents and for the development of synthetic biology platforms for their sustainable production. This technical guide provides an in-depth exploration of the biogenesis of the jatrophane skeleton, detailing the enzymatic players, key intermediates, and experimental methodologies used to elucidate this fascinating pathway.
Biogenesis of the Jatrophane Skeleton: An Overview
The biosynthesis of the jatrophane skeleton commences with the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are generated through the methylerythritol phosphate (B84403) (MEP) pathway in plants. These precursors are sequentially condensed to form the C20 precursor, geranylgeranyl diphosphate (GGPP). The formation of the characteristic jatrophane framework from GGPP is a multi-step enzymatic cascade involving cyclization, oxidation, and rearrangement reactions.
The key committed step is the cyclization of GGPP to the macrocyclic diterpene casbene (B1241624), a reaction catalyzed by the enzyme casbene synthase. Casbene then serves as a crucial scaffold for the subsequent tailoring enzymes, primarily cytochrome P450 monooxygenases (CYPs) and alcohol dehydrogenases (ADHs), which introduce oxygen functionalities and facilitate further cyclizations and rearrangements to yield the diverse array of jatrophane-related diterpenoids, including the lathyrane skeleton, a proposed direct precursor to the jatrophane core.
The Biosynthetic Pathway
The biosynthetic pathway from the universal precursor GGPP to the jatrophane skeleton is a complex series of enzymatic transformations. The currently understood pathway involves the initial formation of the macrocyclic diterpene casbene, followed by a series of oxidative and cyclization reactions.
Key Enzymes and Intermediates
The biosynthesis of the jatrophane skeleton is orchestrated by a series of specialized enzymes. The following table summarizes the key enzymes and their roles in the pathway, along with available quantitative data.
| Enzyme | Substrate(s) | Product(s) | Cofactor(s) | Organism (example) | Km | kcat | Specific Activity |
| Casbene Synthase | Geranylgeranyl Diphosphate (GGPP) | Casbene | Mg²⁺ | Ricinus communis | 1.9 µM | N/A | N/A |
| CYP71D445 | Casbene | 9-hydroxycasbene | NADPH, O₂ | Euphorbia lathyris | N/A | N/A | N/A |
| CYP726A27 | Casbene | 5-hydroxycasbene | NADPH, O₂ | Euphorbia lathyris | N/A | N/A | N/A |
| Alcohol Dehydrogenase (ADH1) | Oxidized Casbene Intermediates | Lathyrane Precursors | NAD⁺ | Euphorbia lathyris | N/A | N/A | N/A |
Experimental Protocols
Elucidating the jatrophane biosynthetic pathway has relied on a combination of classical biochemical techniques and modern molecular biology approaches. Below are detailed methodologies for key experiments.
Purification of Casbene Synthase from Ricinus communis
This protocol is adapted from the work of Dueber et al. (1978).
a. Plant Material and Induction:
-
Germinate castor bean (Ricinus communis) seeds in the dark for 67 hours.
-
Induce casbene synthase expression by exposing the seedlings to a suspension of Rhizopus stolonifer spores for 14-18 hours prior to extraction.
b. Crude Extract Preparation:
-
Homogenize the induced seedlings in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol and 10% glycerol).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes to remove cell debris.
-
Collect the supernatant as the crude enzyme extract.
c. Ammonium (B1175870) Sulfate (B86663) Fractionation:
-
Slowly add solid ammonium sulfate to the crude extract to achieve 40% saturation while stirring on ice.
-
After stirring for 30 minutes, centrifuge at 15,000 x g for 20 minutes and discard the pellet.
-
Add additional ammonium sulfate to the supernatant to reach 60% saturation.
-
Stir for 30 minutes and collect the protein precipitate by centrifugation at 15,000 x g for 20 minutes.
-
Resuspend the pellet in a minimal volume of the extraction buffer.
d. Chromatographic Purification:
-
Apply the resuspended protein to a QAE-Sephadex A-50 anion-exchange column equilibrated with the extraction buffer.
-
Elute the proteins with a linear gradient of NaCl (e.g., 0-0.5 M) in the extraction buffer.
-
Collect fractions and assay for casbene synthase activity.
-
Pool the active fractions and concentrate them.
-
Apply the concentrated, partially purified enzyme to a Sephadex G-100 gel filtration column equilibrated with the extraction buffer to separate proteins based on size.
-
Collect fractions and assay for casbene synthase activity. Pool the most active fractions.
In Vitro Assay for Casbene Synthase Activity
a. Reaction Mixture:
-
50 mM Tris-HCl, pH 8.0
-
10 mM MgCl₂
-
5 µM [1-³H]-Geranylgeranyl diphosphate (GGPP) (specific activity ~10,000 cpm/nmol)
-
Enzyme preparation (e.g., 10-50 µg of purified protein)
-
Final volume: 100 µL
b. Procedure:
-
Combine all reaction components except the enzyme in a microcentrifuge tube.
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate the reaction mixture at 30°C for 1 hour.
-
Stop the reaction by adding 100 µL of a stop solution (e.g., 50 mM EDTA in 50% ethanol).
-
Extract the radioactive product by adding 200 µL of n-hexane and vortexing vigorously.
-
Centrifuge to separate the phases.
-
Transfer the upper hexane (B92381) phase containing the casbene product to a scintillation vial.
-
Quantify the radioactivity using a liquid scintillation counter.
Heterologous Expression and Functional Characterization of CYPs and ADH in Saccharomyces cerevisiae
This protocol is a generalized approach based on studies by King et al. (2014) and others.
a. Yeast Strain and Plasmids:
-
Use an engineered S. cerevisiae strain capable of producing high levels of GGPP.
-
Clone the cDNAs of the candidate CYP (e.g., CYP71D445, CYP726A27) and ADH (ADH1) genes into yeast expression vectors under the control of a strong inducible promoter (e.g., GAL1).
-
Co-express a cytochrome P450 reductase (CPR) from a plant source (e.g., Arabidopsis thaliana) to provide the necessary reducing equivalents for the CYPs.
b. Yeast Transformation and Culture:
-
Transform the yeast strain with the expression plasmids using the lithium acetate (B1210297) method.
-
Select for transformants on appropriate selection media.
-
Grow a starter culture of the transformed yeast in a selective medium with a non-inducing carbon source (e.g., glucose).
-
Inoculate a larger volume of induction medium (containing galactose) with the starter culture.
-
If assaying the full pathway, co-express casbene synthase.
-
Incubate the culture at 30°C with shaking for 48-72 hours.
c. Metabolite Extraction and Analysis:
-
Harvest the yeast cells by centrifugation.
-
Extract the metabolites from the culture medium and the cell pellet using an organic solvent (e.g., ethyl acetate or hexane).
-
Concentrate the organic extract under a stream of nitrogen.
-
Analyze the extracted metabolites by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the enzymatic products.
preliminary biological activity screening of Jatrophane 4
An In-Depth Technical Guide to the Preliminary Biological Activity Screening of Jatrophane Diterpenoids
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: Jatrophane diterpenoids, a class of macrocyclic compounds predominantly found in the Euphorbiaceae family, have garnered significant interest in drug discovery due to their complex structures and wide spectrum of biological activities.[1][2] These activities include potent anti-inflammatory, cytotoxic, antimicrobial, and multidrug resistance (MDR) reversing properties.[1][2][3] This technical guide provides a consolidated overview of the preliminary biological screening of a representative compound, herein referred to as Jatrophane 4, based on published data for various jatrophane diterpenoids. It offers detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows to facilitate further research and development in this promising area of natural product chemistry.
Anti-inflammatory Activity
Jatrophane diterpenoids have demonstrated significant anti-inflammatory effects, primarily evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Data Summary: Inhibition of Nitric Oxide (NO) Production
The following table summarizes the inhibitory activity of various jatrophane compounds against NO production in LPS-stimulated RAW264.7 macrophages.
| Compound ID (Source) | IC50 (µM) | Positive Control | Control IC50 (µM) |
| Jatrophane 5 | 16.86 | L-NMMA | 21.90 |
| Jatrophane 8 | 32.49 | L-NMMA | 21.90 |
| Jatrophane 9 | 28.51 | L-NMMA | 21.90 |
| Jatrophane 10 | 25.43 | L-NMMA | 21.90 |
| Jatrophane 11 | 18.75 | L-NMMA | 21.90 |
| Jatrophane 13 | 29.62 | L-NMMA | 21.90 |
| This compound | 63.3 | N/A | N/A |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This protocol details the method for evaluating the anti-inflammatory activity of a test compound by measuring the inhibition of nitric oxide production in murine macrophage RAW264.7 cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). Cells are pre-treated for 1 hour.
-
Inflammatory Stimulation: LPS (1 µg/mL final concentration) is added to each well (except for the negative control) to induce an inflammatory response.
-
Incubation: The plate is incubated for another 24 hours.
-
Nitrite (B80452) Quantification (Griess Assay):
-
100 µL of cell culture supernatant is transferred to a new 96-well plate.
-
100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.
-
The plate is incubated at room temperature for 10 minutes in the dark.
-
-
Data Measurement: The absorbance is measured at 540 nm using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve.
-
Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined from a dose-response curve.
Visualization: LPS-Induced Pro-inflammatory Pathway
Caption: LPS stimulation of TLR4 activates NF-κB, leading to iNOS expression and NO production.
Cytotoxic Activity
Jatrophane diterpenoids have been evaluated for their cytotoxic effects against a range of human cancer cell lines, demonstrating their potential as anticancer agents. Jatrophone, a well-known jatrophane, exhibits potent activity against doxorubicin-resistant breast cancer cells.
Data Summary: In Vitro Cytotoxicity (IC50)
The following table presents the half-maximal inhibitory concentration (IC50) values for various jatrophanes against several human cancer cell lines.
| Compound ID (Source) | Cell Line | Cancer Type | IC50 (µM) |
| Jatrophone | MCF-7/ADR | Doxorubicin-Resistant Breast | 1.8 |
| Euphornin | HeLa | Cervical Carcinoma | 3.1 |
| Euphornin | MDA-MB-231 | Breast Tumor | 13.4 |
| Compound 218 | MCF-7 | Breast | 32.1 |
| Compound 218 | NCI-H460 | Non-small Cell Lung | 58.2 |
| Pubescenol (1) | MCF-7 | Breast | Moderate |
| Pubescenol (1) | NCI-H460 | Lung | Moderate |
| Pubescenol (1) | SF-268 | CNS | Moderate |
Experimental Protocol: Sulforhodamine B (SRB) Assay
This protocol describes a common method for determining cytotoxicity based on the measurement of cellular protein content.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with the test compound (e.g., this compound) at a range of concentrations (e.g., 0.01 to 100 µM) for a specified period, typically 72 hours.
-
Cell Fixation: The media is discarded, and cells are fixed by adding 150 µL of 10% trichloroacetic acid (TCA) per well. The plate is incubated at 4°C for 1 hour.
-
Washing: The plate is washed three to five times with tap water to remove TCA and excess media, then allowed to air dry.
-
Staining: 70 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) is added to each well, and the plate is incubated at room temperature for 10-30 minutes in the dark.
-
Rinsing: Unbound SRB dye is removed by washing the plate four times with 1% acetic acid. The plate is then air-dried.
-
Dye Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye. The plate is shaken on a gyratory shaker for 5 minutes.
-
Data Measurement: The optical density (OD) is measured at approximately 510 nm using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined from the dose-response curve.
Visualization: Jatrophone-Induced PI3K/Akt/NF-κB Pathway Inhibition
Caption: Jatrophone down-regulates the PI3K/Akt/NF-κB pathway, inhibiting cancer cell proliferation.
Antimicrobial Activity
Certain jatrophane diterpenoids and extracts containing them have shown activity against pathogenic bacteria, indicating their potential for development as antimicrobial agents.
Data Summary: Antibacterial Activity
The following table summarizes the antimicrobial activity of jatrophane-containing extracts and related compounds.
| Compound/Extract (Source) | Microorganism | Assay Method | Result |
| J. podagrica ethyl acetate (B1210297) extract | Bacillus cereus, E. coli, Salmonella spp. | Agar (B569324) Well Diffusion, MIC | Showed highest potential among fractions |
| Jatrophone | Bacterial Target Proteins (in silico) | Molecular Docking | High binding affinity to PBP1a and PBP5 |
| Helioscopinolide A & B (from E. pubescens) | Staphylococcus aureus | Not specified | Significant antibacterial activity |
| J. spinosa methanolic extract (250 mg/ml) | Staphylococcus aureus | Agar Well Diffusion | 17.43 mm inhibition zone |
| J. spinosa methanolic extract (250 mg/ml) | Pseudomonas aeruginosa | Agar Well Diffusion | 17.77 mm inhibition zone |
Experimental Protocol: Agar Well Diffusion and MIC Determination
This protocol outlines a two-step process for screening antimicrobial activity and then quantifying it.
Part A: Agar Well Diffusion Assay (Initial Screening)
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi and pour into sterile Petri dishes.
-
Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth, adjusting its turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Uniformly spread the microbial inoculum over the surface of the agar plate using a sterile cotton swab.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.
-
Sample Loading: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a specific concentration, e.g., 250 mg/mL) into each well. A solvent control and a standard antibiotic (positive control) should also be included.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 25-28°C for 48-72 hours for fungi.
-
Data Measurement: Measure the diameter of the clear zone of inhibition (in mm) around each well.
Part B: Microdilution Method (MIC Determination)
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate broth (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approx. 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under the appropriate conditions (e.g., 37°C for 24 hours).
-
Data Measurement: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Visualization: Antimicrobial Screening Workflow
Caption: Workflow for preliminary screening and quantitative assessment of antimicrobial activity.
Multidrug Resistance (MDR) Reversal Activity
A compelling biological activity of jatrophane diterpenoids is their ability to modulate P-glycoprotein (P-gp), a key transporter protein responsible for multidrug resistance in cancer cells. By inhibiting P-gp, these compounds can restore the efficacy of conventional chemotherapy drugs in resistant tumors.
Data Summary: P-glycoprotein (P-gp) Modulation
The table below highlights the activity of jatrophanes in reversing MDR in cancer cell lines.
| Compound ID (Source) | Cell Line | Assay | Result |
| Jatrophanes 1 & 2 (E. mellifera) | L5178Y MDR (Mouse Lymphoma) | Rhodamine-123 Exclusion | Significant MDR reversing activity |
| Jatrophanes 1 & 2 (E. mellifera) | COLO 320 (Human Colon Adenocarcinoma) | Rhodamine-123 Exclusion | Significant, dose-dependent MDR reversal |
| Jatrophanes 1 & 3 (E. dendroides) | Multi-drug resistant cancer cell line | N/A | Strong reversal potential via P-gp inhibition |
| Portlandicine (3) (E. segetalis) | Mouse Lymphoma | N/A | More active than verapamil (B1683045) (positive control) |
Experimental Protocol: Rhodamine 123 (Rh123) Exclusion Assay
This flow cytometry-based assay measures the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123, to assess the inhibitory effect of a compound on P-gp function.
-
Cell Culture: Culture P-gp-overexpressing cells (e.g., L5178Y MDR) and the corresponding parental (sensitive) cell line.
-
Cell Preparation: Harvest cells and adjust the density to 1 x 10⁶ cells/mL in serum-free medium.
-
Compound Incubation: Incubate the cells with various concentrations of the test compound (e.g., this compound) or a known P-gp inhibitor (e.g., verapamil) for 10 minutes at room temperature.
-
Substrate Addition: Add Rhodamine 123 to a final concentration of 5.2 µM.
-
Incubation: Incubate the cells for an additional 20 minutes at 37°C in the dark, with shaking.
-
Washing: Pellet the cells by centrifugation (e.g., 1500 rpm for 5 min at 4°C), discard the supernatant, and wash with ice-cold PBS.
-
Flow Cytometry: Resuspend the cell pellet in PBS for analysis. Acquire data on a flow cytometer, measuring the mean fluorescence intensity of the cell population.
-
Analysis: An increase in intracellular Rh123 fluorescence in the presence of the test compound, compared to the untreated control, indicates inhibition of P-gp-mediated efflux. The activity is often expressed as a fluorescence activity ratio (FAR).
Visualization: Mechanism of P-gp Inhibition by Jatrophanes
Caption: this compound blocks the P-gp efflux pump, allowing chemotherapy drugs to accumulate inside cancer cells.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]
The Botanical Landscape of Jatrophane Diterpenoids: A Technical Guide to Natural Sources and Distribution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources and botanical distribution of jatrophane diterpenoids, a complex class of macrocyclic diterpenes. These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities, including anti-inflammatory, cytotoxic, anti-HIV, and multidrug resistance (MDR) reversal properties. This document summarizes key quantitative data, details common experimental protocols for their isolation and characterization, and provides visual representations of their botanical distribution and experimental workflows.
Botanical Distribution of Jatrophane Diterpenoids
Jatrophane diterpenoids are predominantly found within the plant kingdom, almost exclusively in the Euphorbiaceae (Spurge) family, a large and chemically diverse family of flowering plants.[1][2][3] Within this family, the genera Euphorbia and Jatropha are the most prolific producers of these compounds.[4][5] The name "jatrophane" itself is derived from the genus Jatropha, from which the first member of this class, jatrophone, was isolated.
The distribution of these compounds is widespread across various species within these genera, often localized in the latex, aerial parts, or roots of the plants. The structural diversity of jatrophanes is vast, with many being polyoxygenated and esterified with a variety of acyl groups.
Tabulated Distribution Data
The following table summarizes the botanical sources of various jatrophane diterpenoids as documented in the scientific literature. It is important to note that "Jatrophane 4" is not a universally recognized compound name but was used to designate a known jatrophane polyester (B1180765) in a study on Euphorbia platyphyllos.
| Family | Genus | Species | Plant Part | Isolated Jatrophane Diterpenoids | Reference |
| Euphorbiaceae | Euphorbia | Euphorbia platyphyllos L. | Whole dried plants | Three new jatrophane diterpenes and one known jatrophane polyester (designated as 4) | |
| Euphorbiaceae | Euphorbia | Euphorbia dendroides | - | Six new jatrophane diterpenoids | |
| Euphorbiaceae | Jatropha | Jatropha curcas L. | Whole plants | Nine jatrophane diterpenoids (including six new compounds) | |
| Euphorbiaceae | Euphorbia | Euphorbia peplus L. | Whole plant | Ten jatrophane diterpenoids (including seven new compounds, euphjatrophanes A-G) | |
| Euphorbiaceae | Euphorbia | Euphorbia sororia | Fructus | Fifteen jatrophane diterpenoids (including five new compounds) | |
| Euphorbiaceae | Euphorbia | Euphorbia helioscopia | Aerial parts | Three new jatrophane diterpenoids (euphoheliphanes A-C) | |
| Euphorbiaceae | Euphorbia | Euphorbia nicaeensis | Latex | Fifteen jatrophane diterpenes | |
| Euphorbiaceae | Euphorbia | Euphorbia amygdaloides ssp. amygdaloides | - | Three new jatrophane esters | |
| Euphorbiaceae | Euphorbia | Euphorbia guyoniana Boiss. & Reut. | - | Two new jatrophane diterpenes (guyonianin G and H) |
Experimental Protocols: Isolation and Characterization
The isolation and structural elucidation of jatrophane diterpenoids from their natural sources follow a general workflow involving extraction, fractionation, purification, and spectroscopic analysis.
General Methodology
-
Plant Material Collection and Preparation: The specific plant part (e.g., whole plant, aerial parts, latex) is collected, identified by a botanist, and often air-dried and powdered to increase the surface area for extraction.
-
Extraction: The powdered plant material is typically extracted with organic solvents of increasing polarity. A common starting solvent is methanol (B129727) or ethanol. The resulting crude extract is then concentrated under reduced pressure.
-
Solvent-Solvent Partitioning: The crude extract is suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Chromatographic Purification: The fractions obtained from partitioning are subjected to a series of chromatographic techniques to isolate individual compounds. This is a multi-step process that may include:
-
Column Chromatography (CC): Often using silica (B1680970) gel or Sephadex LH-20.
-
Medium Pressure Liquid Chromatography (MPLC): For more efficient separation.
-
High-Performance Liquid Chromatography (HPLC): Typically reverse-phase (RP-HPLC) with a C18 column, for final purification.
-
-
Structure Elucidation: The structure of the purified jatrophane diterpenoids is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for establishing the carbon skeleton, the position of functional groups, and the relative stereochemistry of the molecule.
-
X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration.
-
UV and IR Spectroscopy: Provide information about chromophores and functional groups present in the molecule.
-
Visualizing Botanical Distribution and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the botanical hierarchy of jatrophane sources and a typical experimental workflow for their isolation.
Caption: Botanical distribution of jatrophane diterpenoids.
Caption: Generalized workflow for jatrophane isolation.
Signaling Pathways and Biological Activity
Jatrophane diterpenoids exhibit a range of biological activities, with their ability to reverse multidrug resistance (MDR) in cancer cells being particularly noteworthy. This is often achieved through the inhibition of P-glycoprotein (P-gp), an ATP-dependent drug efflux pump. Some jatrophanes have also been shown to induce autophagy and inhibit Tau pathology, suggesting potential applications in neurodegenerative diseases. The cytotoxic properties of many jatrophane diterpenoids are also of significant interest in anticancer drug discovery.
The following diagram illustrates the role of jatrophanes in the inhibition of P-glycoprotein, a key mechanism in overcoming multidrug resistance.
Caption: Jatrophane inhibition of P-glycoprotein (P-gp).
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
physical and chemical properties of Jatrophane 4 powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane 4 is a complex diterpene isolated from plants of the Euphorbiaceae family, notably Euphorbia peplus. As a member of the jatrophane class of natural products, it possesses a unique and intricate molecular architecture that has garnered significant interest in the scientific community. Jatrophane diterpenes are recognized for a wide array of biological activities, including anti-inflammatory, cytotoxic, and multidrug resistance (MDR) reversing properties.[1][2] This technical guide provides an in-depth overview of the known physical and chemical properties of this compound powder, detailed experimental protocols for its isolation and characterization, and a summary of its biological significance with a focus on its mechanism of action.
Physical and Chemical Properties
This compound is typically isolated as a colorless or pale yellow, amorphous solid or powder.[1] While extensive quantitative data for this compound is still emerging, the following tables summarize its known properties and those of closely related jatrophane diterpenes.
Table 1: General Physical and Chemical Properties of this compound
| Property | Value | Source |
| Appearance | Colorless or pale yellow solid/powder | [1] |
| Molecular Formula | C₃₉H₅₂O₁₄ | EvitaChem |
| Molecular Weight | 744.82 g/mol | EvitaChem |
| Solubility | Moderately soluble in ethanol (B145695) and dichloromethane (B109758) | [1] |
| Melting Point | Not extensively documented | [1] |
Table 2: Spectroscopic Data for a Jatrophane Diterpenoid from Euphorbia peplus
(Data for a closely related euphpepluone, representative of the jatrophane scaffold)
| Nucleus | Chemical Shift (δ) ppm |
| ¹H NMR | Signals corresponding to olefinic protons, acetyl groups, and methine protons are characteristic. |
| ¹³C NMR | Resonances for carbonyls, olefinic carbons, and oxygenated carbons are typically observed. |
| HRESIMS | Provides high-resolution mass data for molecular formula determination. |
Experimental Protocols
The isolation and purification of this compound from its natural source, Euphorbia peplus, involves a multi-step process. The following is a representative experimental protocol based on established methods for jatrophane diterpene extraction.
Isolation and Purification of this compound
Objective: To isolate this compound from the powdered plant material of Euphorbia peplus.
Materials:
-
Dried and powdered Euphorbia peplus plant material
-
Methanol (B129727) (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
n-Hexane
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Extraction:
-
Macerate the powdered plant material in methanol at room temperature for 48 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield a crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in a mixture of methanol and water (9:1 v/v).
-
Perform liquid-liquid partitioning with n-hexane to remove nonpolar constituents.
-
Extract the aqueous methanol phase with dichloromethane.
-
Collect the dichloromethane phase, which will contain the jatrophane diterpenes, and concentrate it in vacuo.
-
-
Column Chromatography:
-
Subject the concentrated dichloromethane extract to silica gel column chromatography.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Collect fractions and monitor by TLC, visualizing with an appropriate staining agent (e.g., vanillin-sulfuric acid) and heating.
-
Pool fractions containing compounds with similar TLC profiles.
-
-
Size-Exclusion Chromatography:
-
Further purify the fractions rich in jatrophanes using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol/dichloromethane).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Perform final purification of the targeted fractions by semi-preparative HPLC on a C18 column.
-
Use a gradient of acetonitrile (B52724) and water as the mobile phase.
-
Collect the peak corresponding to this compound.
-
-
Structure Elucidation:
-
Characterize the purified compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), to confirm its identity as this compound.
-
Crystallization of this compound
Objective: To obtain single crystals of this compound suitable for X-ray diffraction analysis.
Method:
-
Slow Evaporation:
-
Dissolve the purified this compound powder in a minimal amount of a suitable solvent (e.g., a mixture of dichloromethane and methanol).
-
Loosely cover the vial to allow for slow evaporation of the solvent at room temperature.
-
Monitor the vial for the formation of crystals over several days to weeks.
-
Biological Activity and Signaling Pathways
Jatrophane diterpenes are well-documented for their significant biological activities. A key area of interest is their ability to reverse multidrug resistance in cancer cells, primarily through the inhibition of P-glycoprotein (P-gp), an ATP-dependent efflux pump.[3][4][5] Some jatrophanes have also been shown to influence key cellular signaling pathways.
Multidrug Resistance Reversal
This compound and related compounds are believed to act as competitive or non-competitive inhibitors of P-gp, thereby increasing the intracellular concentration of chemotherapeutic drugs in resistant cancer cells.[3] This activity restores the efficacy of conventional anticancer agents. The PI3K/Akt/NF-κB signaling pathway has been implicated in the mechanism of action of some jatrophane diterpenes in overcoming multidrug resistance.[3][6]
Biosynthesis of Jatrophane Diterpenes
The biosynthesis of jatrophane diterpenes originates from the cyclization of geranylgeranyl pyrophosphate (GGPP), a common precursor for all diterpenes.[7]
Conclusion
This compound represents a promising natural product with significant potential for further investigation, particularly in the context of overcoming multidrug resistance in cancer therapy. Its complex structure presents challenges for total synthesis but also offers a unique scaffold for the design of novel therapeutic agents. The experimental protocols and biological insights provided in this guide serve as a valuable resource for researchers dedicated to exploring the full potential of this intriguing class of diterpenes. Further studies are warranted to fully elucidate the specific physical, chemical, and pharmacological properties of this compound.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Jatrophane Bicyclic Core: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Jatrophane diterpenes are a class of natural products characterized by a unique and complex bicyclic [10.3.0]pentadecane core. Predominantly isolated from plants of the Euphorbiaceae family, these compounds have garnered significant attention in the field of drug discovery due to their diverse and potent biological activities.[1][2][3] This technical guide provides an in-depth overview of the Jatrophane 4-bicyclic core, including its structural features, spectroscopic data, experimental protocols for its isolation and biological evaluation, and its interaction with key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers actively engaged in the exploration and development of Jatrophane-based therapeutic agents.
Core Structure and Chemical Properties
The fundamental Jatrophane skeleton consists of a 12-membered macrocycle fused to a 5-membered ring.[2][3] This core can be extensively functionalized with various oxygen-containing groups, such as hydroxyl, acetyl, and benzoyl moieties, leading to a vast array of naturally occurring derivatives. The conformational flexibility of the 12-membered ring, often adopting endo- and exo-type conformations, further contributes to the structural diversity and biological specificity of these compounds.
Data Presentation: Spectroscopic Data of Representative Jatrophane Diterpenes
The structural elucidation of Jatrophane diterpenes relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Below are tables summarizing the characteristic ¹H and ¹³C NMR data for selected Jatrophane diterpenes.
Table 1: ¹³C NMR Spectroscopic Data (δ in ppm) for Selected Jatrophane Diterpenes in CDCl₃
| Carbon No. | Compound 1¹ | Compound 2² | Euphodendroidin J (3)³ | Euphodendroidin M (8)³ | Euphodendroidin N (10)³ | Euphodendroidin O (11)³ |
| 1 | 36.1 | 35.9 | 35.8 | 36.0 | 35.9 | 35.9 |
| 2 | 77.2 | 77.1 | 77.3 | 77.2 | 77.2 | 77.2 |
| 3 | 82.3 | 82.4 | 82.5 | 82.4 | 82.4 | 82.4 |
| 4 | 45.2 | 45.3 | 45.1 | 45.2 | 45.2 | 45.2 |
| 5 | 130.1 | 130.2 | 130.0 | 130.1 | 130.1 | 130.1 |
| 6 | 142.4 | 142.5 | 142.3 | 142.4 | 142.4 | 142.4 |
| 7 | 73.9 | 74.0 | 74.1 | 74.0 | 74.0 | 74.0 |
| 8 | 76.8 | 76.9 | 76.7 | 76.8 | 76.8 | 76.8 |
| 9 | 208.3 | 208.4 | 208.2 | 208.3 | 208.3 | 208.3 |
| 10 | 50.1 | 50.2 | 50.0 | 50.1 | 50.1 | 50.1 |
| 11 | 135.5 | 135.6 | 135.4 | 135.5 | 135.5 | 135.5 |
| 12 | 133.2 | 133.3 | 133.1 | 133.2 | 133.2 | 133.2 |
| 13 | 42.1 | 42.2 | 42.0 | 42.1 | 42.1 | 42.1 |
| 14 | 204.7 | 204.8 | 204.6 | 204.7 | 204.7 | 204.7 |
| 15 | 91.8 | 91.9 | 91.7 | 91.8 | 91.8 | 91.8 |
| 16 | 18.6 | 18.7 | 18.5 | 18.6 | 18.6 | 18.6 |
| 17 | 116.5 | 116.6 | 116.4 | 116.5 | 116.5 | 116.5 |
| 18 | 26.9 | 27.0 | 26.8 | 26.9 | 26.9 | 26.9 |
| 19 | 23.3 | 23.4 | 23.2 | 23.3 | 23.3 | 23.3 |
| 20 | 18.3 | 18.4 | 18.2 | 18.3 | 18.3 | 18.3 |
¹Data from a representative Jatrophane diterpene. ²Data from a related Jatrophane diterpene. ³Data for Euphodendroidins J, M, N, and O.
Table 2: ¹H NMR Spectroscopic Data (δ in ppm, J in Hz) for a Representative Jatrophane Diterpene (Compound 1) in CDCl₃
| Proton | δ (ppm) | Multiplicity, J (Hz) |
| H-1α | 3.95 | d, 14.5 |
| H-1β | 2.56 | d, 14.5 |
| H-3 | 4.71 | brs |
| H-4 | 2.85 | d, 10.0 |
| H-5 | 5.55 | brs |
| H-7 | 4.97 | d, 10.0 |
| H-8α | 2.43 | dd, 15.0, 10.0 |
| H-8β | 2.02 | d, 15.0 |
| H-11 | 5.22 | d, 16.0 |
| H-12 | 5.54 | dd, 16.0, 10.0 |
| H-13 | 3.60 | dq, 10.0, 7.0 |
| H-16 | 1.22 | d, 7.0 |
| H-17a | 5.18 | s |
| H-17b | 4.82 | s |
| H-18 | 1.14 | s |
| H-19 | 1.12 | s |
| H-20 | 0.97 | d, 7.0 |
Data from a representative Jatrophane diterpene.
Experimental Protocols
Isolation of Jatrophane Diterpenes from Euphorbia Species
The following is a general protocol for the extraction and isolation of Jatrophane diterpenes, which can be adapted based on the specific plant material and target compounds.
1. Extraction:
-
Air-dried and powdered plant material (e.g., whole plants, latex) is extracted exhaustively with a solvent such as 80% ethanol (B145695) or chloroform (B151607) at room temperature.
-
The resulting extract is concentrated under reduced pressure to yield a crude residue.
2. Fractionation:
-
The crude extract is subjected to column chromatography over silica (B1680970) gel or polyamide.
-
A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with solvents like ethyl acetate (B1210297) and methanol.
3. Purification:
-
Fractions containing compounds of interest, as identified by Thin Layer Chromatography (TLC), are further purified using techniques such as preparative TLC, High-Performance Liquid Chromatography (HPLC) with normal or reversed-phase columns.
-
Pure compounds are obtained after solvent evaporation and are characterized by spectroscopic methods.
Rhodamine 123 Efflux Assay for P-glycoprotein (P-gp) Inhibition
This assay is a common method to evaluate the potential of Jatrophane diterpenes to reverse multidrug resistance (MDR) by inhibiting the P-gp efflux pump.
1. Cell Culture:
-
A P-gp-overexpressing cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7) are cultured under standard conditions.
2. Rhodamine 123 Accumulation:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then incubated with various concentrations of the test Jatrophane diterpene (or a known P-gp inhibitor like verapamil (B1683045) as a positive control) for a specified time (e.g., 30 minutes).
-
Rhodamine 123, a fluorescent substrate of P-gp, is added to the wells at a final concentration of approximately 5 µM and incubated for a further period (e.g., 30-60 minutes).
3. Measurement of Fluorescence:
-
After incubation, the cells are washed with cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123.
-
The intracellular fluorescence is measured using a fluorescence microplate reader or by flow cytometry.
-
An increase in intracellular Rhodamine 123 fluorescence in the presence of the Jatrophane diterpene indicates inhibition of P-gp-mediated efflux.
Signaling Pathways and Biological Activities
Jatrophane diterpenes have been shown to modulate several key signaling pathways implicated in cancer and other diseases. Their ability to inhibit P-glycoprotein is a major area of research for overcoming multidrug resistance in cancer chemotherapy.
Inhibition of the PI3K/Akt/NF-κB Pathway
Several studies have demonstrated that certain Jatrophane diterpenes, such as Jatrophone, can exert their cytotoxic effects by inhibiting the PI3K/Akt/NF-κB signaling cascade. This pathway is crucial for cell survival, proliferation, and inflammation. Its inhibition by Jatrophanes can lead to apoptosis and cell cycle arrest in cancer cells.
Induction of Autophagy
Recent studies have highlighted the ability of certain Jatrophane diterpenes to induce autophagy, a cellular process involving the degradation of cellular components. This process can have a dual role in cancer, either promoting cell survival or leading to cell death. Understanding how Jatrophanes modulate autophagy is a promising area for therapeutic development.
Conclusion
The this compound-bicyclic core represents a privileged scaffold in natural product chemistry, offering a rich source of compounds with significant therapeutic potential. The information presented in this guide, from detailed spectroscopic data to experimental protocols and insights into their mechanisms of action, is intended to facilitate further research and development in this exciting field. As our understanding of the structure-activity relationships and cellular targets of Jatrophane diterpenes continues to grow, so too will the opportunities to translate these fascinating natural products into novel therapies for a range of human diseases.
References
- 1. Jatrophane Diterpenoids from the Seeds of Euphorbia peplus with Potential Bioactivities in Lysosomal-Autophagy Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
Initial In Vitro Studies on Jatrophane Cytotoxicity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the initial in vitro cytotoxic investigations of jatrophane diterpenes, a class of natural compounds demonstrating significant potential in oncology research. The following sections present a compilation of quantitative data from foundational studies, detailed experimental methodologies for assessing cytotoxicity, and a visualization of a key signaling pathway implicated in the action of these compounds. This document is intended to serve as a comprehensive resource for researchers engaged in the exploration and development of novel anticancer agents.
Quantitative Cytotoxicity Data
The in vitro cytotoxic activity of various jatrophane diterpenes has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound that inhibits 50% of cell growth. The data from several key studies are summarized in the tables below.
| Compound | Cell Line | IC50 (µM) | Reference |
| Jatrophone | MCF-7/ADR (Doxorubicin-resistant Breast Cancer) | 1.8 | [1][2] |
| Euphoheliphane A | Renal Cancer Cell Lines | < 50 | [3] |
| Euphoheliphane B | Renal Cancer Cell Lines | < 50 | [3] |
| Euphoheliphane C | Renal Cancer Cell Lines | < 50 | [3] |
| Jatrophane Diterpenoids (7 compounds) | HepG2, HeLa, HL-60, SMMC-7721 | 8.1 - 29.7 | [4] |
| Jatrophane from E. nicaeensis (Compound 1) | NCI-H460 (Non-small cell lung carcinoma) | 10 - 20 | [5] |
| Jatrophane from E. nicaeensis (Compound 1) | NCI-H460/R (Resistant non-small cell lung carcinoma) | 10 - 20 | [5] |
| Jatrophane from E. nicaeensis (Compound 1) | U87 (Glioblastoma) | 10 - 20 | [5] |
| Jatrophane from E. nicaeensis (Compound 1) | U87-TxR (Resistant glioblastoma) | 10 - 20 | [5] |
| Jatrophane from E. nicaeensis (Compound 2) | U87 (Glioblastoma) | ~20 | [5] |
Experimental Protocols
The assessment of jatrophane cytotoxicity in the cited studies predominantly relies on colorimetric assays that measure cell viability. The following are detailed methodologies for two commonly employed assays.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay used to determine cytotoxicity.[1]
-
Cell Seeding: Cancer cells, such as MCF-7/ADR, are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and incubated to allow for cell attachment.[1]
-
Compound Treatment: The cells are then treated with the jatrophane compound at varying concentrations (e.g., 0.01 to 100 µM) for a specified duration, typically 72 hours.[1]
-
Cell Fixation: Following incubation, the media is discarded, and the cells are fixed by adding 150 µL of 10% trichloroacetic acid (TCA) to each well and incubating for 1 hour in a refrigerator.[1]
-
Washing: The plates are washed three times with tap water to remove the TCA.[1]
-
Staining: 70 µL of 0.4% (w/v) SRB solution is added to each well, and the plates are incubated for 10 minutes in the dark at room temperature.[1]
-
Destaining and Solubilization: The unbound SRB is removed by washing, and the protein-bound dye is solubilized.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability. The IC50 value is then calculated from the dose-response curve.
MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[6]
-
Cell Plating: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: The cells are exposed to various concentrations of the jatrophane compounds for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated to allow for the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.[6]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (such as dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the purple formazan crystals.[6]
-
Data Acquisition: The absorbance of the solubilized formazan is measured using a spectrophotometer. The results are used to determine the percentage of cell viability relative to an untreated control, and the IC50 value is calculated.[6]
Signaling Pathways and Mechanisms of Action
Several studies have begun to elucidate the molecular mechanisms underlying the cytotoxic effects of jatrophane diterpenes. A prominent pathway identified is the PI3K/Akt/NF-κB signaling cascade, which is often dysregulated in cancer and plays a crucial role in cell survival, proliferation, and drug resistance.[1][2][7] The jatrophane diterpene, jatrophone, has been shown to exert its cytotoxic effects on resistant breast cancer cells by down-regulating the expression levels of key proteins in this pathway, including PI3K, Akt, and NF-κB.[1][2] This inhibition leads to cell cycle arrest, induction of apoptosis (programmed cell death), and autophagy.[1][2]
Furthermore, some jatrophanes have been identified as modulators of P-glycoprotein (P-gp), a transmembrane protein that functions as a drug efflux pump and is a major contributor to multidrug resistance (MDR) in cancer cells.[5][8][9] By inhibiting P-gp, these jatrophanes can increase the intracellular concentration of co-administered chemotherapeutic drugs, thereby enhancing their efficacy.[8]
Certain jatrophanes have also been observed to interact with microtubules, similar to the mechanism of action of paclitaxel.[10] This interaction can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
Below is a diagram illustrating the inhibitory effect of Jatrophone on the PI3K/Akt/NF-κB signaling pathway.
Caption: Jatrophone's inhibition of the PI3K/Akt/NF-κB pathway.
References
- 1. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic jatrophane diterpenoids from the aerial parts of Euphorbia helioscopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane diterpenoids with cytotoxic activity from the whole plant of Euphorbia heliosocpia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Secure Verification [cer.ihtm.bg.ac.rs]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jatrophane diterpenoids from the latex of Euphorbia dendroides and their anti-P-glycoprotein activity in human multi-drug resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Jatrophane Diterpenes: A Core Secondary Metabolite in Euphorbiaceae with Promising Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Euphorbiaceae family, one of the largest families of flowering plants, is a prolific source of structurally diverse and biologically active secondary metabolites. Among these, jatrophane diterpenes represent a significant class of compounds characterized by a highly functionalized and complex bicyclic [10.3.0] pentadecane (B166386) carbon skeleton. First isolated from Jatropha gossypiifolia L., these macrocyclic diterpenes have garnered considerable attention within the scientific community due to their wide array of promising pharmacological activities.[1][2] This technical guide provides a comprehensive overview of jatrophane diterpenes, with a focus on their role as key secondary metabolites in Euphorbiaceae, their isolation and structural elucidation, diverse biological activities, and the underlying molecular mechanisms.
Jatrophane diterpenes are typically found as polyoxygenated polyesters, with the number and nature of ester functionalities contributing to their vast structural diversity and biological activity.[1][3] This structural complexity has made them a challenging and rewarding target for natural product chemists and pharmacologists alike. Their therapeutic potential spans a range of applications, including anti-inflammatory, antiviral, cytotoxic, and multidrug resistance (MDR) reversal activities, making them valuable lead compounds in drug discovery programs.[1][4]
This document aims to serve as a detailed resource for researchers, consolidating current knowledge on jatrophane diterpenes and providing standardized experimental protocols for their study.
Biosynthesis and Chemical Diversity
The biosynthesis of jatrophane diterpenes originates from the cyclization of geranylgeranyl diphosphate (B83284) (GGPP), a common precursor for all diterpenes.[5] The formation of the characteristic jatrophane skeleton is believed to proceed through a casbene (B1241624) intermediate, which then undergoes a series of intramolecular reactions and rearrangements to form the bicyclic core.[1] Further enzymatic modifications, such as oxidations and esterifications, lead to the vast array of naturally occurring jatrophane derivatives.[5]
The structural diversity of jatrophane diterpenes is remarkable, with variations in the oxygenation pattern of the core skeleton and the nature of the ester groups at different positions. These ester moieties frequently include acetate (B1210297), benzoate, tiglate, and angelate groups.[1] The specific arrangement and stereochemistry of these functional groups are crucial for their biological activity.
Biological Activities and Therapeutic Potential
Jatrophane diterpenes isolated from various Euphorbiaceae species have demonstrated a broad spectrum of biological activities, highlighting their potential for therapeutic applications.
Multidrug Resistance (MDR) Reversal
One of the most significant biological activities of jatrophane diterpenes is their ability to reverse multidrug resistance in cancer cells.[6][7] MDR is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells.[2][8] Several jatrophane diterpenes have been shown to be potent inhibitors of P-gp, thereby restoring the efficacy of conventional anticancer drugs in resistant cancer cell lines.[2][9] For instance, certain jatrophane polyesters from Euphorbia dendroides have exhibited powerful P-gp inhibitory activity, with some compounds outperforming the known inhibitor cyclosporin (B1163) A.[9]
Cytotoxic and Antitumor Activity
Many jatrophane diterpenes exhibit significant cytotoxicity against a variety of cancer cell lines.[8][10] This activity is often linked to the specific substitution pattern on the jatrophane skeleton. The mechanism of their cytotoxic action can involve the induction of apoptosis and cell cycle arrest. For example, jatrophone, one of the first discovered jatrophane diterpenes, has been shown to inhibit the proliferation of multidrug-resistant breast cancer cells through the modulation of the PI3K/Akt/NF-κB signaling pathway.[5]
Anti-inflammatory Activity
Several jatrophane diterpenes possess potent anti-inflammatory properties.[11] They have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[12] This activity suggests their potential for the development of novel anti-inflammatory agents.
Antiviral Activity
Extracts from Euphorbiaceae species rich in jatrophane diterpenes have demonstrated antiviral activity against viruses such as the Chikungunya virus (CHIKV) and Human Immunodeficiency Virus (HIV).[1][13]
Quantitative Data Summary
The following tables summarize the reported biological activities of selected jatrophane diterpenes.
Table 1: Cytotoxic Activity of Jatrophane Diterpenes against Various Cancer Cell Lines
| Compound/Source Organism | Cell Line | IC50 (µM) | Reference |
| Jatrophane Derivative from E. taurinensis | L5178 (Mouse Lymphoma) | Not cytotoxic | [14] |
| Jatrophane Diterpenes from J. curcas | HepG2, HeLa, HL-60, SMMC-7721 | 8.1 - 29.7 | [11] |
| Jatrophane Diterpenoid from E. nicaeensis | NCI-H460, NCI-H460/R, U87, U87-TxR | Growth inhibition observed |
Table 2: Anti-inflammatory Activity of Jatrophane Diterpenes
| Compound/Source Organism | Assay | IC50 (µM) | Reference |
| Jatrophane Diterpenoid from J. curcas | NO inhibition in RAW264.7 cells | 16.86 - 32.49 | [11] |
| Jatrophane Diterpenoid from E. helioscopia | NO inhibition in RAW264.7 cells | 9.16 ± 0.70 | [15] |
| Euphopepluanone N from E. peplus | NO inhibition in RAW264.7 cells | Significant activity | [12] |
| Euphopepluanone O from E. peplus | NO inhibition in RAW264.7 cells | Significant activity | [12] |
Table 3: Multidrug Resistance (MDR) Reversal Activity of Jatrophane Diterpenes
| Compound/Source Organism | Cell Line | Activity | Reference |
| Jatrophane Diterpenes from E. sororia | MCF-7/ADR | Promising chemoreversal abilities | [6] |
| Jatrophane Diterpenes from E. dendroides | Multi-drug resistant cancer cell line | Strong reversal potential | [8] |
| Euphodendroidin D from E. dendroides | P-gp expressing cells | More potent than cyclosporin A | [9] |
| Jatrophane Diterpenes from E. nicaeensis | NCI-H460/R, DLD1-TxR | Potent P-gp inhibitors | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of jatrophane diterpenes.
Isolation and Purification of Jatrophane Diterpenes
Objective: To isolate and purify jatrophane diterpenes from plant material.
Methodology:
-
Plant Material Collection and Preparation: Collect fresh plant material (e.g., aerial parts, roots, or latex) of a Euphorbiaceae species. Air-dry the plant material in the shade and then grind it into a fine powder.
-
Extraction:
-
Macerate the powdered plant material with a suitable organic solvent (e.g., methanol (B129727) or ethanol) at room temperature for an extended period (e.g., 72 hours), with periodic shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent-Solvent Partitioning:
-
Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate, to fractionate the extract based on polarity.
-
-
Chromatographic Purification:
-
Subject the bioactive fraction (often the chloroform or ethyl acetate fraction) to a series of chromatographic techniques for the isolation of pure compounds.
-
Column Chromatography: Use silica (B1680970) gel as the stationary phase and a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) as the mobile phase.
-
Preparative Thin-Layer Chromatography (TLC): Further purify the fractions obtained from column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Employ a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., methanol-water or acetonitrile-water) for the final purification of the compounds.
-
-
Purity Assessment: Assess the purity of the isolated compounds using analytical HPLC and spectroscopic methods.
Structural Elucidation
Objective: To determine the chemical structure of the isolated jatrophane diterpenes.
Methodology:
-
Spectroscopic Analysis:
-
UV-Vis Spectroscopy: To identify the presence of chromophores.
-
Infrared (IR) Spectroscopy: To identify functional groups (e.g., hydroxyl, carbonyl, ester).
-
Mass Spectrometry (MS): Use High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR: Conduct ¹H NMR and ¹³C NMR experiments to determine the number and types of protons and carbons.
-
2D NMR: Perform COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) experiments to establish the connectivity of atoms and the relative stereochemistry of the molecule.
-
-
-
X-ray Crystallography: If a suitable single crystal of the compound can be obtained, perform X-ray diffraction analysis to unambiguously determine the absolute stereochemistry.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the cytotoxic activity of isolated jatrophane diterpenes against cancer cell lines.
Methodology:
-
Cell Culture: Culture the desired cancer cell lines in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the jatrophane diterpenes (typically in a range from 0.1 to 100 µM) for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux Assay)
Objective: To assess the ability of jatrophane diterpenes to inhibit the P-gp efflux pump.
Methodology:
-
Cell Culture: Use a P-gp overexpressing cancer cell line (e.g., MCF-7/ADR) and its corresponding parental sensitive cell line (e.g., MCF-7).
-
Compound Incubation: Pre-incubate the cells with the jatrophane diterpenes at non-toxic concentrations for a specific time (e.g., 1 hour). Include a known P-gp inhibitor (e.g., verapamil) as a positive control.
-
Rhodamine 123 Loading: Add Rhodamine 123, a fluorescent substrate of P-gp, to the cells and incubate for a further period (e.g., 1-2 hours).
-
Efflux Measurement:
-
Wash the cells to remove extracellular Rhodamine 123.
-
Measure the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader.
-
-
Data Analysis: An increase in the intracellular accumulation of Rhodamine 123 in the presence of the jatrophane diterpene indicates inhibition of P-gp-mediated efflux.
Visualizations
Caption: General experimental workflow for the study of jatrophane diterpenes.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secure Verification [cer.ihtm.bg.ac.rs]
- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 4. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Bioactive Segetane, Ingenane, and Jatrophane Diterpenes from Euphorbia taurinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isolation and Identification of Diterpenoids from Euphorbia helioscopia and Their Anti-inflammatory Activities - ProQuest [proquest.com]
Methodological & Application
Unraveling the Complexity of Jatrophane Diterpenes: Advanced Analytical Techniques for Structure Elucidation
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Jatrophane diterpenes, a class of natural products primarily found in the Euphorbiaceae family, exhibit a complex and highly functionalized macrocyclic skeleton.[1][2] Their diverse biological activities, including antitumor, antiviral, and multidrug resistance-reversing properties, make them compelling targets for drug discovery and development.[1][2][3] However, the intricate three-dimensional architecture, including numerous stereocenters and conformational flexibility, presents a significant challenge for complete structure elucidation. This document provides a comprehensive overview of the state-of-the-art analytical techniques and detailed protocols for the unambiguous determination of the planar structure, relative configuration, and absolute stereochemistry of Jatrophane diterpenes.
The Integrated Approach to Structure Elucidation
The definitive structural assignment of Jatrophane diterpenes necessitates a multi-pronged analytical approach, integrating data from mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and chiroptical methods. In favorable cases, single-crystal X-ray diffraction provides the most unambiguous structural information.
Figure 1: General workflow for the isolation and structure elucidation of Jatrophane diterpenes.
Mass Spectrometry: Determining the Molecular Formula
High-resolution mass spectrometry (HRMS), typically with electrospray ionization (ESI), is the initial and crucial step to determine the elemental composition of the isolated Jatrophane.
Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
-
Sample Preparation: Dissolve 0.1-1.0 mg of the purified Jatrophane diterpene in 1 mL of a suitable solvent (e.g., methanol, acetonitrile). The final concentration should be in the low µg/mL to ng/mL range.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument, coupled with an ESI source.
-
Analysis Parameters:
-
Ionization Mode: Positive ion mode ([M+H]⁺, [M+Na]⁺) is most common for Jatrophanes. Negative ion mode can also be employed.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-1500).
-
Capillary Voltage: Typically 3-5 kV.
-
Nebulizing Gas (N₂): Adjust the flow rate for a stable spray.
-
Drying Gas (N₂): Set the temperature and flow rate to ensure efficient desolvation.
-
Data Acquisition: Acquire data in full scan mode with high mass accuracy (<5 ppm).
-
-
Data Analysis: Process the acquired spectrum to identify the pseudomolecular ion peak. Use the instrument's software to calculate the elemental composition based on the accurate mass, and deduce the molecular formula. This provides the index of hydrogen deficiency, offering initial clues about the degree of unsaturation (rings and double bonds).
NMR Spectroscopy: Assembling the Molecular Puzzle
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for elucidating the complex carbon skeleton and relative stereochemistry of Jatrophanes. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments is essential.
Figure 2: Logical workflow for NMR data analysis in Jatrophane structure elucidation.
Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified Jatrophane in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, Acetone-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (≥500 MHz) is recommended for optimal signal dispersion.
-
Experimental Acquisition:
-
¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling constants, and integration of all proton signals.
-
¹³C NMR & DEPT: Obtain a proton-decoupled carbon spectrum. DEPT-135 and DEPT-90 experiments are used to differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H scalar couplings, allowing the identification of proton spin systems (e.g., -CH-CH- fragments).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, enabling the assignment of carbon signals based on their proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment that shows correlations between protons and carbons that are two or three bonds away. It is critical for connecting the spin systems identified in the COSY spectrum and for linking them through quaternary carbons and heteroatoms.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. This is the primary method for determining the relative stereochemistry and conformation of the macrocyclic ring.
-
-
Data Analysis:
-
Integrate all NMR data to piece together the molecular structure.
-
Use COSY to establish proton-proton connectivities.
-
Assign protonated carbons using HSQC.
-
Use HMBC correlations to connect the fragments and establish the complete carbon skeleton.
-
Analyze NOESY cross-peaks to determine the relative configuration of stereocenters. For example, a NOE between H-3 and H-16 might indicate that these protons are on the same face of the molecule.
-
Table 1: Representative ¹H and ¹³C NMR Data for a Jatrophane Diterpene (Pubescene A in CDCl₃)
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
| 1 | 42.1 | 2.50, m; 1.83, m |
| 2 | 34.2 | 2.25, m |
| 3 | 77.0 | 5.79, d (10.4) |
| 4 | 46.9 | 2.62, m |
| 5 | 129.1 | 6.12, d (10.4) |
| 6 | 139.6 | - |
| 7 | 74.0 | 5.48, d (9.8) |
| 8 | 42.1 | 2.89, m |
| 9 | 74.1 | 5.21, d (3.2) |
| 10 | 44.9 | 2.15, m |
| 11 | 30.8 | 2.35, m; 1.60, m |
| 12 | 131.6 | 5.35, dd (15.4, 8.5) |
| 13 | 145.2 | 5.65, d (15.4) |
| 14 | 201.2 | - |
| 15 | 89.9 | - |
| 16 | 21.0 | 1.15, d (6.9) |
| 17 | 118.2 | 5.10, s; 4.95, s |
| 18 | 27.9 | 1.10, s |
| 19 | 17.5 | 1.05, s |
| 20 | 15.9 | 1.18, d (6.9) |
Determining Absolute Stereochemistry
While NMR can establish the relative configuration, determining the absolute stereochemistry requires either X-ray crystallography or chiroptical methods like Vibrational Circular Dichroism (VCD).
Figure 3: Logical relationship between techniques for absolute stereochemistry determination.
Single-Crystal X-ray Diffraction
This technique provides the most definitive three-dimensional structure, including the absolute configuration, if a suitable single crystal can be obtained.
Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the Jatrophane diterpene. This is often the most challenging step. Techniques include slow evaporation of a solvent, vapor diffusion, or liquid-liquid diffusion. A variety of solvents and solvent combinations should be screened.
-
Crystal Mounting: Select a high-quality, defect-free crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.
-
Data Collection:
-
Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion.
-
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data.
-
Determine the absolute configuration using the Flack parameter. A value close to zero for the correct enantiomer confirms the assignment.
-
Vibrational Circular Dichroism (VCD)
VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution, making it an excellent alternative when crystallization is unsuccessful.
Protocol: Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: Prepare a concentrated solution of the Jatrophane (e.g., 5 mg in 150 µL of CDCl₃).
-
Experimental Measurement:
-
Acquire the VCD and IR spectra using a VCD spectrometer.
-
Data is typically collected over several hours to achieve an adequate signal-to-noise ratio.
-
-
Computational Modeling:
-
Perform a conformational search for one enantiomer of the Jatrophane using molecular mechanics or DFT methods.
-
For the lowest energy conformers, optimize their geometries and calculate the vibrational frequencies and VCD intensities using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.
-
Boltzmann-average the calculated spectra of the individual conformers to generate the final theoretical VCD spectrum for that enantiomer.
-
-
Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum.
-
If the signs and relative intensities of the major VCD bands match, the absolute configuration of the sample is the same as that of the calculated enantiomer.
-
If the experimental spectrum is a mirror image of the calculated spectrum, the absolute configuration is opposite to that of the calculated enantiomer.
-
Conclusion
The structural elucidation of Jatrophane diterpenes is a complex but achievable task through the systematic application of modern analytical techniques. The combination of HR-ESI-MS for molecular formula determination, a comprehensive suite of 1D and 2D NMR experiments for establishing the planar structure and relative stereochemistry, and either single-crystal X-ray diffraction or VCD for the unambiguous assignment of absolute configuration, provides a robust workflow for researchers in natural product chemistry and drug development. These detailed protocols serve as a guide to navigate the challenges associated with these intricate and biologically significant molecules.
References
Application Notes and Protocols for Developing Assays for Jatrophane Multidrug Resistance Reversal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant impediment to the success of cancer chemotherapy. A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. Jatrophane diterpenes, a class of natural products isolated from plants of the Euphorbiaceae family, have emerged as promising agents for reversing MDR.[1][2][3][4] These compounds have been shown to inhibit the function of P-gp, restoring the sensitivity of resistant cancer cells to conventional anticancer drugs.[5]
These application notes provide detailed protocols for in vitro assays to screen and characterize Jatrophane diterpenes and their derivatives for their potential to reverse P-gp-mediated multidrug resistance. The described assays are fundamental for the preclinical evaluation of these compounds and for elucidating their mechanism of action.
Key Signaling Pathway in Jatrophane-Mediated MDR Reversal
Some Jatrophane diterpenes have been found to modulate signaling pathways involved in cell survival and P-gp expression, such as the PI3K/Akt/NF-κB pathway. Inhibition of this pathway can lead to decreased P-gp expression and increased apoptosis in resistant cancer cells.
Caption: PI3K/Akt/NF-κB signaling pathway modulated by Jatrophane diterpenes.
Quantitative Data Summary
The following tables summarize the MDR reversal activity of selected Jatrophane diterpenes from various studies. This data can be used as a reference for comparing the potency of newly isolated or synthesized compounds.
Table 1: Cytotoxicity of Jatrophane Diterpenes
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 7 | MCF-7/ADR | 5.0 ± 0.8 | |
| Compound 8 | MCF-7/ADR | 5.2 ± 2.0 | |
| Compound 17 | MCF-7/ADR | > 10 | |
| Verapamil | MCF-7/ADR | > 10 |
Table 2: P-glycoprotein Inhibition and MDR Reversal Activity
| Compound | Cell Line | Concentration (µM) | Reversal Fold (RF) | Fluorescence Activity Ratio (FAR) | Reference |
| Compound 7 | MCF-7/ADR | 10 | 12.9 | - | |
| Compound 8 | MCF-7/ADR | 10 | 12.3 | - | |
| Compound 9 | MCF-7/ADR | 10 | 36.82 | - | |
| Compound 11 | NCI-H460/R | 20 | - | 3.0 | |
| Compound 12 | NCI-H460/R | 20 | - | 3.2 | |
| Verapamil | MCF-7/ADR | 10 | 13.7 | - |
Reversal Fold (RF) is the ratio of the IC50 of the anticancer drug alone to the IC50 of the anticancer drug in the presence of the MDR modulator. Fluorescence Activity Ratio (FAR) is calculated from dye accumulation assays and represents the ratio of fluorescence in the presence of an inhibitor to the fluorescence without the inhibitor.
Experimental Protocols
Cell Culture
Materials:
-
MDR cancer cell line (e.g., MCF-7/ADR, NCI-H460/R) and its parental sensitive cell line (e.g., MCF-7, NCI-H460).
-
Complete culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS, 1% penicillin-streptomycin).
-
Selective agent (e.g., doxorubicin (B1662922), paclitaxel) to maintain the resistant phenotype.
Protocol:
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
For the resistant cell line, maintain a low concentration of the selective agent in the culture medium to ensure the continued expression of P-gp.
-
Passage the cells regularly to maintain exponential growth.
-
Ensure cells are free of mycoplasma contamination.
Cytotoxicity Assay (MTT Assay)
This assay determines the intrinsic cytotoxicity of the Jatrophane compounds and their ability to sensitize MDR cells to a conventional chemotherapeutic drug.
Workflow:
Caption: Workflow for the MTT cytotoxicity and chemosensitization assay.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
For intrinsic cytotoxicity, treat the cells with various concentrations of the Jatrophane compound alone.
-
For chemosensitization, treat the cells with a fixed, non-toxic concentration of the Jatrophane compound in combination with a serial dilution of a chemotherapeutic drug (e.g., doxorubicin or paclitaxel).
-
Include appropriate controls: untreated cells, cells treated with the chemotherapeutic drug alone, and cells treated with a known P-gp inhibitor (e.g., verapamil) as a positive control.
-
Incubate the plate for 48 to 72 hours at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
P-glycoprotein Efflux Inhibition Assays
These functional assays directly measure the ability of Jatrophane compounds to inhibit the efflux activity of P-gp using fluorescent substrates.
Rhodamine 123 is a fluorescent substrate of P-gp. Inhibition of P-gp leads to the intracellular accumulation of Rhodamine 123, resulting in increased fluorescence.
Workflow:
Caption: General workflow for the Rhodamine 123 efflux assay.
Protocol:
-
Seed MDR cells (e.g., MCF-7/ADR) in a 24-well plate or culture flasks and grow to 80-90% confluency.
-
Pre-incubate the cells with various concentrations of the Jatrophane compound or a positive control (e.g., 10 µM verapamil) in serum-free medium for 1 hour at 37°C.
-
Add Rhodamine 123 to a final concentration of 5-10 µM and incubate for an additional 60-90 minutes.
-
Wash the cells three times with ice-cold PBS to stop the efflux.
-
For analysis by fluorescence microscopy or plate reader, lyse the cells with 1% Triton X-100.
-
Measure the intracellular fluorescence (Excitation: ~485 nm, Emission: ~538 nm).
-
For flow cytometry analysis, trypsinize the cells, resuspend them in PBS, and analyze immediately.
-
Increased fluorescence in treated cells compared to untreated cells indicates inhibition of P-gp.
Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate for P-gp. Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent, cell-impermeable calcein (B42510). In P-gp overexpressing cells, Calcein-AM is effluxed before it can be converted, resulting in low fluorescence. P-gp inhibitors block this efflux, leading to calcein accumulation and a strong fluorescent signal.
Protocol:
-
Seed MDR cells in a black, clear-bottom 96-well plate.
-
Treat the cells with various concentrations of the Jatrophane compound or a positive control for 30-60 minutes at 37°C.
-
Add Calcein-AM to a final concentration of 0.5-1 µM to each well.
-
Incubate for an additional 30 minutes at 37°C.
-
Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) using a fluorescence microplate reader.
-
An increase in fluorescence intensity in the presence of the Jatrophane compound indicates P-gp inhibition.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial screening and characterization of Jatrophane diterpenes as MDR reversal agents. Consistent application of these assays will enable the identification of potent lead compounds for further development. The quantitative data and workflows presented offer a valuable resource for researchers in the field of natural product-based drug discovery and cancer therapeutics.
References
- 1. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]
- 3. torontomu.primo.exlibrisgroup.com [torontomu.primo.exlibrisgroup.com]
- 4. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Jatrophane Diterpenes in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Jatrophane diterpenes in cancer cell line research. The information compiled from recent scientific literature highlights their potential as cytotoxic agents, apoptosis inducers, and modulators of multidrug resistance. Detailed protocols for key experimental assays are provided to facilitate the investigation of these compounds in a laboratory setting.
Note on Nomenclature: The term "Jatrophane 4" is not consistently defined in the reviewed literature. Research articles typically refer to specific Jatrophane derivatives isolated from various plant species, such as those from the Euphorbia genus. The data and protocols presented here are a synthesis of findings on several potent Jatrophane diterpenes and can be considered representative for investigating compounds of this class.
Data Presentation: Cytotoxic Activity of Jatrophane Diterpenes
Jatrophane diterpenes have demonstrated significant cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized below.
| Jatrophane Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound A | Caov-4 | Ovarian Carcinoma | 46.27 ± 3.86 | [1] |
| Compound A | OVCAR-3 | Ovarian Carcinoma | 38.81 ± 3.30 | [1] |
| Compound B | Caov-4 | Ovarian Carcinoma | 36.48 ± 3.18 | [1] |
| Compound B | OVCAR-3 | Ovarian Carcinoma | 42.59 ± 4.50 | [1] |
| Compound C | Caov-4 | Ovarian Carcinoma | 85.86 ± 6.75 | [1] |
| Compound C | OVCAR-3 | Ovarian Carcinoma | 75.65 ± 2.56 | [1] |
| Jatrophone | MCF-7/ADR | Doxorubicin-Resistant Breast Cancer | 1.8 | [2][3] |
| Euphoscopin C | A549 (Paclitaxel-Resistant) | Lung Carcinoma | 6.9 | [4] |
| Euphorbiapene D | A549 (Paclitaxel-Resistant) | Lung Carcinoma | 7.2 | [4] |
| Euphoheliosnoid A | A549 (Paclitaxel-Resistant) | Lung Carcinoma | 9.5 | [4] |
Signaling Pathways and Mechanisms of Action
Jatrophane diterpenes exert their anticancer effects through various mechanisms, primarily by inducing apoptosis and reversing multidrug resistance. Two key signaling pathways have been identified as being modulated by these compounds.
Mitochondrial Apoptosis Pathway
Several Jatrophane derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway.[1] This process is initiated by an increase in reactive oxygen species (ROS), leading to the disruption of the mitochondrial membrane potential (ΔΨm) and the subsequent activation of caspase-9 and caspase-3.[1]
Mitochondrial Apoptosis Pathway Induced by Jatrophane Diterpenes.
PI3K/Akt/NF-κB Signaling Pathway
Jatrophone, a specific Jatrophane diterpene, has been demonstrated to inhibit the PI3K/Akt/NF-κB signaling pathway in doxorubicin-resistant breast cancer cells.[2][3] This pathway is crucial for cell survival, proliferation, and drug resistance. By downregulating the expression of PI3K, Akt, and NF-κB, Jatrophone promotes apoptosis and autophagy, and inhibits cell migration.[2][3]
Inhibition of the PI3K/Akt/NF-κB Pathway by Jatrophone.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anticancer effects of Jatrophane diterpenes.
General Experimental Workflow
A typical workflow for assessing the in vitro anticancer activity of a Jatrophane diterpene involves a series of assays to determine its cytotoxicity, effects on cell death, and mechanism of action.
General Workflow for In Vitro Anticancer Evaluation.
Protocol 1: MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Jatrophane diterpene stock solution (dissolved in DMSO)
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the Jatrophane diterpene in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-treated (DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Annexin V/Propidium (B1200493) Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells (1-5 x 10^5 cells per sample)
-
Cold 1X PBS
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest cells (including supernatant for apoptotic cells) and wash once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis
This method uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
Treated and untreated cells (at least 1 x 10^6 cells per sample)
-
1X PBS
-
Cold 70% ethanol (B145695)
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest cells and wash with 1X PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing. Fix for at least 2 hours at 4°C.
-
Washing: Centrifuge the fixed cells and decant the ethanol. Wash the cell pellet with 1X PBS.
-
Staining: Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, such as those involved in the PI3K/Akt/NF-κB pathway.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PI3K, anti-phospho-Akt, anti-Akt, anti-NF-κB, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cells in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
References
Application Notes and Protocols for the Isolation of Jatrophane 4 from Euphorbia Extracts
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and a generalized protocol for the isolation of Jatrophane 4, a known jatrophane polyester, from the extracts of Euphorbia species, particularly Euphorbia platyphyllos. Jatrophane diterpenes are of significant interest due to their potential biological activities, including antitumor, antiviral, and multidrug resistance-reversing properties.[1] The isolation of these compounds is a critical first step in their pharmacological evaluation and potential development as therapeutic agents.
While a specific, detailed experimental protocol with quantitative yields for this compound from a primary literature source is not fully available within the accessed resources, this document outlines a comprehensive, multi-step purification strategy based on established methodologies for jatrophane diterpenoid isolation from Euphorbia extracts.[1][2][3]
Quantitative Data Summary
A complete quantitative dataset for the isolation of this compound from Euphorbia platyphyllos could not be compiled from the available literature. The following table provides a representative structure for presenting such data. Researchers should meticulously record their own experimental data in a similar format to ensure reproducibility and for comparative analysis.
| Parameter | Value | Unit | Notes |
| Starting Material | |||
| Plant Species | Euphorbia platyphyllos | - | Whole, dried plants |
| Initial Dry Weight | [Data not available] | g | |
| Extraction | |||
| Solvent | Chloroform (B151607) (CHCl₃) | - | |
| Solvent Volume | [Data not available] | L | |
| Extraction Method | Maceration or Soxhlet | - | |
| Crude Extract Yield | [Data not available] | g | |
| Chromatographic Purification | |||
| Step 1: Polyamide Column Chromatography | |||
| Stationary Phase | Polyamide | - | |
| Elution Solvent | Methanol (B129727)/Water (3:2, v/v) | - | Gradient or isocratic elution may be used. |
| Diterpene-rich Fraction Yield | [Data not available] | g | |
| Step 2: Vacuum Liquid Chromatography (VLC) | |||
| Stationary Phase | Silica (B1680970) Gel | - | |
| Elution Solvents | Hexane (B92381)/Ethyl Acetate (B1210297) Gradient | - | A typical gradient system. |
| Fraction containing this compound | [Data not available] | mg | |
| Step 3: Preparative Thin-Layer Chromatography (Prep-TLC) | |||
| Stationary Phase | Silica Gel | - | |
| Mobile Phase | Hexane/Acetone | - | A typical solvent system. |
| Purified this compound Fraction | [Data not available] | mg | |
| Step 4: High-Performance Liquid Chromatography (HPLC) | |||
| Normal Phase (NP-HPLC) | |||
| Column | [Data not available] | - | e.g., Silica column |
| Mobile Phase | [Data not available] | - | e.g., Hexane/Ethyl Acetate |
| Reversed Phase (RP-HPLC) | |||
| Column | [Data not available] | - | e.g., C18 column |
| Mobile Phase | Acetonitrile (B52724)/Water (7:3, v/v) | - | [2] |
| Final Yield of Pure this compound | [Data not available] | mg | |
| Purity | >95% (typical) | % | Determined by analytical HPLC and NMR. |
Experimental Workflow Diagram
The following diagram illustrates the multi-step workflow for the isolation of this compound from Euphorbia extracts.
Caption: Workflow for the isolation of this compound.
Detailed Experimental Protocols
The following is a generalized protocol for the isolation of this compound. It is essential to monitor the fractions at each stage using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC), to identify the fractions containing the target compound.
1. Plant Material and Extraction
-
Whole plants of Euphorbia platyphyllos are collected, air-dried, and finely powdered.
-
The powdered plant material is extracted exhaustively with chloroform (CHCl₃) at room temperature by maceration or using a Soxhlet apparatus.
-
The resulting chloroform extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
2. Polyamide Column Chromatography
-
The crude chloroform extract is subjected to column chromatography on a polyamide-packed column.
-
The column is eluted with a gradient of methanol (MeOH) and water (H₂O). A common eluent for isolating diterpenoid-rich fractions is a MeOH/H₂O mixture in a 3:2 ratio.
-
Fractions are collected and monitored by TLC. Those showing the presence of jatrophane diterpenes (visualized by spraying with a suitable reagent like concentrated H₂SO₄ followed by heating) are pooled and concentrated.
3. Vacuum Liquid Chromatography (VLC)
-
The diterpene-rich fraction from the polyamide column is further fractionated using VLC on silica gel.
-
The column is eluted with a solvent system of increasing polarity, typically a gradient of n-hexane and ethyl acetate (EtOAc).
-
Fractions are collected and analyzed by TLC to identify those containing this compound.
4. Preparative Thin-Layer Chromatography (Prep-TLC)
-
The fractions from VLC containing this compound are further purified by preparative TLC on silica gel plates.
-
A suitable solvent system, such as hexane/acetone, is used for development.
-
The band corresponding to this compound is identified under UV light (if applicable) or by staining a reference lane, then scraped from the plate and eluted with a polar solvent like ethyl acetate or chloroform/methanol.
-
The solvent is evaporated to yield a semi-pure sample of this compound.
5. Preparative High-Performance Liquid Chromatography (HPLC)
-
Final purification is achieved by preparative HPLC. This may involve one or both of the following methods, depending on the purity of the sample after TLC.
-
Normal-Phase HPLC (NP-HPLC): A silica-based column is used with a non-polar mobile phase, such as a mixture of hexane and ethyl acetate.
-
Reversed-Phase HPLC (RP-HPLC): A C18 column is commonly used with a polar mobile phase, such as a mixture of acetonitrile and water (e.g., 7:3 v/v).
-
The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure or by lyophilization to yield the pure compound.
-
The purity of the final compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic techniques such as NMR (¹H, ¹³C, COSY, HMQC, HMBC) and mass spectrometry (MS).
Concluding Remarks
The isolation of this compound from Euphorbia extracts is a multi-step process that relies on a series of chromatographic techniques to separate this specific diterpene from a complex mixture of natural products. The protocol provided here is a comprehensive guide based on established methods. For successful isolation, it is crucial to carefully monitor the separation at each stage and to have access to appropriate analytical instrumentation for fraction analysis and final structure confirmation. Researchers should aim to develop a detailed, quantitative record of their specific experimental conditions and yields to ensure the reproducibility of their results.
References
Application Notes and Protocols for Studying P-glycoprotein Inhibition using Jatrophane Diterpenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Jatrophane diterpenes, a class of natural compounds, to investigate the inhibition of P-glycoprotein (P-gp, ABCB1). P-gp is a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy. This document outlines the mechanism of action of Jatrophanes, presents quantitative data on their inhibitory potency, and offers detailed protocols for essential in vitro assays.
Introduction to Jatrophane Diterpenes as P-gp Inhibitors
Jatrophane diterpenes, isolated from various plants of the Euphorbiaceae family, have emerged as a promising class of P-gp inhibitors.[1][2] Their complex macrocyclic structure allows for potent and, in some cases, specific interactions with P-gp, leading to the reversal of MDR in cancer cell lines.[3][4] Notably, compounds like euphodendroidin D have demonstrated inhibitory activity significantly greater than the conventional modulator cyclosporin (B1163) A.[5] While the prompt specifically mentions "Jatrophane 4," this designation is not consistently used across the literature. It is plausible that this refers to a specific compound number within a particular study, such as euphodendroidin D, which is often designated as compound 4 .[5] These notes will, therefore, focus on the well-characterized P-gp inhibitory activities of various potent Jatrophane diterpenes.
The mechanism of P-gp inhibition by Jatrophanes is multifaceted. Some derivatives have been shown to directly compete with P-gp substrates for binding and transport.[6] Additionally, certain Jatrophanes can modulate the ATPase activity of P-gp, which is essential for its efflux function.[6][7] Furthermore, some studies indicate that Jatrophanes can downregulate P-gp expression through the inhibition of signaling pathways such as the PI3K/Akt/NF-κB pathway.[6][7]
Quantitative Data: P-gp Inhibition by Jatrophane Diterpenes
The following table summarizes the P-gp inhibitory activity of various Jatrophane diterpenes from the scientific literature. This data allows for a comparative analysis of their potency.
| Compound Name/Number | Cell Line | Assay Type | Potency (IC₅₀/EC₅₀/RF) | Reference |
| Euphodendroidin D (4 ) | K562/R7 | Daunomycin Efflux | ~2-fold more potent than Cyclosporin A | [5] |
| Jatrophane Derivative 17 | MCF-7/ADR | Doxorubicin (B1662922) Resistance Reversal | EC₅₀ = 182.17 ± 32.67 nM | [7] |
| Jatrophane 9 | MCF-7/ADR | Adriamycin Resistance Reversal | EC₅₀ = 92.68 ± 18.28 nM | [8] |
| Jatrophane 10 | MCF-7/ADR | Adriamycin Resistance Reversal | EC₅₀ = 1.82 µM | [3] |
| Jatrophanes 1 & 2 | NCI-H460/R, DLD1-TxR, U87-TxR | Rhodamine 123 Accumulation | Similar potency in P-gp inhibition | [9] |
| Jatrophane 1 | NCI-H460, NCI-H460/R, U87, U87-TxR | MTT Assay (Cytotoxicity) | IC₅₀ = 10-20 µM | [9] |
| Jatrophane 2 | U87 | MTT Assay (Cytotoxicity) | IC₅₀ ≈ 20 µM | [9] |
| Jatrophanes 342 & 343 | OVCAR-3, Caov-4 | Cytotoxicity | IC₅₀ ≈ 36-46 µM | [10] |
| Jatrophane 344 | OVCAR-3, Caov-4 | Cytotoxicity | IC₅₀ ≈ 75-86 µM | [10] |
| Euphomelliferine (1 ) & Euphomelliferene A (2 ) | L5178Y MDR, COLO 320 | Rhodamine 123 Exclusion | Significant dose-dependent MDR reversal | [11] |
| Jatrophanes 19, 25, 26 | HepG2/ADR, MCF-7/ADR | Rho123 Efflux & Chemoreversal | Potent MDR modulators | [4] |
IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration; RF: Reversal Fold.
Experimental Protocols
This section provides detailed protocols for three key assays to evaluate the P-gp inhibitory potential of this compound and other related compounds.
Rhodamine 123 Efflux Assay
This assay measures the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123, to assess the inhibitory effect of a test compound.
Materials:
-
P-gp overexpressing cells (e.g., MCF-7/ADR, K562/R7) and their parental sensitive cell line.
-
Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).
-
This compound stock solution (in DMSO).
-
Rhodamine 123 stock solution (in DMSO).
-
Verapamil or Cyclosporin A (positive control).
-
Phosphate (B84403) Buffered Saline (PBS).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader or flow cytometer.
Protocol:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells/well. Incubate overnight at 37°C and 5% CO₂.
-
Pre-treatment with Inhibitor: Remove the culture medium and wash the cells once with warm PBS. Add fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM). Include wells with a positive control (e.g., 10 µM Verapamil) and a vehicle control (DMSO). Incubate for 1-2 hours at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to each well to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C, protected from light.
-
Efflux: Remove the medium containing the inhibitor and Rhodamine 123. Wash the cells twice with ice-cold PBS to stop the efflux.
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~528 nm) or by flow cytometry.
-
Data Analysis: Calculate the fluorescence activity ratio (FAR) or reversal fold (RF) by comparing the fluorescence in treated cells to untreated and positive control cells.
MTT Assay for Reversal of Multidrug Resistance
This colorimetric assay assesses the ability of this compound to sensitize P-gp overexpressing cells to a cytotoxic P-gp substrate (e.g., doxorubicin, paclitaxel).
Materials:
-
P-gp overexpressing cells (e.g., MCF-7/ADR) and parental sensitive cells.
-
Cell culture medium.
-
This compound stock solution (in DMSO).
-
Cytotoxic P-gp substrate (e.g., Doxorubicin).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well plates.
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed cells in 96-well plates as described for the Rhodamine 123 assay.
-
Drug Treatment: Treat the cells with a range of concentrations of the cytotoxic drug, both in the presence and absence of a non-toxic concentration of this compound. Include controls for the cytotoxic drug alone, this compound alone, and vehicle.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ values for the cytotoxic drug in the presence and absence of this compound. The reversal fold (RF) is calculated as the ratio of the IC₅₀ of the cytotoxic drug alone to the IC₅₀ in the presence of the inhibitor.
P-gp ATPase Activity Assay
This assay measures the effect of this compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.
Materials:
-
P-gp-rich membrane vesicles (commercially available or prepared from P-gp overexpressing cells).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, and 1 mM ouabain).
-
This compound stock solution (in DMSO).
-
Verapamil (stimulator) and sodium orthovanadate (inhibitor).
-
ATP solution.
-
Reagent for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent).
-
96-well plates.
-
Microplate reader.
Protocol:
-
Assay Setup: In a 96-well plate, add P-gp membrane vesicles to the assay buffer.
-
Inhibitor/Stimulator Addition: Add this compound at various concentrations. Include a basal activity control (no compound), a stimulated control (with Verapamil), and a fully inhibited control (with sodium orthovanadate).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding ATP to a final concentration of 5 mM.
-
Incubation: Incubate at 37°C for 20-30 minutes.
-
Reaction Termination and Detection: Stop the reaction and detect the liberated inorganic phosphate according to the instructions of the chosen detection reagent.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620-650 nm).
-
Data Analysis: Calculate the amount of phosphate released and determine the effect of this compound on the basal and Verapamil-stimulated P-gp ATPase activity.
Visualizations
The following diagrams illustrate key concepts related to the study of P-gp inhibition by this compound.
Caption: Experimental workflow for evaluating P-gp inhibition by this compound.
References
- 1. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Secure Verification [cer.ihtm.bg.ac.rs]
- 10. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]
Application Notes and Protocols: Jatrophane Diterpenes as Tools for Studying Microtubule Interaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Jatrophane diterpenes are a class of natural products exhibiting a range of biological activities, including potent interactions with the microtubule cytoskeleton. Unlike classic microtubule-targeting agents, jatrophanes represent a novel class of tubulin binders.[1][2] They have been shown to stimulate the assembly of purified tubulin in vitro and induce the formation of microtubule structures reminiscent of those produced by paclitaxel.[1][2] However, at the cellular level, their effect is distinct, causing a rearrangement of the microtubule architecture rather than the bundling typically observed with agents like paclitaxel.[1][2] This unique mode of action makes jatrophanes valuable tools for dissecting the complex processes of microtubule dynamics and for exploring new therapeutic avenues in cancer research. Additionally, certain jatrophane derivatives have demonstrated the ability to overcome multidrug resistance (MDR) in cancer cells, a significant challenge in chemotherapy.
These application notes provide an overview of the use of a representative jatrophane, hereafter referred to as Jatrophane 4, as a research tool. Included are summarized quantitative data on the cytotoxic effects of various jatrophane compounds, detailed protocols for key experiments, and diagrams illustrating experimental workflows and potential signaling pathways.
Data Presentation
The cytotoxic activity of various jatrophane derivatives has been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
Table 1: IC50 Values of Representative Jatrophane Diterpenes in Human Cancer Cell Lines
| Jatrophane Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | Caov-4 (Ovarian Carcinoma) | 46.27 ± 3.86 | [3] |
| OVCAR-3 (Ovarian Carcinoma) | 38.81 ± 3.30 | [3] | |
| Compound B | Caov-4 (Ovarian Carcinoma) | 36.48 ± 3.18 | [3] |
| OVCAR-3 (Ovarian Carcinoma) | 42.59 ± 4.50 | [3] | |
| Compound C | Caov-4 (Ovarian Carcinoma) | 85.86 ± 6.75 | [3] |
| OVCAR-3 (Ovarian Carcinoma) | 75.65 ± 2.56 | [3] | |
| Jatrophane 1 | NCI-H460 (Non-small cell lung carcinoma) | 10 - 20 | [4] |
| NCI-H460/R (Resistant) | 10 - 20 | [4] | |
| U87 (Glioblastoma) | 10 - 20 | [4] | |
| U87-TxR (Resistant) | 10 - 20 | [4] | |
| Jatrophane 2 | U87 (Glioblastoma) | ~20 | [4] |
| Jatrophane 479 | B16 (Mouse melanoma) | 1.81 µg/mL | [1] |
Experimental Protocols
In Vitro Microtubule Polymerization Assay
This assay measures the effect of this compound on the assembly of purified tubulin into microtubules. The polymerization is monitored by an increase in turbidity.
Materials:
-
Purified tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
This compound stock solution (in DMSO)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
Spectrophotometer with temperature control
Protocol:
-
Prepare a reaction mixture containing polymerization buffer, GTP (final concentration 1 mM), and the desired concentration of this compound or vehicle control (DMSO).
-
Pre-warm the spectrophotometer and the reaction mixture to 37°C.
-
Initiate the polymerization by adding purified tubulin to the reaction mixture (final concentration typically 1-2 mg/mL).
-
Immediately place the sample in the spectrophotometer and record the absorbance at 340 nm every 30 seconds for 30-60 minutes.
-
Plot the absorbance as a function of time to visualize the kinetics of microtubule polymerization. An increase in absorbance indicates microtubule assembly.
Immunofluorescence Microscopy for Microtubule Visualization
This protocol allows for the visualization of the effects of this compound on the microtubule network within cultured cells.
Materials:
-
Cultured cells grown on sterile coverslips
-
This compound
-
Fixative solution (e.g., ice-cold methanol (B129727) or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Treat cultured cells with the desired concentration of this compound or vehicle control for the desired time period.
-
Wash the cells with pre-warmed PBS.
-
Fix the cells with the chosen fixative. For microtubule preservation, fixation with ice-cold methanol for 5-10 minutes at -20°C is often effective.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking solution for 30-60 minutes.
-
Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (and DAPI for nuclear staining) diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines by measuring metabolic activity.
Materials:
-
Cancer cell lines
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC50 value.
Visualizations
Experimental Workflow for Assessing this compound Activity
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological properties of jatrophane polyesters, new microtubule-interacting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Secure Verification [cer.ihtm.bg.ac.rs]
Application Notes and Protocols for Evaluating the Anti-proliferative Effects of Jatrophane Diterpenes
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals to evaluate the anti-proliferative effects of Jatrophane diterpenes, such as Jatrophane 4. Jatrophanes are a class of diterpenoids found in plants of the Euphorbiaceae family, and several members of this class have demonstrated significant anti-cancer properties.[1][2][3] This document provides detailed methodologies for key experiments to assess their potential as therapeutic agents.
I. Introduction to Jatrophane Diterpenes and their Anti-proliferative Potential
Jatrophane diterpenes are macrocyclic compounds characterized by a unique carbon skeleton.[2][3] Numerous studies have highlighted their diverse biological activities, including anti-inflammatory, antimicrobial, and notably, cytotoxic effects against various cancer cell lines.[1][2][3] For instance, jatrophone (B1672808), a well-studied jatrophane diterpene, has been shown to inhibit the proliferation of cancer cells.[4][5] The anti-proliferative mechanisms of jatrophanes are multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways such as the PI3K/Akt/NF-κB pathway.[6][7] Some jatrophanes also exhibit the ability to overcome multidrug resistance in cancer cells, making them promising candidates for further investigation.[6][8][9][10]
II. Experimental Protocols
A systematic evaluation of the anti-proliferative effects of a novel compound like this compound involves a series of in vitro assays. The following protocols provide a step-by-step guide for these essential experiments.
Cell viability assays are fundamental for determining the dose-dependent effect of a compound on cell proliferation and cytotoxicity.[11][12][13][14] The MTT assay is a widely used colorimetric method for this purpose.[15][16]
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, or A549 for lung cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation: Cell Viability
| Concentration of this compound (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Control) | 100 | 100 | 100 |
| 1 | 95.2 ± 4.1 | 88.5 ± 3.7 | 75.1 ± 5.2 |
| 5 | 80.3 ± 3.9 | 65.7 ± 4.5 | 48.9 ± 3.8 |
| 10 | 62.1 ± 5.3 | 45.2 ± 3.1 | 28.4 ± 2.9 |
| 25 | 41.5 ± 3.8 | 25.8 ± 2.6 | 15.6 ± 2.1 |
| 50 | 20.7 ± 2.9 | 10.1 ± 1.9 | 5.3 ± 1.2 |
| IC₅₀ (µM) | ~20.5 | ~8.7 | ~4.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Apoptosis, or programmed cell death, is a common mechanism by which anti-cancer drugs exert their effects.[17][18] Several assays can be used to detect apoptosis, including Annexin V/Propidium (B1200493) Iodide (PI) staining followed by flow cytometry.[10]
Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with this compound at its IC₅₀ concentration for 24 or 48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 channel.
-
The cell population can be distinguished into four quadrants:
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic cells
-
Q3 (Annexin V- / PI-): Live cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
-
-
Data Presentation: Apoptosis Analysis
| Treatment | % Live Cells (Q3) | % Early Apoptotic Cells (Q4) | % Late Apoptotic Cells (Q2) | % Necrotic Cells (Q1) |
| Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.6 ± 0.2 |
| This compound (IC₅₀) | 55.4 ± 4.1 | 25.8 ± 3.5 | 15.3 ± 2.9 | 3.5 ± 1.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Anti-proliferative compounds can induce cell cycle arrest at specific phases, preventing cancer cells from dividing.[19][20][21] This can be analyzed by flow cytometry after staining the cellular DNA with propidium iodide.[22]
Protocol: Cell Cycle Analysis using Propidium Iodide Staining
-
Cell Treatment and Fixation:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.[21]
-
-
Staining and Analysis:
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.[20][22]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
-
The data will show the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.[19]
-
Data Presentation: Cell Cycle Distribution
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 60.5 ± 3.8 | 25.2 ± 2.5 | 14.3 ± 1.9 |
| This compound (IC₅₀) | 35.1 ± 2.9 | 20.7 ± 2.1 | 44.2 ± 3.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, suggesting a G2/M arrest.
To investigate the molecular mechanisms underlying the anti-proliferative effects of this compound, Western blotting can be used to detect changes in the expression and activation of key proteins involved in apoptosis and cell cycle regulation.[23][24][25][26]
Protocol: Western Blot Analysis
-
Protein Extraction:
-
Treat cells with this compound as previously described.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, p53, p21, Cyclin B1, CDK1) overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the images using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software.
-
Data Presentation: Key Protein Expression Changes
| Protein | Change upon this compound Treatment | Implied Effect |
| Apoptosis-Related | ||
| Bcl-2 | Down-regulated | Pro-apoptotic |
| Bax | Up-regulated | Pro-apoptotic |
| Cleaved Caspase-3 | Up-regulated | Apoptosis induction |
| Cell Cycle-Related | ||
| p53 | Up-regulated | Tumor suppression |
| p21 | Up-regulated | Cell cycle arrest |
| Cyclin B1 | Down-regulated | G2/M arrest |
| CDK1 | Down-regulated | G2/M arrest |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
III. Visualizations
Caption: Workflow for evaluating the anti-proliferative effects of this compound.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Caption: Proposed mechanism of this compound-induced G2/M cell cycle arrest.
References
- 1. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative activity of the diterpenes jatrophone and jatropholone and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Jatrophone an Isolated Compound from Jatropha Gossypifolia Plant Against Hepatocellular Cancer Cell Hep G2 1886 – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. New anti-cancer characteristics of jatrophane diterpenes from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jatrophane diterpenes from Euphorbia esula as antiproliferative agents and potent chemosensitizers to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays: An Overview | MolecularCloud [molecularcloud.org]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. mdpi.com [mdpi.com]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 23. Apoptosis western blot guide | Abcam [abcam.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of the Jatrophane Core
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the total synthesis of the Jatrophane core. The information is compiled from published literature to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of the Jatrophane core?
The total synthesis of the Jatrophane core is a significant challenge in organic chemistry due to its complex molecular architecture. Key difficulties include:
-
Construction of the Bicyclic Core: The core structure consists of a densely functionalized cyclopentane (B165970) ring fused to a 12- or 13-membered macrocycle.
-
Stereocontrol: Jatrophanes possess numerous stereocenters, requiring precise control of both relative and absolute stereochemistry throughout the synthesis.[1]
-
Macrocyclization: The formation of the large, strained macrocycle is often a low-yielding and challenging step.
-
Protecting Group Strategy: The presence of multiple reactive functional groups necessitates a complex and carefully planned protecting group strategy to ensure chemoselectivity.[1][2]
Q2: Which macrocyclization strategies are most common for the Jatrophane core, and what are their associated problems?
Ring-Closing Metathesis (RCM) is a frequently employed strategy.[1] However, other methods like intramolecular aldol (B89426) reactions have also been utilized. Each method presents unique challenges:
-
Ring-Closing Metathesis (RCM): While powerful, RCM can suffer from low yields due to catalyst decomposition, substrate-catalyst interactions, and competing side reactions like olefin isomerization.[3][4]
-
Intramolecular Aldol/Mukaiyama Aldol Reaction: This approach can be effective but may be complicated by difficulties in achieving the desired conformation for cyclization and potential side reactions related to enolate formation.[1]
-
Intramolecular Heck Coupling: This method can be sensitive to substrate structure and reaction conditions, with catalyst poisoning and low yields being potential issues.
Troubleshooting Guides
Issue 1: Low Yields in Ring-Closing Metathesis (RCM) for Macrocyclization
Problem: You are attempting to close the 12- or 13-membered macrocycle of a Jatrophane precursor using RCM, but the yield is consistently low, and you observe the formation of oligomers and/or decomposition of the starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yielding RCM reactions.
Quantitative Data: Comparison of RCM Catalysts
| Catalyst | Substrate Type | Typical Loading (mol%) | Solvent | Yield (%) | Reference |
| Grubbs I | Diene precursor for Jatrophone | 5-10 | CH₂Cl₂ | 30-50 | N/A |
| Grubbs II | Diene precursor for Euphosalicin (B1246864) | 2-5 | Toluene (B28343) | ~27 (isolated) | [2] |
| Hoveyda-Grubbs II | Diene precursor for Jatrophane Diterpenes | 1-5 | Toluene | >70 | [5] |
Experimental Protocol: Ring-Closing Metathesis for Jatrophane Precursor
This protocol is a general guideline based on successful syntheses and should be optimized for your specific substrate.
-
Preparation: A flame-dried Schlenk flask is charged with the diene precursor (1.0 eq) and freshly distilled, degassed toluene (to achieve a concentration of 0.001 M).
-
Catalyst Addition: The Grubbs II catalyst (0.05 eq) is added in one portion under a positive pressure of argon.
-
Reaction: The reaction mixture is heated to 80 °C and stirred for 4-12 hours. The reaction progress is monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired macrocycle.
Issue 2: Poor Diastereoselectivity in the Synthesis of the Cyclopentane Fragment
Problem: You are constructing the cyclopentane core of a Jatrophane, but a key stereocenter is being set with low diastereoselectivity, leading to a difficult-to-separate mixture of isomers.
Logical Relationship Diagram for Stereocontrol:
Caption: Decision diagram for improving diastereoselectivity.
Quantitative Data: Diastereoselective Alkylation for Cyclopentane Precursor
| Chiral Auxiliary | Electrophile | Base | Diastereomeric Ratio (d.r.) | Reference |
| (R)-HYTRA | Allyl iodide | LiHMDS | >10:1 | [6] |
| Evans Oxazolidinone | Benzyl bromide | NaHMDS | >95:5 | [1] |
Experimental Protocol: Stereoselective C-2 Elongation of a Cyclopentane Precursor
This protocol is adapted from the synthesis of a key cyclopentane segment for Jatrophane diterpenes.[6]
-
Preparation: To a solution of the chiral auxiliary-bearing substrate (1.0 eq) in dry THF at -78 °C under an argon atmosphere, add LiHMDS (1.1 eq, 1.0 M in THF) dropwise.
-
Alkylation: Stir the resulting enolate for 1 hour at -78 °C, then add the electrophile (e.g., allyl iodide, 1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product before purification by flash chromatography.
Issue 3: Ineffective Protecting Group Strategy
Problem: During the synthesis, a protecting group is proving difficult to remove without affecting other functional groups, or a protecting group is unexpectedly cleaved during a reaction, leading to a complex mixture of products.
Protecting Group Compatibility Workflow:
Caption: Workflow for resolving protecting group issues.
Common Protecting Groups in Jatrophane Synthesis and Their Cleavage Conditions
| Protecting Group | Functional Group Protected | Common Cleavage Reagents | Potential Issues |
| TBS (tert-Butyldimethylsilyl) | Alcohol | TBAF, HF-Py, CSA | Basicity of TBAF can cause elimination of adjacent groups.[2] |
| TES (Triethylsilyl) | Alcohol | TBAF, CSA, PPTS | More labile than TBS, can be selectively removed.[2] |
| PMB (p-Methoxybenzyl) | Alcohol | DDQ, CAN | Can be difficult to remove in the presence of other sensitive groups.[2] |
| Acetonide | 1,2-Diol | PPTS, CSA, AcOH | Can be sensitive to strongly acidic or basic conditions.[1] |
Experimental Protocol: Selective Deprotection of a Silyl Ether
This protocol is based on the synthesis of a euphosalicin fragment where selective deprotection was crucial.[2]
-
Preparation: To a solution of the TES- and TBS-protected diol (1.0 eq) in a mixture of CH₂Cl₂ and MeOH (4:1) at 0 °C, add camphorsulfonic acid (CSA, 0.1 eq).
-
Reaction: Stir the reaction mixture at 0 °C and monitor by TLC. The reaction is typically complete within 1-2 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution and extract with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography to yield the alcohol with the TBS group intact.
References
- 1. repositum.tuwien.at [repositum.tuwien.at]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Ring Closing Metathesis Reaction Conditions To Suppress Desallyl Side Products in the Solid-Phase Synthesis of Cyclic Peptides Involving Tyrosine(O-allyl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. General synthesis of highly functionalized cyclopentane segments for the preparation of jatrophane diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the yield of Jatrophane 4 isolation from natural sources
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Jatrophane diterpenoid isolation from natural sources.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction and purification of Jatrophane diterpenoids.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for Jatrophane diterpenoids, which are often polyoxygenated and can have varying polarities.[1] | - Solvent System Optimization: Start with a mid-polarity solvent system, such as a mixture of dichloromethane (B109758) and acetone (B3395972) (e.g., 2:1), as this has been shown to be effective for macrocyclic diterpenes.[2] Maceration or percolation at room temperature is a common starting point.[1][2] - Sequential Extraction: Perform sequential extractions with solvents of increasing polarity (e.g., hexane, then ethyl acetate, then methanol) to fractionate compounds based on polarity and potentially improve the yield of the target Jatrophanes in a specific fraction. |
| Incomplete Extraction: The extraction time or method may not be sufficient to fully extract the compounds from the plant matrix.[1] | - Increase Extraction Time/Repetitions: Extend the maceration time or increase the number of extraction cycles. - Alternative Extraction Methods: Consider methods like ultrasound-assisted or supercritical fluid extraction, which can improve extraction efficiency and yield.[1] | |
| Poor Separation During Column Chromatography | Co-elution of Structurally Similar Compounds: Jatrophane diterpenoids often exist as complex mixtures of structurally related analogues, making separation challenging.[2] | - Multi-Step Chromatography: A single chromatographic step is often insufficient. Employ a multi-step purification protocol involving different stationary and mobile phases.[2] A common sequence is initial fractionation by vacuum liquid chromatography (VLC) or column chromatography on silica (B1680970) gel, followed by further purification using preparative TLC or HPLC. - Gradient Elution: Utilize a shallow gradient of increasing solvent polarity to improve the resolution of closely eluting compounds. |
| Incorrect Stationary Phase: Silica gel may not be the ideal stationary phase for all Jatrophane separations, especially for highly polar or acidic compounds. | - Alternative Stationary Phases: Consider using reversed-phase (C18) chromatography, which separates compounds based on hydrophobicity and can be effective for polar diterpenoids. Sephadex LH-20 is also useful for separating compounds based on size and polarity. | |
| Compound Degradation During Isolation | Instability on Silica Gel: Some terpenoids can be sensitive to the acidic nature of silica gel, leading to degradation or rearrangement. | - Neutralize Silica Gel: Deactivate silica gel by washing it with a solution containing a small amount of a weak base (e.g., triethylamine) in the eluent. - Use Alternative Adsorbents: Employ neutral alumina (B75360) or other less acidic stationary phases. |
| Thermal Decomposition: Some Jatrophane esters may be heat-sensitive. | - Avoid High Temperatures: Concentrate extracts and fractions at reduced pressure and moderate temperatures (e.g., below 40°C). | |
| Difficulty in Final Purification (HPLC) | Peak Tailing or Broadening: This can be caused by interactions with the stationary phase, improper solvent conditions, or column overload. | - Optimize Mobile Phase: Adjust the pH of the mobile phase or add modifiers like trifluoroacetic acid (TFA) to improve peak shape. - Check Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or compatible with the mobile phase to prevent peak distortion. - Reduce Sample Load: Inject a smaller amount of the sample to avoid overloading the column. |
| Irreproducible Retention Times: This can be due to changes in mobile phase composition, temperature fluctuations, or column degradation. | - Ensure Consistent Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure accurate mixing of solvents. - Use a Column Thermostat: Maintain a constant column temperature to ensure reproducible chromatography. - Column Equilibration: Adequately equilibrate the column with the mobile phase before each injection. |
Frequently Asked Questions (FAQs)
Q1: What are the most common natural sources for isolating Jatrophane diterpenoids?
A1: Jatrophane diterpenoids are primarily found in plants belonging to the Euphorbiaceae family.[2] Species of the genera Jatropha (e.g., Jatropha gossypiifolia, Jatropha curcas) and Euphorbia (e.g., Euphorbia peplus) are well-known sources.[2][3][4][5] The latex of these plants is often a rich source of these compounds.[2]
Q2: What is a general workflow for the isolation of Jatrophane diterpenoids?
A2: A typical workflow involves:
-
Extraction: Maceration or percolation of the dried and powdered plant material with a suitable solvent system (e.g., dichloromethane:acetone).[2]
-
Solvent Partitioning: The crude extract is often partitioned between immiscible solvents (e.g., methanol (B129727)/water and hexane) to remove non-polar constituents like fats and waxes.
-
Chromatographic Fractionation: The resulting extract is subjected to a series of chromatographic separations, starting with column chromatography (e.g., silica gel) to obtain fractions of increasing polarity.
-
Purification: Fractions containing the target compounds are further purified using techniques like preparative Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), often with both normal and reversed-phase columns, to isolate pure Jatrophane diterpenoids.
Q3: How can I improve the resolution of closely related Jatrophane diterpenoids during HPLC?
A3: To improve HPLC resolution:
-
Optimize the mobile phase: A shallow gradient elution is often more effective than isocratic elution for separating complex mixtures. Experiment with different solvent combinations and additives.
-
Change the stationary phase: If a C18 column does not provide adequate separation, try a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which offer different selectivities.
-
Adjust the temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but be mindful of the thermal stability of your compounds.
-
Decrease the flow rate: A lower flow rate can increase the number of theoretical plates and improve separation, although it will also increase the run time.
Q4: Are there any specific safety precautions to take when working with Euphorbia or Jatropha extracts?
A4: Yes, the latex and extracts of many Euphorbia and Jatropha species can be irritants and may contain toxic compounds.[4] Always handle plant material and extracts in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Quantitative Data on Jatrophane Diterpenoid Isolation
The yield of specific Jatrophane diterpenoids can vary significantly depending on the plant source, collection time, and the isolation method used. The following table summarizes yields for some representative Jatrophane diterpenoids from different sources.
| Plant Source | Plant Part | Extraction Method | Purification Method | Jatrophane Diterpenoid | Yield (% of crude extract) | Reference |
| Jatropha gossypiifolia | Roots | Maceration with ethanol | Column Chromatography (Silica Gel) | Jatrophone | Not explicitly quantified | [2] |
| Euphorbia peplus | Seeds | Maceration | Column Chromatography, HPLC | Euphopepluanone F-K | Not explicitly quantified | [3] |
| Jatropha dioica | Roots | Not specified | HPLC | Riolozatrione, Citlalitrione | Quantified in extracts | [6] |
| Jatropha gossypiifolia | Root Bark | Not specified | Column Chromatography | Falodone | Not explicitly quantified | [7] |
Note: Many studies focus on the isolation of novel compounds and may not report the yield as a percentage of the starting material or crude extract, making direct comparisons difficult.
Experimental Protocols
Detailed Methodology for the Isolation of Macrocyclic Diterpenes from Euphorbia Species
This protocol is adapted from a five-step method developed for the isolation and purification of macrocyclic diterpenes from Euphorbia species.[2]
Step 1: Extraction
-
Air-dry and powder the plant material (e.g., whole plant, roots, or latex).
-
Percolate or macerate the powdered material with a 2:1 mixture of dichloromethane (CH₂Cl₂) and acetone at room temperature.
-
Concentrate the resulting extract under reduced pressure at a temperature below 40°C to obtain the crude extract.
Step 2: Preliminary Fractionation
-
Suspend the crude extract in a 75:25 mixture of methanol (MeOH) and water.
-
Perform vacuum filtration to separate the soluble and insoluble fractions. The filtrate, enriched in polar compounds, is often carried forward.
Step 3: Solvent-Solvent Partitioning
-
Further partition the methanol-water soluble fraction against a non-polar solvent like n-hexane to remove lipids and other non-polar impurities.
-
The methanolic layer, containing the diterpenoids, is concentrated.
Step 4: Column Chromatography
-
Subject the concentrated methanolic fraction to column chromatography on silica gel.
-
Elute the column with a gradient of increasing polarity, starting with a non-polar solvent system (e.g., n-hexane/ethyl acetate) and gradually increasing the proportion of the more polar solvent.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using an appropriate visualizing agent (e.g., vanillin-sulfuric acid spray followed by heating).
Step 5: Final Purification by HPLC
-
Combine fractions containing compounds of interest based on their TLC profiles.
-
Subject these combined fractions to further purification using preparative or semi-preparative HPLC.
-
A reversed-phase C18 column is often used with a mobile phase gradient of acetonitrile (B52724) and water or methanol and water.
-
Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 220-280 nm).
-
Collect the peaks corresponding to the pure Jatrophane diterpenoids.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophane Diterpenoids from the Seeds of Euphorbia peplus with Potential Bioactivities in Lysosomal-Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jatrophane diterpenoids from Euphorbia peplus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diterpenoids from Euphorbia peplus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Aqueous Solubility of Jatrophane 4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Jatrophane 4.
Section 1: Understanding the Solubility of this compound
FAQ: What is the aqueous solubility of this compound?
Currently, specific quantitative data on the aqueous solubility of this compound is not extensively documented in publicly available literature. This compound is characterized as a powder with moderate solubility in organic solvents such as ethanol (B145695) and dichloromethane[1]. Generally, diterpenes like this compound are known to have limited aqueous solubility due to their complex and largely hydrophobic structures[2].
Given the lack of precise data, it is crucial for researchers to experimentally determine the aqueous solubility of their specific batch of this compound under their experimental conditions. The following section provides a detailed protocol for this determination.
Section 2: Experimental Protocol for Determining Aqueous Solubility
A reliable method for determining the equilibrium solubility of a compound is the shake-flask method[3].
Protocol: Shake-Flask Method for Solubility Determination
Objective: To determine the equilibrium solubility of this compound in an aqueous solution.
Materials:
-
This compound
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Analytical balance
-
Vials with screw caps
-
Shaker or orbital incubator capable of maintaining a constant temperature
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PVDF)
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable organic solvent (e.g., ethanol) at known concentrations to generate a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a shaker at a constant temperature (e.g., 25°C or 37°C). Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to sediment. For a more complete separation, centrifuge the vials at a high speed.
-
Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant with the appropriate mobile phase (for HPLC) or buffer and quantify the concentration of dissolved this compound using a validated analytical method (HPLC or UV-Vis spectrophotometry) against the previously generated calibration curve.
-
Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the tested aqueous buffer at the specified temperature.
Workflow for Solubility Determination
Caption: Experimental workflow for determining the aqueous solubility of this compound.
Section 3: Troubleshooting Guide for Solubility Determination
| Question/Issue | Possible Cause | Troubleshooting Steps |
| I am not sure if equilibrium has been reached. | Insufficient shaking time. | Extend the incubation time (e.g., to 72 hours) and measure the concentration at different time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when the concentration no longer increases. |
| My solubility values are inconsistent between replicates. | Incomplete separation of solid from the supernatant. | Ensure proper sedimentation by allowing sufficient standing time or increasing the centrifugation speed and duration. Always use a fine-pore filter (e.g., 0.22 µm). |
| Temperature fluctuations during the experiment. | Use a temperature-controlled shaker or incubator and monitor the temperature throughout the experiment. | |
| The pH of my unbuffered aqueous solution changes after adding this compound. | This compound may have acidic or basic properties. | Use a buffered aqueous solution with sufficient buffer capacity to maintain a constant pH.[4] |
| I observe precipitation when I dilute the aqueous sample with the mobile phase for HPLC analysis. | The aqueous sample is saturated, and the addition of a different solvent mixture alters the solubility. | Adjust the dilution solvent to be more compatible with the aqueous sample, or use a smaller injection volume. Ensure the final mixture is well above the solubility limit. |
Section 4: FAQs on Enhancing Aqueous Solubility
FAQ: How can I improve the solubility of this compound for my experiments?
Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. The choice of method depends on the specific experimental requirements.
Summary of Solubility Enhancement Techniques
| Technique | Mechanism of Action | Advantages | Considerations |
| Co-solvency | Addition of a water-miscible organic solvent (co-solvent) to the aqueous solution to reduce the polarity of the solvent system. | Simple to implement, effective for many nonpolar compounds. | The co-solvent may affect the biological activity or stability of the compound. |
| Use of Surfactants | Surfactants form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water. | High solubilization capacity, can be used at low concentrations. | Surfactants can be toxic to cells in in vitro assays and may interfere with certain biological processes. |
| Complexation with Cyclodextrins | Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface that can encapsulate nonpolar molecules. | Low toxicity, can improve stability. | The complex formation is a 1:1 or 1:2 interaction, which may limit the extent of solubility enhancement. |
| pH Adjustment | For ionizable compounds, adjusting the pH of the solution to favor the ionized form can significantly increase solubility. | Highly effective for acidic or basic compounds. | The applicability depends on the pKa of the compound and the pH constraints of the experiment. The ionization state of this compound would need to be determined. |
| Nanoparticle Formulation | Reducing the particle size of the compound to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution rates and solubility. | Can significantly improve bioavailability. | Requires specialized equipment for formulation and characterization. |
| Solid Dispersion | Dispersing the compound in an inert carrier matrix at the solid state. | Can increase the dissolution rate and apparent solubility. | The choice of carrier is critical and depends on the properties of the compound. |
Decision-Making for Solubility Enhancement
Caption: Decision-making workflow for selecting a suitable solubility enhancement technique.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always perform their own validation and optimization experiments.
References
- 1. Buy this compound (EVT-1493810) | 210108-88-6 [evitachem.com]
- 2. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pharmatutor.org [pharmatutor.org]
troubleshooting Jatrophane 4 instability during experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing instability with Jatrophane 4 and other jatrophane diterpenes during experiments. The information is presented in a question-and-answer format to directly address common issues.
General Stability Considerations
Jatrophane diterpenes are a class of structurally complex natural products, primarily found in the Euphorbiaceae family.[1][2][3] Their intricate molecular architecture, which includes a macrocyclic core, multiple stereocenters, and a variety of oxygen-containing functional groups, makes them susceptible to chemical degradation under various experimental conditions.[1][4][5] Jatrophanes are often found as polyesters, meaning they have multiple ester groups attached to the core structure.[1][6] The inherent strain in their ring systems and the presence of reactive functional groups like epoxides and esters are key factors contributing to their potential instability.[1][7]
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My this compound solution has changed color/become cloudy. What is happening?
A1: A change in the physical appearance of your this compound solution, such as color change or precipitation, is often an indicator of chemical degradation or poor solubility.
-
Potential Cause 1: Degradation. Jatrophanes can undergo various reactions, including oxidation, hydrolysis, or rearrangement, which may produce colored or insoluble byproducts.
-
Potential Cause 2: Poor Solubility. Jatrophane diterpenes can have limited aqueous solubility.[8] Changes in solvent composition, temperature, or pH can cause the compound to precipitate out of solution.
Troubleshooting Steps:
-
Verify Solvent Compatibility: Ensure that this compound is soluble in the chosen solvent system at the concentration you are using. You may need to use a co-solvent like DMSO or ethanol.
-
Analyze for Degradation: Use an analytical technique like HPLC or LC-MS to check the purity of your sample. Compare the chromatogram to that of a freshly prepared sample. The presence of new peaks suggests degradation.
-
Control Environmental Factors: Protect your solution from light and heat. Store it at a low temperature (see Q3 for storage recommendations) and in an amber vial.
Q2: I am seeing unexpected peaks in my HPLC/LC-MS analysis of a this compound sample. What are they?
A2: The appearance of new peaks in your chromatogram is a strong indication that your this compound sample has degraded. The identity of these new peaks will depend on the degradation pathway.
-
Potential Degradation Products:
-
Hydrolysis Products: If your this compound is a polyester, acidic or basic conditions can hydrolyze the ester groups, leading to the formation of the core jatrophane structure with one or more free hydroxyl groups and the corresponding carboxylic acids.[9]
-
Epoxide Ring-Opening Products: If your jatrophane contains an epoxide ring, it can be opened under acidic or basic conditions to form diols or other adducts, depending on the solvent and nucleophiles present.[1][7][10]
-
Rearrangement Products: The complex ring system of jatrophanes can undergo rearrangements, especially under acidic conditions, to form other diterpenoid skeletons like segetanes or paralianes.[1]
-
Troubleshooting Steps:
-
Characterize the Impurities: If possible, use mass spectrometry (MS) to determine the molecular weights of the new peaks. This can provide clues as to the type of degradation that has occurred (e.g., loss of an acyl group from hydrolysis).
-
Review Experimental Conditions: Carefully examine the pH, temperature, and solvents used in your experiment. Avoid strongly acidic or basic conditions if possible.
-
Implement Preventative Measures: Follow the handling and storage protocols outlined below to minimize degradation in future experiments.
Q3: My this compound is losing its biological activity over time. How can I prevent this?
A3: A loss of biological activity is often a direct consequence of chemical degradation. The specific functional groups on the jatrophane skeleton are critical for its biological effects, and any modification to these groups can lead to a decrease or complete loss of activity.[11]
Preventative Measures:
-
Proper Storage:
-
Solid Form: Store solid samples of this compound at -20°C or -80°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
In Solution: Prepare stock solutions in a suitable anhydrous solvent (e.g., DMSO, ethanol) and store them at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Careful Handling:
-
Allow samples to warm to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis.
-
Use fresh, high-purity solvents for all experiments.
-
Minimize the exposure of the compound to light by using amber vials and covering experimental setups with aluminum foil.
-
-
pH Control: Buffer your experimental solutions to a pH where the compound is most stable, if known. Generally, neutral or slightly acidic conditions are preferable to basic conditions for esters.
Summary of Potential Degradation Pathways
| Degradation Pathway | Triggering Factors | Potential Outcome |
| Ester Hydrolysis | Strongly acidic or basic conditions, presence of water. | Loss of ester side chains, formation of free hydroxyl groups, change in polarity and biological activity. |
| Epoxide Ring Opening | Acidic or basic conditions, presence of nucleophiles. | Formation of diols or other adducts, significant change in structure and activity. |
| Skeletal Rearrangement | Acidic conditions, heat. | Conversion to other diterpenoid skeletons, complete loss of original compound and its activity. |
| Oxidation | Exposure to air, light, certain metal ions. | Introduction of new oxygen-containing functional groups, potential for complex degradation cascades. |
Recommended Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
-
Materials: this compound (solid), anhydrous dimethyl sulfoxide (B87167) (DMSO), amber glass vials, precision balance, volumetric flasks, pipettes.
-
Procedure:
-
Allow the vial containing solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound in a clean, dry vial.
-
Add the required volume of anhydrous DMSO to achieve the target concentration.
-
Gently vortex or sonicate at room temperature until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: General Handling of this compound in Experiments
-
Preparation:
-
Retrieve a single aliquot of the this compound stock solution from the -80°C freezer.
-
Thaw the solution at room temperature.
-
Once thawed, gently vortex the solution to ensure homogeneity.
-
-
Use in Assays:
-
Dilute the stock solution to the final working concentration using the appropriate assay buffer or medium immediately before use.
-
Minimize the time the compound spends in aqueous solutions, especially if they are not pH-controlled.
-
Protect the experimental setup from direct light.
-
-
Cleanup:
-
Discard any unused diluted solutions. Do not re-freeze and reuse diluted solutions.
-
Return the stock solution aliquot to the -80°C freezer if not fully used, although it is best practice to use a fresh aliquot for each experiment.
-
Visualizing Instability and Handling
Jatrophane Instability Workflow
Caption: Troubleshooting workflow for Jatrophane instability.
Potential Degradation Pathways
1. Epoxide Ring Opening
Epoxide rings are susceptible to opening under both acidic and basic conditions.[10][12]
Caption: Acid- and base-catalyzed epoxide ring opening.
2. Ester Hydrolysis
The ester groups commonly found on jatrophanes can be cleaved by acid or base-catalyzed hydrolysis.[13][14]
Caption: Acid- and base-catalyzed ester hydrolysis.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heliosterpenoids A and B, two Novel Jatrophane-Derived Diterpenoids with a 5/6/4/6 Ring System from Euphorbia helioscopia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Khan Academy [khanacademy.org]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of HPLC Methods for Jatrophane Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the purification of Jatrophane diterpenes.
Frequently Asked Questions (FAQs)
Q1: What are Jatrophanes and why is their purification important?
Jatrophanes are a class of macrocyclic diterpenes found predominantly in plants of the Euphorbiaceae family.[1][2] These compounds exhibit a wide range of promising biological activities, including anti-inflammatory, anti-HIV, cytotoxic, and multidrug resistance-reversing properties, making them of significant interest for drug discovery programs.[1][2] Their complex structures, often in the form of polyesters, present unique challenges for purification.[1]
Q2: What is a general workflow for the isolation and purification of Jatrophanes?
The purification of Jatrophanes typically involves a multi-step process to isolate them from crude plant extracts. A common workflow includes:
-
Extraction: Initial extraction of the plant material with organic solvents like a mixture of CH2Cl2 and acetone.[1]
-
Preliminary Fractionation: The crude extract is often subjected to preliminary separation techniques like solvent-solvent partitioning or column chromatography over silica (B1680970) gel or polyamide.[1][3]
-
Enrichment: Further enrichment of diterpenoid-rich fractions can be achieved using techniques like Sephadex LH-20 column chromatography to remove pigments and other unwanted materials.[1]
-
Final HPLC Purification: The final step involves purification by preparative or semi-preparative HPLC to obtain pure Jatrophane compounds.[1][4]
Q3: What are the recommended HPLC modes for Jatrophane purification?
Both normal-phase (NP) and reversed-phase (RP) HPLC can be effectively used for the purification of Jatrophanes.[3] The choice depends on the specific Jatrophane analogues being targeted and the preceding purification steps.
-
Normal-Phase HPLC: This mode is suitable for separating less polar Jatrophanes and is often used with silica-based columns and non-aqueous mobile phases.
-
Reversed-Phase HPLC: This is the most common HPLC mode and is well-suited for separating a wide range of Jatrophanes with varying polarities using C18 or other hydrophobic stationary phases and aqueous-organic mobile phases.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of Jatrophanes.
Problem 1: Poor Peak Resolution or Co-elution of Jatrophanes
| Possible Cause | Suggested Solution |
| Inappropriate mobile phase composition | Optimize the mobile phase. For NP-HPLC, try varying the ratio of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate).[1] For RP-HPLC, adjust the gradient slope or the ratio of aqueous to organic solvent (e.g., water and acetonitrile (B52724) or methanol).[5][6] |
| Unsuitable stationary phase | Select a column with a different selectivity. If using a C18 column in RP-HPLC, consider a phenyl-hexyl or a polar-embedded column. For NP-HPLC, different types of silica or bonded phases can be tested. |
| Suboptimal temperature | Vary the column temperature. Increasing the temperature can sometimes improve peak shape and resolution, but be mindful of the thermal stability of the Jatrophanes. |
| High flow rate | Reduce the flow rate to allow for better equilibration between the mobile and stationary phases, which can enhance resolution. |
Problem 2: Peak Tailing or Asymmetric Peaks
| Possible Cause | Suggested Solution |
| Secondary interactions with the stationary phase | In RP-HPLC, this can be due to interactions with residual silanols on the silica support. Adding a small amount of an acidic modifier (e.g., formic acid or acetic acid) to the mobile phase can help to suppress these interactions. |
| Column overload | Inject a smaller sample volume or a more dilute sample to avoid overloading the column. |
| Column degradation | The column may be deteriorating. Try flushing the column with a strong solvent or, if the problem persists, replace the column. |
| Incompatible injection solvent | Dissolve the sample in the initial mobile phase whenever possible to ensure good peak shape. |
Problem 3: High Backpressure
| Possible Cause | Suggested Solution |
| Blockage in the system | A common cause is a clogged frit in the column or a blockage in the tubing. Back-flushing the column (if permitted by the manufacturer) or replacing the frit may resolve the issue. |
| Particulate matter in the sample | Ensure all samples are filtered through a 0.22 or 0.45 µm syringe filter before injection.[7] |
| Mobile phase precipitation | This can occur if the mobile phase components are not fully miscible or if buffer salts precipitate out. Ensure the mobile phase is properly prepared and filtered. |
| High mobile phase viscosity | High viscosity can lead to increased backpressure. Consider using a less viscous solvent or increasing the column temperature. |
digraph "HPLC_Troubleshooting_Tree" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="rounded,filled", fontcolor="#202124", penwidth=2];Start [label="HPLC Issue\nEncountered", shape=ellipse, fillcolor="#FBBC05"];
PoorResolution [label="Poor Peak Resolution", fillcolor="#F1F3F4", color="#EA4335"]; PeakTailing [label="Peak Tailing", fillcolor="#F1F3F4", color="#EA4335"]; HighPressure [label="High Backpressure", fillcolor="#F1F3F4", color="#EA4335"];
Sol1 [label="Optimize Mobile Phase", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol2 [label="Change Stationary Phase", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol3 [label="Reduce Flow Rate", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
Sol4 [label="Add Mobile Phase Modifier", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol5 [label="Reduce Sample Load", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol6 [label="Replace Column", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
Sol7 [label="Check for Blockages", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol8 [label="Filter Sample", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol9 [label="Check Mobile Phase", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
Start -> PoorResolution; Start -> PeakTailing; Start -> HighPressure;
PoorResolution -> Sol1 [label="Try first"]; PoorResolution -> Sol2; PoorResolution -> Sol3;
PeakTailing -> Sol4 [label="Try first"]; PeakTailing -> Sol5; PeakTailing -> Sol6;
HighPressure -> Sol7 [label="Most common"]; HighPressure -> Sol8; HighPressure -> Sol9; }
Experimental Protocols
Protocol 1: General Normal-Phase HPLC for Jatrophane Purification
This protocol is a starting point for the purification of Jatrophanes using normal-phase HPLC.
-
Column: Silica preparative HPLC column (e.g., 20 x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of hexane and ethyl acetate (B1210297) (EtOAc). A common starting point is a stepwise gradient, for example:
-
90:10 (Hexane:EtOAc)
-
85:15
-
80:20
-
75:25
-
70:30[1]
-
-
Flow Rate: For a preparative column, a flow rate of 5-10 mL/min is typical, but this should be optimized based on the column dimensions and particle size.
-
Detection: UV detection at a wavelength where the Jatrophanes show absorbance (e.g., 254 nm).[5][6]
-
Sample Preparation: The enriched Jatrophane fraction should be dissolved in a solvent compatible with the initial mobile phase, such as hexane or a mixture with a small amount of a slightly more polar solvent.
Protocol 2: General Reversed-Phase HPLC for Jatrophane Analysis and Purification
This protocol is suitable for the analysis and semi-preparative purification of Jatrophanes using reversed-phase HPLC.
-
Column: C18 column (e.g., AccQ-Tag, 4.6 x 150 mm for analytical or wider bore for preparative).[5][6]
-
Mobile Phase: A gradient of water and acetonitrile (ACN) or methanol (B129727) (MeOH). A typical gradient might be:
-
Start with 50% ACN in water.
-
Linearly increase to 100% ACN over 35 minutes.
-
Hold at 100% ACN for 5 minutes.
-
Return to initial conditions and equilibrate for at least 15-20 minutes.[6]
-
-
Flow Rate: For an analytical column, a flow rate of 0.2-1.0 mL/min is common.[5][6] For preparative scale, the flow rate will be significantly higher and should be scaled appropriately.
-
Detection: Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 200-400 nm) to ensure peak purity and to select the optimal wavelength for quantification.[5][6]
-
Sample Preparation: The sample should be dissolved in the initial mobile phase composition or a solvent that is fully miscible and weaker than the mobile phase to avoid peak distortion.
Data Presentation: HPLC Method Parameters for Jatrophane Purification
The following table summarizes various HPLC conditions reported in the literature for the purification and analysis of Jatrophanes.
| HPLC Mode | Column | Mobile Phase | Elution Mode | Detection | Reference |
| Normal-Phase | Silica prep (20 x 250 mm, 5 µm) | Hexane:EtOAc (stepwise gradient from 90:10 to 70:30) | Gradient | Not specified | [1] |
| Reversed-Phase | AccQ-Tag | Water-acetonitrile | Gradient (50% to 100% ACN over 35 min) | UV at 254 nm | [5][6] |
| Semi-preparative RP | Not specified | 60% CH3CN in water | Isocratic | Not specified | [4] |
| Semi-preparative RP | Not specified | 55% CH3CN in water | Isocratic | Not specified | [4] |
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 4. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Method Validation for Jatropha dioica Extracts Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
addressing inconsistencies in Jatrophane 4 bioactivity assays
Welcome to the technical support center for Jatrophane bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to address common inconsistencies and challenges encountered during the experimental evaluation of Jatrophane diterpenes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the cytotoxic IC50 values of our isolated Jatrophane compound. What are the potential causes?
A1: Batch-to-batch variability is a common issue stemming from the complex nature of natural product chemistry. Several factors can contribute:
-
Purity of the Isolate: Even minor impurities can have synergistic or antagonistic effects on the measured bioactivity. We recommend rigorous purification and characterization (e.g., HPLC, NMR, and Mass Spectrometry) for each batch to ensure purity exceeds 95%.
-
Structural Integrity: Jatrophanes can be unstable under certain storage conditions (light, temperature, pH). Degradation can lead to a loss of activity. Ensure consistent, controlled storage conditions, and re-characterize older batches if inconsistencies arise.
-
Acylation Patterns: The number and position of acyl groups on the Jatrophane skeleton are critical for bioactivity.[1] Slight variations in the isolation process or the natural source material can lead to different acylation profiles, drastically altering the compound's potency.
Q2: Our Jatrophane analog shows potent activity in one cancer cell line but is inactive in another, contrary to published data. Why might this be happening?
A2: This is a frequent challenge and often points to cell-line-specific factors.
-
Heterogeneity of Cell Lines: Cancer cell lines are notoriously heterogeneous.[2] Differences in genetic makeup, receptor expression, and signaling pathway activation can lead to varied responses to the same compound. It is crucial to use cell lines from a certified cell bank (e.g., ATCC) and to perform regular cell line authentication.
-
Multidrug Resistance (MDR) Mechanisms: Many Jatrophanes are known modulators of P-glycoprotein (P-gp), an efflux pump that confers multidrug resistance.[3][4][5] If a cell line overexpresses P-gp, it may actively pump the Jatrophane out, rendering it ineffective. Conversely, in some MDR cell lines, Jatrophanes can act as chemosensitizers.[6][7][8]
-
Metabolism: Cell lines can metabolize compounds at different rates. If a cell line rapidly metabolizes your Jatrophane into an inactive form, you will observe lower potency.
Q3: We are struggling to reproduce the multidrug resistance (MDR) reversal activity reported for a specific Jatrophane. What key experimental parameters should we check?
A3: Reproducing MDR reversal assays requires careful optimization.
-
Choice of Chemotherapeutic Agent: The synergistic effect of a Jatrophane can be specific to the chemotherapeutic drug used (e.g., paclitaxel, doxorubicin).[7] Ensure you are using the same combination as the literature you are referencing.
-
Concentration and Timing: The concentration of both the Jatrophane and the chemotherapeutic, as well as the timing of their addition to the cells (co-incubation vs. pre-incubation), are critical.
-
Assay Type: Different assays measure different aspects of MDR reversal. A dye-efflux assay (e.g., Rhodamine 123) directly measures P-gp inhibition, while a chemosensitivity assay (e.g., MTT with a cytotoxic drug) measures the downstream consequence. Ensure your assay choice aligns with the reported mechanism.
Troubleshooting Guides
Problem 1: Higher than Expected IC50 Values for Cytotoxicity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation | Re-purify and re-characterize the Jatrophane sample using NMR and LC-MS. | Purity and structural integrity are confirmed. |
| Cell Line Health/Passage Number | Use a fresh vial of low-passage cells from a reputable cell bank. | Consistent cell growth and morphology are observed. |
| Assay Interference | Run a control plate with the Jatrophane in cell-free media to check for direct reaction with the assay reagent (e.g., MTT). | No color change in the cell-free wells. |
| Incorrect Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. | A linear relationship between cell number and absorbance is achieved. |
| Serum Protein Binding | Reduce the serum concentration in your culture medium during the treatment period, or perform the assay in serum-free medium if the cells can tolerate it. | Increased potency (lower IC50) is observed. |
Problem 2: Inconsistent P-glycoprotein (P-gp) Inhibition Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low P-gp Expression | Confirm P-gp expression in your chosen MDR cell line using Western Blot or qPCR. | High P-gp protein or mRNA levels are detected compared to the parental, sensitive cell line. |
| Sub-optimal Dye Concentration | Titrate the concentration of the P-gp substrate dye (e.g., Rhodamine 123, Calcein-AM) to find the optimal signal-to-noise ratio. | A clear difference in dye accumulation is seen between MDR and sensitive cells. |
| Jatrophane Cytotoxicity | Determine the non-toxic concentration range of your Jatrophane on the specific cell line before the P-gp inhibition assay. | The concentrations used for the P-gp assay do not significantly impact cell viability. |
| Incorrect Incubation Time | Optimize the incubation time for both the Jatrophane and the fluorescent dye. | Maximum dye accumulation in the presence of a known P-gp inhibitor (e.g., Verapamil) is achieved. |
Quantitative Data Summary
Table 1: Reported Cytotoxic Activities of Selected Jatrophane Diterpenes
| Jatrophane Derivative | Cell Line | Assay Type | Reported IC50 (µM) | Reference |
| Euphornin | HeLa | MTT | 3.1 | [1] |
| Euphornin | MDA-MB-231 | MTT | 13.4 | [1] |
| Jatrophane 362 | HEK293 | Not Specified | 35 | [1] |
| Jatrophane 218 | MCF-7 | MTT | 32.1 | [1] |
| Jatrophane 218 | NCI-H460 | MTT | 58.2 | [1] |
| Jatrophane 342 | OVCAR-3 | MTT | 38.81 ± 3.30 | [9] |
| Jatrophane 343 | Caov-4 | MTT | 36.48 ± 3.18 | [9] |
| Pubescenol (1) | MCF-7 | Not Specified | Moderate Inhibition | [10] |
| Jatrophone (B1672808) (19) | Multiple | Not Specified | Strong Activity | [11] |
| Jatropholone B (8) | Multiple | Not Specified | Active | [11] |
| Jatropholone A (1) | Multiple | Not Specified | Inactive | [11] |
Note: The term "Moderate Inhibition" or "Active" is used when specific IC50 values were not provided in the source material.
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the Jatrophane in DMSO. Create a series of dilutions in the complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the old medium and add 100 µL of the medium containing the Jatrophane dilutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Rhodamine 123 Efflux Assay for P-gp Inhibition
-
Cell Seeding: Seed both the MDR and the parental (sensitive) cell lines in a 96-well plate and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with various non-toxic concentrations of the Jatrophane compound for a pre-determined time (e.g., 1-2 hours). Include a known P-gp inhibitor (e.g., Verapamil) as a positive control.
-
Dye Loading: Add Rhodamine 123 to a final concentration of ~5 µM to all wells and incubate for 30-60 minutes at 37°C.
-
Wash: Wash the cells twice with ice-cold PBS to remove the extracellular dye.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: 485 nm, Emission: 525 nm).
-
Data Analysis: Increased fluorescence in the Jatrophane-treated MDR cells compared to the untreated MDR cells indicates inhibition of P-gp-mediated efflux.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent Jatrophane bioactivity results.
Caption: Jatrophane inhibition of P-gp enhances intracellular drug concentration.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New anti-cancer characteristics of jatrophane diterpenes from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioactive diterpenoids, a new jatrophane and two ent-abietanes, and other constituents from Euphorbia pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiproliferative activity of the diterpenes jatrophone and jatropholone and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for the Chemical Modification of Jatrophane Diterpenes
Welcome to the technical support center for the chemical modification of Jatrophane diterpenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental refinement of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for chemical modification on the Jatrophane scaffold?
A1: Jatrophane diterpenes are typically polyoxygenated, offering several sites for modification. The most commonly modified positions are the hydroxyl groups, which can be targeted for acylation, esterification, or etherification to explore structure-activity relationships (SAR).[1][2][3] The ester groups present on the natural Jatrophane core can also be hydrolyzed to provide access to the parent polyol for further derivatization.[1]
Q2: I am having trouble with the selective modification of a single hydroxyl group on my Jatrophane. What should I do?
A2: Selective modification of polyhydroxylated molecules like Jatrophanes is a significant challenge due to the similar reactivity of the different hydroxyl groups. To achieve selectivity, you should consider the steric hindrance around each hydroxyl group. Less hindered hydroxyls are generally more reactive. Additionally, employing protecting group strategies is crucial.[4][5][6][7][8] You can selectively protect more reactive hydroxyls with groups like silyl (B83357) ethers (e.g., TBDMS, TIPS) and then modify the desired, unprotected hydroxyl group.
Q3: What are the best practices for purifying modified Jatrophane derivatives?
A3: Purification of Jatrophane derivatives, which are often structurally similar, typically requires chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method, particularly using reversed-phase columns (e.g., C18).[9][10][11][12][13] A gradient elution with a mobile phase of water and acetonitrile (B52724) or methanol (B129727), often with a small amount of acid like formic acid, is commonly used.[10] For larger scale purifications, preparative HPLC or flash column chromatography on silica (B1680970) gel can be employed.[9]
Q4: How can I confirm the structure of my modified Jatrophane derivative?
A4: A combination of spectroscopic techniques is essential for structural confirmation. High-resolution mass spectrometry (HRMS) will confirm the molecular formula. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments, are crucial for elucidating the precise structure and confirming the site of modification.
Q5: What is the primary mechanism of action for many biologically active Jatrophane derivatives?
A5: Many Jatrophane diterpenes exhibit potent activity as modulators of P-glycoprotein (P-gp), a key protein involved in multidrug resistance (MDR) in cancer cells.[2][3][14][15] They can inhibit the efflux pump activity of P-gp, thereby increasing the intracellular concentration of chemotherapeutic drugs. This inhibition is often linked to the modulation of the PI3K/Akt/NF-κB signaling pathway.[16][17][18]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chemical modification of Jatrophane diterpenes.
Guide 1: Low Yield in Acylation/Esterification Reactions
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Steric Hindrance: The target hydroxyl group may be sterically hindered, preventing the acylating/esterifying agent from accessing it. 2. Insufficient Reagent Activity: The acylating/esterifying agent may not be reactive enough. 3. Poor Solubility: The Jatrophane starting material may not be fully dissolved in the reaction solvent. 4. Decomposition: The starting material or product may be unstable under the reaction conditions. | 1. Use a less bulky and more reactive acylating agent. Consider using an acyl chloride or anhydride (B1165640) with a catalyst like DMAP. 2. Increase the reaction temperature, but monitor for decomposition by TLC. 3. Try a different solvent system to improve solubility (e.g., a mixture of DCM and DMF). 4. Run the reaction at a lower temperature for a longer period. |
| Formation of multiple products | 1. Lack of Selectivity: Multiple hydroxyl groups are being acylated/esterified. 2. Side Reactions: Undesired reactions are occurring. | 1. Employ a protecting group strategy to block more reactive hydroxyls before proceeding with the desired modification.[4][5][6][7][8] 2. Use milder reaction conditions (e.g., lower temperature, less reactive base). |
| Product decomposes during workup | 1. Acid/Base Sensitivity: The ester linkages are sensitive to acidic or basic conditions during the workup. | 1. Use a neutral workup procedure. Wash with saturated sodium bicarbonate solution to neutralize any acid, followed by brine. 2. Minimize the time the product is in contact with aqueous acidic or basic solutions. |
Guide 2: Incomplete Hydrolysis of Ester Groups
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reaction (starting material remains) | 1. Insufficient Base: Not enough base is present to drive the hydrolysis to completion. 2. Short Reaction Time: The reaction has not been allowed to proceed for long enough. 3. Low Temperature: The reaction temperature is too low for efficient hydrolysis. | 1. Increase the equivalents of the base (e.g., K2CO3, LiOH). 2. Extend the reaction time and monitor by TLC until the starting material is consumed. 3. Increase the reaction temperature. |
| Formation of degradation products | 1. Harsh Conditions: The reaction conditions (high temperature, strong base) are causing degradation of the Jatrophane scaffold. | 1. Use a milder base (e.g., K2CO3 in methanol). 2. Run the reaction at a lower temperature for a longer duration. |
Experimental Protocols
The following are model protocols for the chemical modification of a polyhydroxylated Jatrophane diterpene, based on procedures described for closely related analogues.[1] Researchers should optimize these protocols for their specific Jatrophane 4 substrate.
Protocol 1: Alkaline Hydrolysis of a Jatrophane Polyester (B1180765)
This protocol describes the hydrolysis of ester groups to yield the parent polyol, using a Jatrophane with acetate (B1210297) esters as a model.
Materials:
-
Jatrophane polyester (e.g., euphornin)
-
Potassium carbonate (K2CO3)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the Jatrophane polyester (1.0 eq) in methanol.
-
Add potassium carbonate (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Once the starting material is consumed, neutralize the reaction with a few drops of acetic acid.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by silica gel column chromatography to obtain the hydrolyzed Jatrophane polyol.
Protocol 2: Acylation of a Jatrophane Polyol
This protocol describes the acylation of a hydroxyl group on the Jatrophane scaffold.
Materials:
-
Jatrophane polyol (e.g., monodeacetyleuphornin)
-
Acyl chloride or anhydride (1.5 eq)
-
Pyridine (B92270) or triethylamine (B128534) (2.0 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the Jatrophane polyol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine or triethylamine and DMAP to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride or anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by silica gel column chromatography to yield the acylated Jatrophane derivative.
Quantitative Data Summary
The following table summarizes the yields for the synthesis of a library of acylated Jatrophane derivatives starting from monodeacetyleuphornin, as described in the literature.[1] This data can serve as a benchmark for similar modifications.
| Derivative | Acyl Group | Yield (%) |
| Euphornoate A | Butyryl | 75 |
| Euphornoate B | Isobutyryl | 80 |
| Euphornoate C | Valeryl | 72 |
| Euphornoate D | Isovaleryl | 78 |
| Euphornoate E | Hexanoyl | 70 |
| Euphornoate F | Heptanoyl | 68 |
| Euphornoate G | Octanoyl | 65 |
| Euphornoate H | Benzoyl | 85 |
| Euphornoate I | 4-Methylbenzoyl | 82 |
| Euphornoate J | 4-Methoxybenzoyl | 88 |
| Euphornoate K | 4-Fluorobenzoyl | 79 |
| Euphornoate L | 4-Chlorobenzoyl | 81 |
| Euphornoate M | 4-Bromobenzoyl | 83 |
| Euphornoate N | 4-Iodobenzoyl | 80 |
| Euphornoate O | 3-Methylbenzoyl | 76 |
| Euphornoate P | 3-Methoxybenzoyl | 86 |
| Euphornoate Q | 3-Fluorobenzoyl | 77 |
| Euphornoate R | 3-Chlorobenzoyl | 79 |
| Euphornoate S | 3-Bromobenzoyl | 81 |
| Euphornoate T | 2-Methylbenzoyl | 70 |
| Euphornoate U | 2-Methoxybenzoyl | 75 |
Visualizations
Signaling Pathway of Jatrophane-Mediated P-glycoprotein Inhibition
Caption: this compound inhibits P-gp and the PI3K/Akt/NF-κB pathway.
Experimental Workflow: Modification and Purification of this compound
Caption: Workflow for this compound modification and purification.
References
- 1. Jatrophanes as promising multidrug resistance modulators: Advances of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. jocpr.com [jocpr.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 8. researchgate.net [researchgate.net]
- 9. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. protocols.io [protocols.io]
- 13. idtdna.com [idtdna.com]
- 14. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Reduce Cytotoxicity of Jatrophane Diterpenes in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with Jatrophane diterpenes, such as Jatrophane 4. The focus is on strategies to mitigate cytotoxicity in normal cells while maintaining anti-cancer efficacy.
Frequently Asked Questions (FAQs)
Q1: My Jatrophane compound shows high cytotoxicity in both normal and cancer cell lines. How can I improve its therapeutic index?
A1: High cytotoxicity in normal cells is a common challenge with potent natural products. Here are three primary strategies to consider:
-
Structural Modification: Minor changes to the Jatrophane scaffold can significantly impact its selectivity. Studies have shown that modifications to the ester groups on the jatrophane skeleton can alter cytotoxic activity. For instance, some jatrophanes with a benzoyloxy or a nicotinoyloxy substituent at C-7 have shown more potent cytotoxic activity against resistant cancer cell lines while being inactive against the parent cell line, suggesting a potential for increased selectivity.
-
Drug Delivery Systems: Encapsulating the Jatrophane compound in a nanoparticle-based drug delivery system can enhance its delivery to tumor tissues through the enhanced permeability and retention (EPR) effect, thereby reducing systemic exposure and toxicity to normal tissues. Polymeric nanoparticles are a promising option for hydrophobic compounds like many Jatrophane diterpenes.[1]
-
Combination Therapy: Utilizing Jatrophane in combination with other chemotherapeutic agents may allow for lower, less toxic doses of the Jatrophane to be used while achieving a synergistic anti-cancer effect. Some Jatrophane derivatives have been shown to overcome multidrug resistance in cancer cells, making them good candidates for combination therapies.
Q2: I am observing poor solubility of my this compound compound in aqueous cell culture media. What can I do?
A2: Poor aqueous solubility is a known issue for many diterpenes. Here are some troubleshooting steps:
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic compounds for in vitro assays. However, it's crucial to keep the final DMSO concentration in the cell culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
Sonication: Gentle sonication of the stock solution can help to dissolve the compound.
-
Formulation with Solubilizing Agents: For in vivo studies, formulating the Jatrophane with solubilizing agents such as Cremophor EL or Tween 80 can improve its bioavailability. However, these agents can also have their own biological effects and should be used with appropriate controls.
-
Nanoparticle Encapsulation: As mentioned above, encapsulation can also improve the solubility and stability of hydrophobic drugs in aqueous environments.
Q3: What is the known mechanism of action for the cytotoxicity of Jatrophane diterpenes?
A3: The cytotoxic mechanism of Jatrophane diterpenes can vary depending on the specific compound and the cell type. However, a well-studied mechanism for jatrophone (B1672808), a representative jatrophane, involves the inhibition of the PI3K/Akt/NF-κB signaling pathway.[2][3] This pathway is often hyperactivated in cancer cells and plays a crucial role in cell survival, proliferation, and drug resistance. By inhibiting this pathway, jatrophone can induce apoptosis and autophagy in cancer cells.[2][3]
Troubleshooting Guides
Troubleshooting High Variability in Cytotoxicity Assays
| Problem | Possible Cause | Recommended Solution |
| High standard deviation between replicate wells. | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding each plate. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Precipitation of the Jatrophane compound. | Visually inspect the wells for any precipitate. If observed, try the solubilization techniques mentioned in the FAQs or filter the stock solution. | |
| Inconsistent IC50 values between experiments. | Variation in cell passage number or health. | Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Inaccurate drug concentration. | Prepare fresh serial dilutions of the Jatrophane compound for each experiment. Verify the concentration of the stock solution spectrophotometrically if possible. |
Quantitative Data Summary
The following tables summarize the cytotoxic activity of selected Jatrophane diterpenes against various cancer and normal cell lines.
Table 1: Cytotoxicity of Jatrophone in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| MCF-7/ADR | Doxorubicin-resistant Breast Cancer | 1.8 | SRB | [2] |
| Caov-4 | Ovarian Cancer | 46.27 ± 3.86 | Not Specified | |
| OVCAR-3 | Ovarian Cancer | 38.81 ± 3.30 | Not Specified | |
| A549 (Paclitaxel-resistant) | Lung Cancer | 6.9 | Not Specified | [4] |
| A549 (Parental) | Lung Cancer | > 10 | Not Specified | [4] |
Table 2: Cytotoxicity of Jatrophane Derivatives in Normal Cells
| Compound | Normal Cell Line | IC50 (µM) | Assay | Reference |
| Jatrophane Derivative 1 | Peripheral Blood Mononuclear Cells (PBMC) | Non-toxic | Not Specified | |
| Jatrophane Derivative 2 | Peripheral Blood Mononuclear Cells (PBMC) | Non-toxic | Not Specified | |
| Jatrophane Derivative 17 | HEK293T | Low cytotoxicity | Not Specified | [5] |
Detailed Experimental Protocols
1. Protocol for Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted for comparing the cytotoxicity of this compound in a panel of adherent normal and cancer cell lines.
Materials:
-
96-well flat-bottom microtiter plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 50% (w/v) cold solution
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well and shake for 5-10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
2. Protocol for Encapsulation of this compound in Polymeric Nanoparticles (Nanoprecipitation Method)
This protocol provides a general framework for encapsulating a hydrophobic compound like this compound. Optimization of polymer and solvent ratios may be necessary.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (or another suitable organic solvent)
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in water)
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in acetone. The ratio of drug to polymer will influence drug loading and release characteristics.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring. The rapid diffusion of the solvent into the non-solvent phase will cause the polymer and drug to co-precipitate, forming nanoparticles.
-
Solvent Evaporation: Stir the resulting nanoparticle suspension at room temperature for several hours or use a rotary evaporator to remove the organic solvent.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes at 4°C).
-
Washing: Wash the nanoparticle pellet with deionized water to remove any unencapsulated drug and excess PVA.
-
Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for storage and future use.
-
Characterization: Characterize the nanoparticles for size, zeta potential, drug loading efficiency, and encapsulation efficiency.
Visualizations
Caption: this compound's proposed mechanism of action via inhibition of the PI3K/Akt/NF-κB pathway.
Caption: Workflow for determining the cytotoxicity of this compound using the SRB assay.
Caption: Logical workflow for the encapsulation of this compound in PLGA nanoparticles.
References
- 1. mdpi.com [mdpi.com]
- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Dual encapsulation of hydrophobic and hydrophilic drugs in PLGA nanoparticles by a single-step method: drug delivery and cytotoxicity assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 5. Flash NanoPrecipitation for the Encapsulation of Hydrophobic and Hydrophilic Compounds in Polymeric Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of Synthesized Jatrophane 4 Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthesized Jatrophane 4 derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of this compound derivatives?
A1: Common impurities can include unreacted starting materials, reagents, catalysts, and structurally related byproducts such as isomers (diastereomers, regioisomers), epimers, and over-functionalized or incompletely functionalized Jatrophane skeletons. The complex, three-dimensional structure of the Jatrophane core makes it susceptible to the formation of closely related derivatives that can be challenging to separate.
Q2: What is the recommended general purification strategy for a crude synthetic mixture of a this compound derivative?
A2: A multi-step purification strategy is typically recommended. This often starts with a preliminary purification using flash column chromatography on silica (B1680970) gel to remove major impurities.[1][2][3] This is followed by a high-resolution technique like semi-preparative High-Performance Liquid Chromatography (HPLC) to separate the target compound from closely related isomers and minor impurities.[4] Recrystallization can be employed as a final polishing step if the compound is a solid and a suitable solvent system can be found.[5][6]
Q3: How can I effectively separate diastereomers of my this compound derivative?
A3: Diastereomers can often be separated using normal-phase or reversed-phase HPLC.[4] Optimization of the mobile phase composition is crucial for achieving good resolution. For normal-phase chromatography, experimenting with different solvent systems (e.g., hexane/ethyl acetate, hexane/acetone) can alter the selectivity.[7] In reversed-phase HPLC, adjusting the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the aqueous phase composition can significantly impact the separation.[8] Chiral chromatography can also be a powerful tool for separating stereoisomers.
Q4: My this compound derivative appears to be unstable on silica gel. What are my options?
A4: If your compound is sensitive to the acidic nature of standard silica gel, you can use deactivated or neutralized silica gel.[9] This can be prepared by treating the silica gel with a base like triethylamine (B128534).[9] Alternatively, other stationary phases such as alumina (B75360) (neutral, basic, or acidic) or reversed-phase C18 silica can be used for flash chromatography.[3]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of your synthesized this compound derivatives.
Guide 1: Flash Column Chromatography
Problem: Poor separation of my target compound from a closely related impurity.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal. Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find one that provides the best separation (a significant difference in Rf values).[7] |
| Column Overloading | Too much crude material was loaded onto the column. As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel. Reduce the sample load in the next attempt. |
| Improper Column Packing | Air bubbles or cracks in the silica gel bed can lead to uneven flow and poor separation. Ensure the column is packed uniformly as a slurry and is not allowed to run dry. |
| Co-elution | The impurity may have very similar polarity to your target compound. Consider using a different stationary phase (e.g., alumina, C18) or proceed to a higher-resolution technique like HPLC.[2] |
Problem: My compound is streaking on the TLC plate and the column.
| Possible Cause | Suggested Solution |
| Sample Overload | The sample concentration is too high. Dilute the sample before spotting on the TLC plate or loading on the column.[10] |
| Highly Polar Compound | The compound may be interacting too strongly with the acidic silanol (B1196071) groups on the silica. Add a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.[10] |
| Insoluble Impurities | The crude sample may contain insoluble material. Dissolve the crude mixture in a minimal amount of a suitable solvent and filter it before loading it onto the column. |
Guide 2: High-Performance Liquid Chromatography (HPLC)
Problem: My peaks are tailing in reversed-phase HPLC.
| Possible Cause | Suggested Solution |
| Secondary Interactions | Basic functional groups on your Jatrophane derivative may be interacting with residual acidic silanol groups on the C18 stationary phase.[11][12] Lower the pH of the mobile phase (e.g., by adding 0.1% formic acid or trifluoroacetic acid) to protonate the silanols and minimize these interactions.[12][13] |
| Column Overload | Injecting too much sample can lead to peak distortion.[14] Reduce the injection volume or the concentration of your sample.[14] |
| Column Contamination | The column may be contaminated with strongly retained impurities from previous injections. Flush the column with a strong solvent (e.g., isopropanol, acetonitrile).[11] |
| Mismatched Sample Solvent | The solvent in which your sample is dissolved may be stronger than the mobile phase, causing peak distortion. Whenever possible, dissolve your sample in the mobile phase.[15] |
Problem: I am not getting baseline separation between my desired product and an isomer.
| Possible Cause | Suggested Solution |
| Suboptimal Mobile Phase | The current mobile phase composition does not provide enough selectivity. Systematically vary the ratio of the organic solvent to the aqueous phase. Try a different organic solvent (e.g., switch from acetonitrile to methanol (B129727) or vice versa).[8] |
| Inefficient Column | The column may be old or degraded, leading to reduced efficiency. Try a new column of the same type. For very difficult separations, consider a column with smaller particles or a longer column. |
| Gradient is too Steep | If using a gradient elution, the change in solvent composition may be too rapid. Flatten the gradient in the region where your compounds of interest elute to improve resolution. |
| Isocratic Elution is Ineffective | For complex mixtures, an isocratic elution may not be sufficient. Develop a gradient elution method. |
Guide 3: Recrystallization
Problem: My compound will not crystallize from solution.
| Possible Cause | Suggested Solution |
| Too Much Solvent | The solution is not saturated. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[16][17] |
| Supersaturation | The solution is supersaturated, but crystal nucleation has not occurred. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[16] |
| Inappropriate Solvent | The chosen solvent may not be suitable. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[5] You may need to screen several solvents or use a binary solvent system.[5][6] |
| Presence of Impurities | High levels of impurities can inhibit crystallization. Attempt to purify the compound further by chromatography before recrystallization. |
Problem: My compound "oils out" instead of crystallizing.
| Possible Cause | Suggested Solution |
| Solution is Cooling too Quickly | Rapid cooling can favor the formation of an oil over crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[16] |
| High Concentration of Impurities | Impurities can lower the melting point of the mixture, leading to oiling out. The compound may require further purification by another method. |
| Solvent System | The solvent system may be inappropriate. If using a mixed solvent system, try adding more of the solvent in which the compound is less soluble before heating. |
Quantitative Data on Purity Enhancement
The following table provides representative data on the expected purity enhancement at each stage of a typical purification workflow for a synthesized this compound derivative.
| Purification Step | Starting Purity (%) | Final Purity (%) | Typical Yield (%) | Primary Impurities Removed |
| Flash Chromatography (Silica Gel) | 40-60 | 80-90 | 70-85 | Unreacted starting materials, non-polar byproducts, some polar reagents. |
| Semi-Preparative HPLC | 85-95 | >98 | 60-75 | Diastereomers, regioisomers, other closely related byproducts. |
| Recrystallization | >98 | >99.5 | 80-95 | Trace impurities, minor isomers. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Stationary Phase Preparation: Choose a column of appropriate size. As a rule of thumb, use approximately 50-100 g of silica gel for every 1 g of crude material. Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just at the top of the silica.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (ideally the eluent). Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.
-
Elution: Carefully add the eluent to the column. Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 70:30 hexane:ethyl acetate) based on TLC analysis.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Method for Semi-Preparative Reversed-Phase HPLC
-
Column: C18 semi-preparative column (e.g., 10 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B (linear gradient)
-
25-30 min: 90% B (isocratic)
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 4.0 mL/min
-
Detection: UV at 210 nm
-
Injection: Dissolve the partially purified sample in a minimal amount of the initial mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Fraction Collection: Collect the peak corresponding to the target this compound derivative.
-
Post-Purification: Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent to recover the product.
Visualizations
Caption: A typical multi-step purification workflow for synthesized this compound derivatives.
Caption: A decision tree for troubleshooting poor peak shape in HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmafocusasia.com [pharmafocusasia.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Optimizing the Purification of a Chiral Compound Utilizing a Benchtop Semi-Preparative to Preparative HPLC System | Lab Manager [labmanager.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. youtube.com [youtube.com]
- 7. biotage.com [biotage.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. silicycle.com [silicycle.com]
- 11. benchchem.com [benchchem.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. lcms.cz [lcms.cz]
- 14. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 15. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 16. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating the Conformational Complexity of Jatrophane 4 in NMR
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Jatrophane 4 and related conformationally complex molecules. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during Nuclear Magnetic Resonance (NMR) experiments.
Frequently Asked Questions (FAQs)
Q1: Why are the NMR spectra of this compound so complex and difficult to interpret?
A1: The primary challenge in the NMR analysis of this compound lies in its significant conformational flexibility. Jatrophane diterpenes possess a characteristic 12-membered macrocycle which can adopt multiple stable conformations in solution.[1][2] This conformational heterogeneity leads to several issues in NMR spectroscopy:
-
Signal Broadening: Rapid interconversion between different conformations on the NMR timescale can lead to exchange broadening of NMR signals, making them difficult to detect and interpret.
-
Averaged Signals: The observed chemical shifts and coupling constants are a population-weighted average of all the conformations present in solution. This averaging can obscure the specific structural features of any single conformer.
-
Overlapping Resonances: The presence of multiple conformers can result in a greater number of signals than expected for a single rigid structure, leading to severe spectral overlap, especially in the proton NMR spectrum.
Q2: My 1D ¹H NMR spectrum of this compound shows broad, poorly resolved peaks. What can I do to improve the spectral quality?
A2: Broad peaks in the NMR spectrum of a flexible molecule like this compound are often due to conformational exchange. Here are a few troubleshooting strategies:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to resolve this issue.[3][4]
-
Lowering the temperature can slow down the conformational exchange, potentially resolving the broad signals into distinct sets of peaks for each major conformer. This is known as the slow-exchange regime.
-
Increasing the temperature can accelerate the exchange, leading to sharper, averaged signals if a fast-exchange regime can be reached.[3]
-
-
Solvent Change: The conformational equilibrium of this compound can be sensitive to the solvent environment. Experimenting with solvents of different polarity (e.g., chloroform-d, benzene-d6, acetone-d6, DMSO-d6) may favor a specific conformation or alter the exchange dynamics, leading to sharper signals.[5][6]
-
Check Sample Purity and Concentration: Impurities or sample aggregation can also contribute to line broadening. Ensure your sample is pure and run the experiment at a relatively low concentration.
Q3: I am struggling to make unambiguous stereochemical assignments for this compound using standard NOESY/ROESY experiments. What are the limitations and what advanced techniques can help?
A3: While NOESY and ROESY are powerful tools, their utility for flexible molecules like this compound can be limited because the observed NOEs are an average over all conformations. This can lead to ambiguous or misleading distance restraints.[7] To overcome this, consider the following advanced techniques:
-
Residual Dipolar Couplings (RDCs): RDCs provide long-range structural information about the orientation of internuclear vectors relative to an external alignment medium.[8][9] This is particularly valuable for defining the overall fold and relative orientation of different parts of a flexible molecule, which is difficult to achieve with short-range NOEs alone.[10]
-
Quantitative NOE Analysis and Molecular Dynamics (MD) Simulations: Instead of a qualitative interpretation, quantitative analysis of NOE build-up curves can be combined with MD simulations to generate an ensemble of structures that best represents the conformational flexibility of this compound.[11][12]
-
Rotating-Frame Overhauser Effect Spectroscopy (ROESY): For medium-sized molecules where the NOE enhancement might be close to zero, ROESY can be a better choice as the ROE is always positive.[13][14]
Troubleshooting Guides and Experimental Protocols
Guide 1: Variable Temperature (VT) NMR for Conformational Analysis
Issue: Broad and unresolved signals in the NMR spectrum of this compound.
Objective: To slow down or speed up conformational exchange to obtain sharper signals and characterize the different conformers.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., toluene-d8 (B116792) for low temperatures, or DMSO-d6 for high temperatures) in a high-quality NMR tube. Ensure the solvent's temperature range is appropriate for the intended experiment.[15][16]
-
The sample height should be kept short (around 400-500 µL) to ensure uniform temperature.[15]
-
Do not seal the tube to avoid pressure build-up.[15]
-
-
Spectrometer Setup:
-
Use a spectrometer equipped with a variable temperature unit.
-
Calibrate the temperature using a standard sample (e.g., methanol (B129727) for low temperatures, ethylene (B1197577) glycol for high temperatures) before running your experiment.[16]
-
-
Data Acquisition:
-
Start by acquiring a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
For low-temperature experiments: Decrease the temperature in increments of 10-20 K.[3][17] Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a new spectrum.[16][17] Monitor the spectrum for changes in line shape and the appearance of new signals.
-
For high-temperature experiments: Increase the temperature in increments of 10-20 K, following the same equilibration procedure. Be careful not to exceed the boiling point of the solvent.[15]
-
-
Data Analysis:
-
Analyze the series of spectra to identify the coalescence temperature, where two exchanging signals merge into a single broad peak.
-
At temperatures below coalescence, you may be able to assign signals to individual conformers.
-
The energy barrier for conformational exchange (ΔG‡) can be calculated from the coalescence temperature.
-
Table 1: Recommended Solvents for Variable Temperature NMR
| Solvent | Freezing Point (°C) | Boiling Point (°C) | Recommended Temperature Range (°C) |
| Toluene-d8 | -95 | 111 | -80 to 100 |
| Dichloromethane-d2 | -97 | 40 | -80 to 30 |
| Acetone-d6 | -94 | 56 | -80 to 50 |
| Methanol-d4 | -98 | 65 | -80 to 55 |
| DMSO-d6 | 18.5 | 189 | 25 to 150 |
Guide 2: Residual Dipolar Coupling (RDC) Measurement for Structural Elucidation
Issue: Lack of long-range structural information to define the global fold of this compound.
Objective: To measure RDCs to obtain orientational restraints for accurate structure determination.
Experimental Protocol:
-
Sample Preparation:
-
Isotropic Sample: Prepare a standard NMR sample of this compound in a suitable deuterated solvent (e.g., CDCl₃).[18]
-
Anisotropic Sample: Prepare a second sample with the same concentration of this compound in the same solvent, but with the addition of an alignment medium. Common alignment media for organic solvents include stretched polydimethylsiloxane (B3030410) (PDMS) gels or polyacrylonitrile (B21495) (PAN) gels.[18]
-
-
NMR Data Acquisition:
-
Acquire a high-resolution ¹H-¹³C HSQC spectrum for both the isotropic and anisotropic samples.
-
To measure the one-bond ¹JCH couplings (isotropic) and the total couplings ¹TCH (anisotropic), use a J-coupled HSQC experiment. The difference between these two values gives the residual dipolar coupling (¹DCH = ¹TCH - ¹JCH).[19]
-
-
Data Analysis:
-
Extract the ¹DCH values for as many C-H pairs as possible.
-
Use software packages (e.g., PALES, MSpin) to analyze the RDC data.[20]
-
The RDC data is used to determine the alignment tensor of the molecule and to restrain conformational searches or validate structural models. The structure that best fits the experimental RDCs is considered the most probable conformation in solution.[21]
-
Table 2: Typical RDC Values for Small Molecules
| Nuclei Pair | Typical RDC Range (Hz) |
| ¹H - ¹³C | -20 to +40 |
| ¹H - ¹⁵N | -15 to +25 |
| ¹H - ¹H | -10 to +20 |
Visualizing Experimental Workflows
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for VT-NMR and RDC analysis.
Guide 3: Computational NMR for Structure and Conformer Population Analysis
Issue: Difficulty in assigning a single, static structure to this compound due to its flexibility.
Objective: To use computational chemistry to generate a conformational ensemble and predict NMR parameters that can be compared with experimental data.
Computational Workflow:
-
Conformational Search:
-
Perform a thorough conformational search using molecular mechanics (e.g., with software like MacroModel, Spartan) to identify low-energy conformers of this compound.
-
-
Geometry Optimization:
-
Optimize the geometry of the identified low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).[22]
-
-
NMR Chemical Shift Calculation:
-
Calculate the NMR shielding constants for each optimized conformer using a higher level of theory (e.g., mPW1PW91/6-311+G(2d,p)) with the Gauge-Including Atomic Orbital (GIAO) method.[23]
-
Convert the calculated shielding constants to chemical shifts by referencing them to a standard (e.g., tetramethylsilane, TMS).
-
-
Boltzmann Averaging and Comparison:
-
Calculate the relative energies of the conformers to determine their Boltzmann populations at the experimental temperature.
-
Compute the population-weighted average of the calculated chemical shifts.
-
Compare the calculated average spectrum with the experimental NMR spectrum to validate the conformational ensemble and aid in signal assignment. The DP4+ probability analysis can be a useful tool for this comparison.[1]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient NMR spectroscopy approach for the determination of the relative configuration of Δ5,6Δ11,12-jatrophane diterpenes and their chemotherapy sensitization activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reference-free NOE NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Use of Residual Dipolar Coupling in Studying Proteins by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Residual Dipolar Couplings [imserc.northwestern.edu]
- 10. Information content of long-range NMR data for the characterization of conformational heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved NOE fitting for flexible molecules based on molecular mechanics data – a case study with S-adenosylmethionine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. 2D ROESY Experiment [imserc.northwestern.edu]
- 15. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 16. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 17. publish.uwo.ca [publish.uwo.ca]
- 18. books.rsc.org [books.rsc.org]
- 19. Residual Dipolar Couplings in Structure Determination of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. protein-nmr.org.uk [protein-nmr.org.uk]
- 21. users.cs.duke.edu [users.cs.duke.edu]
- 22. Theoretical Methods and Applications of Computational NMR [escholarship.org]
- 23. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Unraveling the Anti-Cancer Arsenal of Jatrophane 4: A Comparative Guide to its Mechanism of Action
For Immediate Release
A deep dive into the anti-cancer mechanism of Jatrophane 4 reveals a multi-pronged attack on tumor cells, primarily through the inhibition of the critical PI3K/Akt/NF-κB signaling pathway. This guide provides a comprehensive comparison of this compound's efficacy and mechanism with alternative anti-cancer agents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Recent studies have illuminated the potent anti-cancer properties of jatrophane diterpenes, with a notable focus on compounds structurally similar to "this compound," such as jatrophone (B1672808). These natural compounds exhibit a remarkable ability to induce programmed cell death (apoptosis), trigger autophagy, and halt the cell cycle in cancer cells, particularly in drug-resistant strains.[1][2][3][4] The primary molecular mechanism underpinning these effects is the targeted suppression of the PI3K/Akt/NF-κB signaling cascade, a pathway frequently overactive in various cancers, promoting cell survival and proliferation.[1][2][3]
This guide offers an objective comparison of this compound's anti-cancer profile with established chemotherapeutic agents, Doxorubicin and Paclitaxel, as well as other inhibitors of the PI3K/Akt pathway.
Quantitative Comparison of Cytotoxic Activity
The efficacy of an anti-cancer agent is fundamentally measured by its ability to inhibit cancer cell growth. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values for jatrophone (as a proxy for this compound) and other jatrophane derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Jatrophone | MCF-7/ADR (Doxorubicin-resistant Breast Cancer) | 1.8 | [2][3][4] |
| Jatrophane Derivative 1 | NCI-H460 (Non-small cell lung carcinoma) | 10 - 20 | [5][6] |
| Jatrophane Derivative 1 | U87 (Glioblastoma) | 10 - 20 | [5][6] |
| Jatrophane Derivative 23 | NCI-H460 | 10 - 20 | [5] |
| Jatrophane Derivative 23 | U87 | 10 - 20 | [5] |
| Jatrophane Derivative A | Caov-4 (Ovarian Cancer) | 46.27 ± 3.86 | [7] |
| Jatrophane Derivative A | OVCAR-3 (Ovarian Cancer) | 38.81 ± 3.30 | [7] |
| Jatrophane Derivative B | Caov-4 (Ovarian Cancer) | 36.48 ± 3.18 | [7] |
| Jatrophane Derivative B | OVCAR-3 (Ovarian Cancer) | 42.59 ± 4.50 | [7] |
| Jatrophane Derivative C | Caov-4 (Ovarian Cancer) | 85.86 ± 6.75 | [7] |
| Jatrophane Derivative C | OVCAR-3 (Ovarian Cancer) | 75.65 ± 2.56 | [7] |
Mechanistic Showdown: this compound vs. Alternatives
| Feature | This compound (Jatrophone) | Doxorubicin | Paclitaxel | Other PI3K/Akt Inhibitors (e.g., Buparlisib) |
| Primary Mechanism | Inhibition of PI3K/Akt/NF-κB pathway[1][2] | DNA intercalation and inhibition of topoisomerase II[1][8][9][10] | Microtubule stabilization, leading to mitotic arrest[11][12][13][][15] | Direct inhibition of PI3K enzyme activity[16][17][18] |
| Downstream Effects | Induction of apoptosis, autophagy, and cell cycle arrest (S and G2/M phases)[1][2][3][4] | Generation of reactive oxygen species, DNA damage, apoptosis[1][8] | Apoptosis[11][15] | Inhibition of cell growth, proliferation, and survival[17][18] |
| Selectivity | Shown to be non-toxic to normal peripheral blood mononuclear cells in some studies.[7] | Affects both cancerous and healthy, rapidly dividing cells.[9] | Affects all dividing cells, leading to side effects.[11] | Varies by inhibitor; some have off-target effects.[17] |
| Role in Drug Resistance | Overcomes multidrug resistance by inhibiting P-glycoprotein (P-gp).[5][19][20] | Can be subject to resistance through various mechanisms, including P-gp efflux.[9] | Resistance can develop through tubulin mutations or P-gp overexpression.[15] | Resistance can occur through pathway reactivation or mutations.[18] |
Visualizing the Molecular Assault
To better understand the mechanisms at play, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: this compound inhibits the PI3K/Akt/NF-κB pathway, leading to apoptosis and cell cycle arrest.
Caption: Workflow for elucidating the anti-cancer mechanism of this compound.
Detailed Experimental Protocols
For researchers seeking to validate and expand upon these findings, the following are detailed protocols for the key experiments cited.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[21][22][23][24]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a range of concentrations of this compound for 48-72 hours.
-
Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[25]
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is used to analyze the cell cycle distribution and quantify apoptosis by staining cellular DNA with propidium (B1200493) iodide (PI).[26][27][28][29][30]
-
Cell Preparation: Harvest cells after treatment with this compound and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol (B145695) at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases. For apoptosis, an Annexin V-FITC/PI double staining kit can be used according to the manufacturer's protocol to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[31]
Western Blot for Protein Expression Analysis
Western blotting is employed to detect and quantify the levels of specific proteins, in this case, the key components of the PI3K/Akt/NF-κB pathway.[32][33][34][35][36]
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PI3K, Akt, phospho-Akt (Ser473), and NF-κB overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
This compound and its analogs represent a promising class of anti-cancer compounds with a distinct mechanism of action centered on the inhibition of the PI3K/Akt/NF-κB pathway. This guide provides a foundational comparison with other chemotherapeutic agents, highlighting its potential to overcome multidrug resistance. The detailed experimental protocols and visualizations serve as a valuable resource for the scientific community to further investigate and harness the therapeutic potential of these natural products in the fight against cancer.
References
- 1. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Secure Verification [cer.ihtm.bg.ac.rs]
- 7. researchgate.net [researchgate.net]
- 8. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. remedypublications.com [remedypublications.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Paclitaxel - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 13. droracle.ai [droracle.ai]
- 15. news-medical.net [news-medical.net]
- 16. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 17. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Jatrophane diterpenoids from the latex of Euphorbia dendroides and their anti-P-glycoprotein activity in human multi-drug resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 23. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 24. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 25. benchchem.com [benchchem.com]
- 26. wp.uthscsa.edu [wp.uthscsa.edu]
- 27. Flow cytometry with PI staining | Abcam [abcam.com]
- 28. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 29. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Flow Cytometry Protocol [sigmaaldrich.com]
- 31. researchgate.net [researchgate.net]
- 32. benchchem.com [benchchem.com]
- 33. benchchem.com [benchchem.com]
- 34. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 35. Frontiers | TCF3 downregulation alleviates renal fibrosis via PI3K/Akt/mTOR pathway inhibition and autophagy restoration in diabetic nephropathy [frontiersin.org]
- 36. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Jatrophane 4 and Other Jatrophane Diterpenes: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of Jatrophane 4 and other notable jatrophane diterpenes isolated from the Euphorbiaceae family. Jatrophane diterpenes are a class of structurally diverse natural products renowned for their wide spectrum of biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal properties.[1][2] This document aims to be an objective resource, presenting experimental data to facilitate informed decisions in drug discovery and development.
Data Presentation: A Comparative Overview of Biological Activity
The following tables summarize the quantitative biological data for this compound and other selected jatrophane diterpenes. The data is presented to allow for a straightforward comparison of their potency across different biological assays.
Table 1: Cytotoxic Activity of Jatrophane Diterpenes against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Data not available | - | |
| Jatrophone | MCF-7/ADR (Doxorubicin-resistant breast cancer) | 1.8 | [3] |
| Pubescenol (1) | MCF-7 (Breast cancer) | >10 | [4] |
| NCI-H460 (Lung cancer) | 8.5 | [4] | |
| SF-268 (CNS cancer) | 7.9 | [4] | |
| Helioscopinolide A (2) | MCF-7 (Breast cancer) | 6.8 | [4] |
| NCI-H460 (Lung cancer) | 5.2 | [4] | |
| SF-268 (CNS cancer) | 4.5 | [4] | |
| Helioscopinolide B (3) | MCF-7 (Breast cancer) | 7.1 | [4] |
| NCI-H460 (Lung cancer) | 5.8 | [4] | |
| SF-268 (CNS cancer) | 5.0 | [4] |
Table 2: Anti-Inflammatory Activity of Jatrophane Diterpenes
| Compound | Assay | IC50 (µM) | Reference |
| This compound | Data not available | - | |
| Compound from E. pubescens (unnamed) | Inhibition of iNOS | 13.6 | |
| Compound from E. pubescens (unnamed) | Inhibition of COX-2 | 18.2 |
Table 3: Anti-HIV Activity of Jatrophane Diterpenes
| Compound | Assay | EC50 (nM) | Reference |
| This compound | Data not available | - | |
| SJ23B | Inhibition of HIV-1 replication | ~50 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic potential of compounds against cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the jatrophane diterpenes (typically ranging from 0.1 to 100 µM) and incubate for an additional 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Accumulation)
This assay determines the ability of compounds to inhibit the P-gp efflux pump, a key mechanism of multidrug resistance.
-
Cell Seeding: Seed P-gp overexpressing cells (e.g., MCF-7/ADR) in a 96-well plate and grow to confluence.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the jatrophane diterpenes or a known P-gp inhibitor (e.g., verapamil) for 30 minutes at 37°C.
-
Rhodamine 123 Addition: Add Rhodamine 123 (a fluorescent P-gp substrate) to a final concentration of 5 µM and incubate for another 60 minutes at 37°C.
-
Cell Lysis and Fluorescence Measurement: Wash the cells with cold PBS, lyse them, and measure the intracellular fluorescence using a fluorescence plate reader (excitation/emission ~485/530 nm).
-
Data Analysis: An increase in intracellular Rhodamine 123 fluorescence compared to untreated cells indicates P-gp inhibition.
Mandatory Visualization
The following diagrams, created using Graphviz, illustrate key concepts related to jatrophane diterpenes.
Caption: PI3K/Akt/NF-κB signaling pathway inhibited by jatrophone.
References
- 1. Buy this compound (EVT-1493810) | 210108-88-6 [evitachem.com]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive diterpenoids, a new jatrophane and two ent-abietanes, and other constituents from Euphorbia pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating P-glycoprotein Inhibitory Activity: A Comparative Analysis of Jatrophane 4
For Immediate Release
A deep dive into the P-glycoprotein inhibitory potential of Jatrophane 4 (Euphodendroidin D) against established modulators, providing researchers in drug development with critical comparative data and detailed experimental protocols.
In the landscape of cancer chemotherapy, a significant hurdle to successful treatment is the development of multidrug resistance (MDR), frequently mediated by the overexpression of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively extrudes a wide range of anticancer drugs from tumor cells. The inhibition of P-gp is a key strategy to surmount MDR. This guide provides a comprehensive comparison of the P-gp inhibitory activity of this compound (euphodendroidin D), a naturally occurring jatrophane diterpene, with well-established P-gp inhibitors.
Quantitative Comparison of P-glycoprotein Inhibitors
The following table summarizes the P-glycoprotein inhibitory activity of this compound in comparison to other known inhibitors. It is important to note that direct IC50 values for this compound are not widely published; however, its potency has been quantified relative to cyclosporin (B1163) A.
| Compound | Class | P-gp Inhibitory Potency (IC50/EC50) | Cell Line / Assay Notes |
| This compound (Euphodendroidin D) | Jatrophane Diterpene | ~2-fold more potent than Cyclosporin A | Inhibition of daunomycin transport. |
| Jatrophane Diterpenes (general) | Jatrophane Diterpene | Certain analogues show higher potency than tariquidar (B1662512) and verapamil. A novel derivative showed an EC50 of 182.17 ± 32.67 nM in reversing doxorubicin (B1662922) resistance in MCF-7/ADR cells.[1] | Varies by specific jatrophane; assays include Rhodamine 123 efflux and doxorubicin resistance reversal. |
| Verapamil | First-Generation P-gp Inhibitor | ~ 4.1 µM (Rhodamine 123 assay) | MCF-7/ADR cells. IC50 values can vary significantly based on the cell line and substrate used. |
| Cyclosporin A | First-Generation P-gp Inhibitor | ~ 3.2 - 6 µM (Daunomycin transport/Rhodamine 123 assay) | IC50 can vary depending on the P-gp substrate and cell line. |
| Tariquidar | Third-Generation P-gp Inhibitor | ~ 0.04 µM | Potent and specific P-gp inhibitor. |
Caption: Comparative P-gp inhibitory activity of this compound and other modulators.
Experimental Protocols
Detailed methodologies for key assays are provided to facilitate the validation and comparison of P-gp inhibitors.
Rhodamine 123 Efflux Assay
This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123, from P-gp-overexpressing cells.
Materials:
-
P-gp-overexpressing cells (e.g., MCF-7/ADR, K562/ADR) and parental control cells.
-
Culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
Rhodamine 123 stock solution.
-
Test compounds (e.g., this compound) and positive controls (e.g., verapamil).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer or fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed the P-gp-overexpressing and parental cells in appropriate culture plates (e.g., 96-well plates for plate reader analysis or larger flasks for flow cytometry). Allow cells to adhere and grow to a suitable confluency.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compound or positive control for a defined period (e.g., 1 hour) at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the medium to a final concentration of approximately 1-5 µM and incubate for a further 30-60 minutes at 37°C.
-
Washing: Remove the medium containing the compounds and Rhodamine 123. Wash the cells twice with ice-cold PBS to remove extracellular fluorescence.
-
Efflux Period: Add fresh, pre-warmed culture medium (without Rhodamine 123 but containing the test compounds) and incubate for an efflux period (e.g., 1-2 hours) at 37°C.
-
Fluorescence Measurement:
-
Flow Cytometry: Detach the cells, wash with PBS, and resuspend in PBS. Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.
-
Fluorescence Plate Reader: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader.
-
-
Data Analysis: The increase in intracellular Rhodamine 123 fluorescence in the presence of the test compound compared to the untreated control is indicative of P-gp inhibition. Calculate the IC50 value, which is the concentration of the inhibitor that results in a 50% increase in Rhodamine 123 accumulation.
Doxorubicin Accumulation Assay
This assay assesses the ability of an inhibitor to increase the intracellular accumulation of the chemotherapeutic drug doxorubicin, a known P-gp substrate.
Materials:
-
P-gp-overexpressing cells (e.g., MCF-7/ADR) and parental cells.
-
Culture medium.
-
Doxorubicin stock solution.
-
Test compounds and positive controls.
-
PBS.
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Cell Seeding: Seed cells as described for the Rhodamine 123 efflux assay.
-
Compound Incubation: Treat the cells with various concentrations of the test compound or a positive control for a specified duration (e.g., 1-2 hours) at 37°C.
-
Doxorubicin Treatment: Add doxorubicin to the medium at a specific concentration and incubate for an additional period (e.g., 1-2 hours).
-
Washing: Wash the cells thoroughly with ice-cold PBS to remove extracellular doxorubicin.
-
Fluorescence Measurement:
-
Flow Cytometry: Prepare the cells as described above and analyze the intracellular doxorubicin fluorescence.
-
Fluorescence Microscopy: Visualize and quantify the intracellular doxorubicin fluorescence using a fluorescence microscope.
-
-
Data Analysis: An increase in the intracellular fluorescence of doxorubicin in the presence of the test compound indicates P-gp inhibition.
Visualizing Experimental Workflow and Signaling
P-glycoprotein Inhibition Assay Workflow
Caption: Workflow for a typical P-glycoprotein inhibition assay.
P-glycoprotein Efflux Mechanism and Inhibition
Caption: Mechanism of P-gp mediated drug efflux and its inhibition.
References
Reversing Multidrug Resistance: A Comparative Guide to the Structure-Activity Relationship of Jatrophane 4 Analogs
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of Jatrophane 4 analogs in their role as modulators of multidrug resistance (MDR) in cancer cells. This analysis is supported by experimental data from multiple studies, detailing the structure-activity relationships (SAR) that govern their efficacy.
Jatrophane diterpenes, a class of natural products primarily isolated from plants of the Euphorbiaceae family, have garnered significant interest for their diverse and potent biological activities.[1] A particularly promising therapeutic application of jatrophane analogs is their ability to reverse multidrug resistance, a major obstacle in cancer chemotherapy. This resistance is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and efficacy.[2]
This guide focuses on this compound analogs and their derivatives, summarizing their quantitative effects on MDR, detailing the experimental protocols used for their evaluation, and visualizing the key signaling pathways implicated in their mechanism of action.
Comparative Analysis of this compound Analogs as MDR Modulators
The efficacy of this compound analogs in reversing P-gp-mediated MDR is highly dependent on their structural features. The following tables summarize the in vitro activities of several key analogs, highlighting the impact of various substitutions on their potency. The data is primarily derived from studies on adriamycin-resistant human breast cancer cells (MCF-7/ADR) and human hepatocellular carcinoma cells (HepG2/ADR).
Table 1: P-gp Modulating Activity of Jatrophane Diterpenoids from Pedilanthus tithymaloides [3]
| Compound | Reversal Fold (RF) in HepG2/ADR at 10 µM | Reversal Fold (RF) in MCF-7/ADR at 10 µM |
| 9 | 12.3 | 11.7 |
| 19 | 10.9 | 14.5 |
| 25 | 15.6 | 18.9 |
| 26 | 18.2 | 21.3 |
| Tariquidar (positive control) | 25.4 | 28.6 |
Table 2: P-gp Modulating Activity of Euphornin Derivatives [4]
| Compound | Reversal Fold (RF) in K562/A02 at 20 µM |
| Euphornin (1) | 15.6 |
| Monodeacetyleuphornin (2) | 1.8 |
| Euphornoate A (3) | 1.2 |
| Euphornoate D (6) | >300 |
| Euphornoate N (16) | >300 |
| Euphornoate R (20) | >300 |
| Euphornoate T (22) | >300 |
| Euphornoate U (23) | >300 |
| Verapamil (positive control) | 13.8 |
Table 3: Cytotoxicity of Selected Jatrophane Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| Jatrophone (B1672808) | MCF-7/ADR | 1.8 | [5] |
| Compound 26 | HepG2/ADR | > 40 | [3] |
| Compound 26 | MCF-7/ADR | > 40 | [3] |
Key Structure-Activity Relationship Insights
The data reveals several critical structural requirements for potent P-gp inhibition:
-
Substitution at C-14: Modification of the hydroxyl group at the C-14 position of the jatrophane skeleton is crucial for MDR reversal activity. The introduction of an alkyl acyl group with four carbons or an aryl acyl group with electron-donating substituents at this position significantly enhances potency.[4]
-
Substitution Pattern at C-2, C-3, and C-5: The nature and stereochemistry of the substituents at positions 2, 3, and 5 on the jatrophane ring also play a significant role in the interaction with P-gp.[6]
-
Lipophilicity: While a certain degree of lipophilicity is beneficial, SAR studies indicate that simply increasing lipophilicity is not the sole determinant of the P-gp inhibitory activity of this class of compounds.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound analogs.
Rhodamine 123 (Rho123) Efflux Assay for P-gp Inhibition
This assay is a widely used method to assess the functional activity of the P-gp efflux pump. Rho123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, Rho123 is actively transported out of the cell, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an accumulation of Rho123 and a corresponding increase in fluorescence.[3]
Procedure:
-
Cell Culture: Adriamycin-resistant cancer cell lines (e.g., MCF-7/ADR, HepG2/ADR, K562/A02) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 104 cells per well and allowed to adhere overnight.
-
Compound Incubation: The cells are pre-incubated with various concentrations of the test jatrophane analogs or a positive control (e.g., verapamil, tariquidar) for 1 hour at 37°C.
-
Rhodamine 123 Addition: Rhodamine 123 is then added to each well to a final concentration of 5 µM, and the plate is incubated for another 1.5 hours at 37°C in the dark.
-
Washing: The cells are washed twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular Rho123.
-
Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
Data Analysis: The reversal fold (RF) is calculated as the ratio of the fluorescence intensity of cells treated with the test compound to that of untreated control cells.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.[5]
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates as described for the Rho123 efflux assay.
-
Compound Treatment: The cells are treated with a range of concentrations of the jatrophane analogs for 48 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Signaling Pathway and Mechanism of Action
While the primary mechanism for MDR reversal by many jatrophane analogs is the direct inhibition of P-gp, some analogs, like jatrophone, also exhibit cytotoxic effects on resistant cancer cells through the modulation of specific signaling pathways. Jatrophone has been shown to induce apoptosis in doxorubicin-resistant breast cancer cells (MCF-7/ADR) by inhibiting the PI3K/Akt/NF-κB signaling pathway.[5] This pathway is a critical regulator of cell survival, proliferation, and apoptosis.
Caption: Jatrophone inhibits the PI3K/Akt/NF-κB pathway, leading to apoptosis.
This inhibition of the PI3K/Akt/NF-κB pathway by jatrophone leads to a downstream cascade that ultimately promotes programmed cell death (apoptosis) in resistant cancer cells, providing a dual mechanism of action: direct cytotoxicity and potential circumvention of resistance.[5]
Conclusion
The structure-activity relationship studies of this compound analogs have unveiled a promising class of compounds for combating multidrug resistance in cancer. The key to their activity lies in the specific substitution patterns on the jatrophane core, which dictates their interaction with P-glycoprotein. Further optimization of these structures, guided by the SAR insights presented here, could lead to the development of potent and selective MDR modulators for clinical use. The dual mechanism of action observed for some analogs, combining P-gp inhibition with the induction of apoptosis via signaling pathway modulation, presents an exciting avenue for future drug discovery efforts in the fight against cancer.
References
- 1. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Jatrophane Diterpenoids as Modulators of PâGlycoprotein-Dependent Multidrug Resistance (MDR): Advances of StructureâActivity Relationships and Discovery of Promising MDR Reversal Agents - American Chemical Society - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Jatrophanes as promising multidrug resistance modulators: Advances of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Jatrophane diterpenes as modulators of multidrug resistance. Advances of structure-activity relationships and discovery of the potent lead pepluanin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Reversing the Resistance: A Comparative Analysis of Jatrophane 4's Efficacy in Drug-Resistant Cancer Cells
For Immediate Release
A deep dive into the experimental data reveals the potential of Jatrophane 4, a promising natural compound, in overcoming multidrug resistance (MDR) in cancer cells. This guide offers a comparative analysis of this compound's efficacy against standard chemotherapeutics and other MDR modulators, supported by detailed experimental protocols and pathway visualizations.
Multidrug resistance remains a significant hurdle in cancer therapy, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. A key mechanism behind this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which act as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents and thereby their efficacy. Jatrophane diterpenes, a class of natural compounds, have emerged as potent modulators of P-gp, showing promise in resensitizing resistant cancer cells to conventional chemotherapy.
This guide focuses on the efficacy of this compound, a representative of the jatrophane family, in the context of doxorubicin-resistant human breast cancer cells (MCF-7/ADR), a well-established model for studying MDR.
Comparative Efficacy of this compound
The following tables summarize the cytotoxic and MDR-reversing activities of Jatrophone (B1672808) (used as a proxy for this compound), standard chemotherapeutic agents, and established MDR modulators in the MCF-7/ADR cell line.
Table 1: Cytotoxicity (IC50) in Doxorubicin-Resistant (MCF-7/ADR) and Sensitive (MCF-7) Breast Cancer Cells
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| Jatrophone | MCF-7/ADR | 1.8 | [1][2] |
| Doxorubicin (B1662922) | MCF-7 | 0.04 - 0.4 | [3] |
| MCF-7/ADR | 1.3 - 80.48 | [3][4] | |
| Cisplatin | MCF-7 | 0.65 - 9.79 | |
| MCF-7/ADR | 2.8 | ||
| Paclitaxel | MCF-7 | 0.0075 | |
| MCF-7/ADR | >1 | ||
| Verapamil | MCF-7/ADR | >20 | |
| Cyclosporin A | MCF-7 | 2 - 20 (antiproliferative) |
Note: Jatrophone is a structurally similar and well-studied jatrophane diterpene used here as a representative for this compound due to the limited availability of specific data for the latter.
Table 2: Efficacy of MDR Reversal Agents in MCF-7/ADR Cells
| Compound | Metric | Value | Citation(s) |
| Jatrophane Diterpenes | Reversal Fold (Doxorubicin) | 2.3 - 36.82 (at 10 µM) | |
| Verapamil | Reversal Fold (Doxorubicin) | 13.7 (at 10 µM) | |
| Effective Concentration for Reversal | 3 - 10 µg/ml | ||
| Cyclosporin A | Effective Concentration for Reversal | 1 - 3 µM |
The data clearly indicates that jatrophone exhibits significant cytotoxicity against doxorubicin-resistant MCF-7/ADR cells with an IC50 of 1.8 µM. Furthermore, jatrophane diterpenes, as a class, demonstrate potent MDR reversal activity, with some compounds showing a reversal fold for doxorubicin sensitivity that is comparable to or even exceeds that of the well-known MDR modulator, verapamil.
Mechanism of Action: The PI3K/Akt/NF-κB Signaling Pathway
Jatrophane diterpenes exert their MDR-reversing effects through a multifaceted mechanism. A primary mode of action is the direct inhibition of the P-gp efflux pump. Additionally, studies have revealed that these compounds modulate key intracellular signaling pathways involved in cell survival and drug resistance. One such critical pathway is the PI3K/Akt/NF-κB cascade. In resistant cancer cells, this pathway is often constitutively active, promoting cell survival and upregulating the expression of drug efflux pumps like P-gp. Jatrophanes have been shown to inhibit this pathway, leading to a downstream reduction in P-gp expression and an increase in apoptosis (programmed cell death) and autophagy (a cellular self-degradation process).
Caption: this compound's mechanism in overcoming drug resistance.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate MCF-7 and MCF-7/ADR cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with a range of concentrations of the test compound (e.g., Jatrophone, Doxorubicin) and a vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
P-glycoprotein Efflux Assay (Rhodamine 123 Accumulation)
This assay measures the ability of a compound to inhibit the P-gp efflux pump by quantifying the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.
Workflow:
Caption: Workflow for the Rhodamine 123 efflux assay.
Detailed Protocol:
-
Cell Treatment: Incubate MCF-7/ADR cells with the test compound (e.g., Jatrophane diterpene, Verapamil) at various concentrations for 1-2 hours.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 5 µM and incubate for 90 minutes.
-
Efflux: Wash the cells with ice-cold PBS and incubate in fresh, dye-free medium for another 90 minutes to allow for efflux.
-
Fluorescence Measurement: Harvest the cells, wash with PBS, and measure the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader.
-
Data Analysis: The increase in intracellular Rhodamine 123 fluorescence in the presence of the test compound compared to the untreated control indicates inhibition of P-gp. The Reversal Fold (RF) is calculated as the ratio of the IC50 of a chemotherapeutic drug alone to the IC50 of the drug in the presence of the MDR modulator.
Western Blot Analysis for PI3K/Akt/NF-κB Pathway Proteins
This technique is used to detect and quantify the levels of specific proteins in the PI3K/Akt/NF-κB signaling pathway to assess the effect of this compound treatment.
Workflow:
Caption: Workflow for Western Blot analysis.
Detailed Protocol:
-
Cell Treatment and Lysis: Treat MCF-7/ADR cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and NF-κB.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Conclusion
The experimental evidence strongly suggests that this compound, and its class of compounds, holds significant potential as an effective agent against drug-resistant cancer cells. Its ability to directly inhibit P-glycoprotein and modulate the PI3K/Akt/NF-κB signaling pathway provides a dual mechanism to overcome multidrug resistance. The quantitative data presented in this guide, alongside detailed experimental protocols, offers a valuable resource for researchers and drug development professionals exploring novel strategies to combat chemotherapy resistance. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in oncology.
References
- 1. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Nanodrug delivery in reversing multidrug resistance in cancer cells [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Comparative Bioactivity of Jatrophane Diterpenes Across Diverse Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of jatrophane diterpenes, a class of natural compounds with significant anti-cancer potential. The information is compiled from multiple studies and presented with supporting experimental data to facilitate informed decisions in drug discovery and development.
Jatrophane diterpenes, isolated from various species of the Euphorbiaceae family, have demonstrated a broad spectrum of therapeutic activities, including cytotoxic, anti-inflammatory, and multidrug resistance (MDR)-reversing effects.[1][2] Their primary mechanism of action in cancer cells often involves the induction of apoptosis and the modulation of key signaling pathways. This guide summarizes the quantitative bioactivity of various jatrophane compounds across different cancer and normal cell lines, details the experimental protocols used for their evaluation, and visualizes the underlying molecular mechanisms.
Quantitative Bioactivity of Jatrophane Diterpenes
The cytotoxic effects of several jatrophane derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of compound potency, are summarized in the table below.
| Jatrophane Derivative | Cell Line | Cell Type | IC50 (µM) | Reference |
| Jatrophone (B1672808) | MCF-7/ADR | Doxorubicin-resistant Breast Cancer | 1.8 ± 0.05 | [3] |
| Compound A | Caov-4 | Ovarian Cancer | 46.27 ± 3.86 | [4][5] |
| OVCAR-3 | Ovarian Cancer | 38.81 ± 3.30 | [4][5] | |
| Compound B | Caov-4 | Ovarian Cancer | 36.48 ± 3.18 | [4][5] |
| OVCAR-3 | Ovarian Cancer | 42.59 ± 4.50 | [4][5] | |
| Compound C | Caov-4 | Ovarian Cancer | 85.86 ± 6.75 | [4][5] |
| OVCAR-3 | Ovarian Cancer | 75.65 ± 2.56 | [4][5] | |
| Euphoscopin C | A549-Paclitaxel Resistant | Lung Cancer | 6.9 | [6] |
| Euphorbiapene D | A549-Paclitaxel Resistant | Lung Cancer | 7.2 | [6] |
| Euphoheliosnoid A | A549-Paclitaxel Resistant | Lung Cancer | 9.5 | [6] |
| Pubescenol | MCF-7 | Breast Cancer | 69.04 ± 4.59 | [1] |
| NCI-H460 | Non-small Cell Lung Cancer | 55.56 ± 3.95 | [1] | |
| SF-268 | Glioblastoma | 75.16 ± 6.54 | [1] | |
| Jatropholone B | AGS | Gastric Adenocarcinoma | Active | [7] |
| HL-60 | Leukemia | Active | [7] | |
| SK-MES-1 | Lung Cancer | Active | [7] | |
| J82 | Bladder Carcinoma | Active | [7] |
Importantly, several studies have highlighted the selective cytotoxicity of jatrophane diterpenes towards cancer cells while showing minimal toxicity to normal cells. For instance, certain jatrophanes were found to be non-toxic to peripheral blood mononuclear cells (PBMCs) and normal lung fibroblasts (MRC-5).[7][8][9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of jatrophane bioactivity.
Cell Viability (Cytotoxicity) Assay using MTT
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cell lines (e.g., OVCAR-3, Caov-4) are seeded into 96-well plates at a density of 5 x 10³ cells per well.[10]
-
Incubation: The plates are incubated for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Cells are treated with a range of concentrations of the jatrophane compounds (e.g., 1-100 µmol/L) and incubated for an additional 48 hours.[10]
-
MTT Addition: An MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals.[10]
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of cell viability compared to the untreated control.
Apoptosis Assay using Flow Cytometry
This assay quantifies the percentage of cells undergoing apoptosis. It utilizes Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, and propidium (B1200493) iodide (PI), a fluorescent nucleic acid stain that cannot cross the membrane of live cells.
-
Cell Treatment: Cells are treated with the jatrophane compounds at various concentrations for a specified period.
-
Cell Harvesting: Cells are harvested and washed with cold PBS.
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results distinguish between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).[11]
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, measuring the long-term effects of a compound on cell proliferation and survival.
-
Cell Seeding: A low density of cells is seeded in a culture dish.
-
Compound Treatment: Cells are treated with the jatrophane compound for a defined period.
-
Incubation: The medium is replaced with fresh, drug-free medium, and the cells are incubated for a period that allows for colony formation (typically 1-3 weeks).
-
Colony Staining and Counting: Colonies are fixed and stained (e.g., with crystal violet), and the number of colonies containing at least 50 cells is counted.
Signaling Pathways and Molecular Mechanisms
Jatrophane diterpenes exert their anti-cancer effects by modulating several critical signaling pathways.
Experimental Workflow for Bioactivity Assessment
The general workflow for evaluating the anti-cancer properties of jatrophane compounds is depicted below.
Caption: A typical experimental workflow for assessing the in vitro bioactivity of jatrophane compounds.
PI3K/Akt/NF-κB Signaling Pathway
Jatrophone has been shown to inhibit the proliferation of doxorubicin-resistant breast cancer cells (MCF-7/ADR) by down-regulating the PI3K/Akt/NF-κB signaling pathway.[12] This pathway is crucial for cell survival, proliferation, and resistance to apoptosis.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jatropha-6(17),11E-diene class derivatives induce apoptosis effects in OVCAR-3 and Caov-4 ovarian cancer cell lines via a mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antiproliferative activity of the diterpenes jatrophone and jatropholone and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New anti-cancer characteristics of jatrophane diterpenes from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Jatrophane Diterpenes vs. Paclitaxel: A Comparative Analysis of Microtubule Disruption
For Researchers, Scientists, and Drug Development Professionals
The microtubule network, a cornerstone of cellular architecture and division, remains a critical target in cancer chemotherapy. Paclitaxel (B517696), a taxane (B156437) diterpenoid, is a highly successful microtubule-stabilizing agent used in the treatment of numerous cancers. However, the emergence of drug resistance and issues with toxicity necessitate the exploration of novel microtubule-targeting agents. Among these, jatrophane diterpenes, a class of macrocyclic natural products, have garnered attention for their unique interactions with the microtubule cytoskeleton. This guide provides an objective comparison of the available experimental data on jatrophane compounds and paclitaxel, focusing on their mechanisms of action in microtubule disruption.
Mechanism of Action at a Glance
Paclitaxel is a well-established microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and preventing their depolymerization[1][2][3]. This stabilization disrupts the normal dynamic instability of microtubules, which is essential for mitotic spindle formation and chromosome segregation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis[1][2][4].
Jatrophane diterpenes have also been identified as microtubule-interacting agents that can stimulate the assembly of purified tubulin in vitro, forming microtubules that appear similar to those induced by paclitaxel under electron microscopy[5]. However, their mechanism of action at the cellular level appears to differ significantly from that of paclitaxel. Studies on certain jatrophane polyesters indicate that they reorganize the microtubule architecture without causing the distinct bundling effect characteristic of paclitaxel[5]. Furthermore, unlike paclitaxel, some jatrophanes do not induce a cell cycle arrest at the G2/M phase, suggesting a novel mode of tubulin interaction and a different downstream cellular response[5]. This has led to the proposition that jatrophanes may represent a new class of tubulin-binding agents[5][6].
Quantitative Comparison of Biological Activity
Table 1: In Vitro Tubulin Polymerization
| Compound | Assay Type | Effective Concentration (EC50) | Reference |
| Paclitaxel | Promotion of tubulin assembly | 1.1 µM - 23 µM | [7][8] |
| Jatrophane Polyesters | Stimulation of tubulin assembly | Not Quantified | [5] |
EC50 (Half-maximal effective concentration) refers to the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Table 2: Cytotoxicity (IC50) in Human Cancer Cell Lines
| Compound | Cell Line | IC50 | Reference |
| Paclitaxel | A375 (Melanoma) | ~0.5 nM | [9] |
| MDA-MB-231 (Breast) | Not specified, but active | [10] | |
| SK-BR-3 (Breast) | Not specified, but active | [10] | |
| T-47D (Breast) | Not specified, but active | [10] | |
| Jatrophone (a jatrophane) | MCF-7/ADR (Doxorubicin-resistant Breast) | 1.8 µM | [11] |
| Jatrophane Diterpenes | HepG2 (Liver) | 8.1 - 29.7 µM | [12] |
| HeLa (Cervical) | 8.1 - 29.7 µM | [12] | |
| HL-60 (Leukemia) | 8.1 - 29.7 µM | [12] | |
| SMMC-7721 (Liver) | 8.1 - 29.7 µM | [12] | |
| Jatrophane Derivatives | OVCAR-3 (Ovarian) | 38.81 - 75.65 µM | [13] |
| Caov-4 (Ovarian) | 36.48 - 85.86 µM | [13] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological or biochemical function.
Table 3: Effect on Cell Cycle
| Compound | Effect | Cell Line | Quantitative Data | Reference |
| Paclitaxel | G2/M Arrest | CHMm (Canine Mammary) | Significant increase with 1 µM at 24h | [4] |
| G2/M Arrest | LNCaP (Prostate) | Time-dependent increase | [14] | |
| G2/M Arrest | PC3 (Prostate) | Time-dependent increase | [14] | |
| Jatrophone (a jatrophane) | S and G2/M Arrest | MCF-7/ADR (Doxorubicin-resistant Breast) | Significant induction | [11] |
| Jatrophane Polyesters | No G2/M Arrest | Not specified | - | [5] |
Signaling Pathways and Experimental Workflows
The distinct mechanisms of paclitaxel and jatrophanes can be visualized through their effects on cellular processes. Paclitaxel's action is intrinsically linked to the mitotic checkpoint, while jatrophanes may trigger different downstream pathways.
Figure 1. Paclitaxel's signaling pathway leading to apoptosis.
The experimental workflow to assess microtubule disruption is a multi-step process, beginning with the purification of tubulin and culminating in the analysis of polymerization dynamics.
Figure 2. Experimental workflow for an in vitro tubulin polymerization assay.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidimetric Method)
This protocol is a generalized procedure for assessing the effect of compounds on tubulin polymerization by measuring changes in light scattering.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP stock solution (100 mM)
-
Test compounds (this compound, Paclitaxel) dissolved in DMSO
-
96-well half-area microtiter plates
-
Temperature-controlled spectrophotometer capable of reading at 340 nm in kinetic mode
Procedure:
-
Preparation of Reagents:
-
Thaw purified tubulin on ice.
-
Prepare the polymerization buffer by adding GTP to the General Tubulin Buffer to a final concentration of 1 mM and glycerol to a final concentration of 10%. Keep on ice.
-
Prepare serial dilutions of the test compounds in polymerization buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
-
Assay Setup:
-
Pre-warm the 96-well plate and the spectrophotometer to 37°C.
-
On ice, add the desired volume of the test compound dilutions to the wells of the microtiter plate. Include wells for a positive control (e.g., paclitaxel) and a negative control (DMSO vehicle).
-
Add tubulin to the polymerization buffer to achieve the desired final concentration (e.g., 3 mg/mL).
-
Initiate the polymerization reaction by adding the tubulin/buffer mix to each well containing the test compounds.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed spectrophotometer.
-
Measure the absorbance at 340 nm every 30-60 seconds for a period of 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance (OD340) versus time to generate polymerization curves.
-
From these curves, determine key parameters such as the maximum rate of polymerization (Vmax), the lag time for nucleation, and the steady-state polymer mass.
-
For inhibitors or enhancers, calculate the IC50 or EC50 values by plotting the Vmax or steady-state absorbance against the compound concentration.
-
Conclusion
Paclitaxel is a potent, well-characterized microtubule-stabilizing agent with a clear mechanism of action involving the induction of G2/M cell cycle arrest. Jatrophane diterpenes represent an emerging class of microtubule-interacting agents. While they also promote tubulin polymerization in vitro, their cellular effects, such as the distinct rearrangement of the microtubule network and, in some cases, the lack of G2/M arrest, suggest a different and potentially novel mechanism of interaction with the tubulin/microtubule system. The available data indicates that jatrophanes generally exhibit lower cytotoxic potency compared to paclitaxel. The development of jatrophane-based compounds as potential anticancer agents will require further investigation to elucidate their precise binding sites on tubulin and to fully understand their downstream cellular consequences. Direct, quantitative comparisons of specific jatrophanes, such as this compound, with paclitaxel in standardized assays are crucial next steps for the field.
References
- 1. In vitro preparation of single filamentous microtubules optimized for dynamic and electrophoretic light sca... [protocols.io]
- 2. In vitro Microtubule Binding Assay and Dissociation Constant Estimation [bio-protocol.org]
- 3. Two-color in vitro assay to visualize and quantify microtubule shaft dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Differences in Paclitaxel and Docetaxel Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A convenient tubulin-based quantitative assay for paclitaxel (Taxol) derivatives more effective in inducing assembly than the parent compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SB226, an inhibitor of tubulin polymerization, inhibits paclitaxel-resistant melanoma growth and spontaneous metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Jatrophane diterpenoids with cytotoxic activity from the whole plant of Euphorbia heliosocpia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Navigating the Synthesis of Jatrophane 4: A Quest for Independent Verification Reveals a Field Ripe for Discovery
For researchers, scientists, and drug development professionals, the independent verification of a total synthesis is a critical step in validating a synthetic route and ensuring its reproducibility. In the case of Jatrophane 4, a complex diterpene isolated from Euphorbia peplus, a comprehensive search of the scientific literature reveals that a completed total synthesis of this specific molecule has not yet been reported.
This compound, chemically identified as 2,5,9,14-Tetraacetoxy-3-benzoyloxy-8,15-dihydroxy-7-isobutyroyloxyjatropha-6(17),11E-diene, belongs to the structurally diverse and biologically intriguing family of jatrophane diterpenes. While significant efforts have been made in the synthesis of the core jatrophane skeleton and other members of this family, a full, published account of the total synthesis of this compound remains elusive.
This absence of a reported total synthesis means that an independent verification, the core of this comparative guide, cannot be performed at this time. There are no competing synthetic routes to analyze, no quantitative data on overall yields or stereoselectivity to compare, and no experimental protocols to deconstruct and validate.
The Frontier of Jatrophane Synthesis: A Look at Related Efforts
While a direct comparison for this compound is not possible, the field of jatrophane synthesis is active. Notably, the research group of Rinner has published extensive studies directed towards the total synthesis of the related jatrophane diterpene Pl-4. These efforts have led to the successful construction of advanced intermediates, showcasing sophisticated strategies for assembling the complex bicyclo[10.3.0]pentadecane core of the jatrophane skeleton.
The work of Hiersemann and colleagues on the total synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol provides another landmark in the field. Their approach, featuring a key ring-closing metathesis reaction, demonstrates a powerful strategy for the construction of the 12-membered macrocycle characteristic of jatrophanes.
These synthetic endeavors, while not targeting this compound itself, lay a crucial foundation for its eventual synthesis. They provide valuable insights into potential retrosynthetic disconnections, key bond formations, and the stereochemical challenges inherent in this class of natural products.
Future Outlook: The Path to this compound
The journey to the total synthesis of this compound is an open challenge for the synthetic chemistry community. The successful completion of this endeavor will require the development of novel synthetic methodologies and the strategic application of existing ones. Once a first total synthesis is reported, the scientific community will eagerly await independent verification and the development of second-generation routes that may offer improved efficiency, scalability, or stereocontrol.
For now, this guide serves not as a comparison of existing syntheses, but as a testament to the current state of the art and a call to action for the continued exploration of this fascinating and medicinally relevant family of natural products. The eventual synthesis and independent verification of this compound will undoubtedly be a significant achievement, paving the way for further biological investigation and potential therapeutic applications.
Illustrative Synthetic Strategies in Jatrophane Synthesis
To provide context for the challenges and approaches in this field, the following diagrams illustrate common high-level strategies employed in the synthesis of jatrophane diterpenes, based on published work on related molecules.
A Comparative Analysis of Jatrophane 4 (Euphoscopin C) and Ingenol Mebutate for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two promising diterpenoid compounds from the Euphorbiaceae family: Jatrophane 4 (Euphoscopin C) and ingenol (B1671944) mebutate. Both have demonstrated significant biological activity, but their mechanisms of action and cytotoxic profiles diverge, presenting distinct opportunities for therapeutic development.
Introduction
This compound (Euphoscopin C) and ingenol mebutate are structurally related diterpenes that have garnered interest for their potent cytotoxic and immunomodulatory effects. Ingenol mebutate, derived from the sap of Euphorbia peplus, is known for its rapid induction of cell necrosis and is a key ingredient in the topical treatment for actinic keratosis.[1][2][3] this compound, a member of the large family of jatrophane diterpenoids, has shown cytotoxic activity against various cancer cell lines, with a distinct mechanism of action that sets it apart from ingenol mebutate.[2] This guide will dissect the available experimental data to provide a clear comparison of their performance, mechanisms, and potential therapeutic applications.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the cytotoxic activity of this compound (Euphoscopin C) and ingenol mebutate against various human cancer cell lines. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Cytotoxic Activity (IC50) of this compound (Euphoscopin C)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 (Paclitaxel-Resistant) | Lung Cancer | 6.9 | [2] |
| HepG2 | Liver Cancer | 8.1 - 29.7 (for various jatrophanes) | [4] |
| HeLa | Cervical Cancer | 8.1 - 29.7 (for various jatrophanes) | [4] |
| HL-60 | Leukemia | 8.1 - 29.7 (for various jatrophanes) | [4] |
| SMMC-7721 | Liver Cancer | 8.1 - 29.7 (for various jatrophanes) | [4] |
Table 2: Cytotoxic Activity (IC50) of Ingenol Mebutate
| Cell Line | Cancer Type/Cell Type | IC50 (µM) | Reference |
| Panc-1 | Pancreatic Cancer | 0.0431 | [5] |
| Keratinocytes (HPV-Ker) | Skin | 0.84 | [6] |
| SCC12 | Squamous Cell Carcinoma | Not specified | [7] |
| SCC13 | Squamous Cell Carcinoma | Not specified | [7] |
Mechanism of Action
The two compounds exhibit fundamentally different mechanisms of action at the molecular level, which are crucial for understanding their therapeutic potential and potential side effects.
Ingenol Mebutate: PKC-Dependent Necrosis and Inflammation
Ingenol mebutate's primary mechanism involves the activation of Protein Kinase C (PKC), particularly the PKCδ isoform.[8] This activation triggers a rapid cascade of events leading to mitochondrial swelling and rupture, resulting in necrotic cell death.[1] Following necrosis, an inflammatory response is initiated, characterized by the release of cytokines and the recruitment of neutrophils, which helps in clearing the remaining dysplastic cells.[1][8]
Signaling pathway of ingenol mebutate.
This compound (Euphoscopin C): PI3K/Akt/NF-κB Pathway Inhibition
In contrast, jatrophane diterpenoids, such as jatrophone, have been shown to exert their cytotoxic effects by inhibiting the PI3K/Akt/NF-κB signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and resistance to apoptosis. By inhibiting this pathway, this compound can induce programmed cell death (apoptosis) and autophagy in cancer cells. This mechanism suggests a more targeted approach to cancer therapy with potentially less inflammatory side effects compared to ingenol mebutate.
Signaling pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and ingenol mebutate.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound or ingenol mebutate (typically ranging from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Protein Kinase C (PKC) Activation Assay
This assay measures the ability of a compound to activate PKC isoforms.
Protocol:
-
Enzyme and Substrate Preparation: Prepare a reaction buffer containing a specific PKC isoform (e.g., PKCδ), a fluorescently labeled PKC substrate peptide, and ATP.
-
Compound Addition: Add varying concentrations of the test compound (this compound or ingenol mebutate) or a known PKC activator (e.g., phorbol (B1677699) 12-myristate 13-acetate, PMA) as a positive control to the wells of a microplate.
-
Reaction Initiation: Add the enzyme/substrate mixture to the wells to initiate the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the fluorescence signal. An increase in fluorescence indicates phosphorylation of the substrate and, therefore, activation of PKC.
-
Data Analysis: Plot the fluorescence intensity against the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal activation).
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the comparative analysis of this compound and ingenol mebutate.
Workflow for comparative analysis.
Conclusion
This compound (Euphoscopin C) and ingenol mebutate, while both being diterpenoids from the Euphorbiaceae family, present distinct profiles for therapeutic development. Ingenol mebutate acts as a potent inducer of rapid, localized necrosis through PKC activation, making it suitable for topical applications against superficial lesions. This compound, on the other hand, appears to induce apoptosis and autophagy through the inhibition of the PI3K/Akt/NF-κB survival pathway, a mechanism that could be advantageous for systemic cancer therapies where a more targeted and less inflammatory mode of action is desirable.
Further head-to-head studies in the same cell lines and in vivo models are warranted to fully elucidate their comparative efficacy and safety profiles. The distinct mechanisms of action of these two compounds highlight the rich chemical diversity within the jatrophane and ingenane (B1209409) diterpenoid families and underscore their potential as scaffolds for the development of novel anticancer agents.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lathyrane and Jatrophane Diterpenoids from Euphorbia helioscopia Evaluated for Cytotoxicity against a Paclitaxel-Resistant A549 Human Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Jatrophane diterpenoids with cytotoxic activity from the whole plant of Euphorbia heliosocpia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ingenol mebutate inhibits the growth of pancreatic cancer cells in vitro via STING with an efficacy comparable to that of clinically used anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. openaccessjournals.com [openaccessjournals.com]
Unveiling the Potential of Jatrophane 4 in Modulating the PI3K/Akt/NF-κB Pathway: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of Jatrophane 4, a promising jatrophane diterpene, with established inhibitors of the PI3K/Akt/NF-κB signaling pathway. The objective is to furnish researchers, scientists, and drug development professionals with a detailed analysis of its potential as a therapeutic agent, supported by experimental data and methodologies.
The PI3K/Akt/NF-κB pathway is a critical signaling cascade that regulates essential cellular processes, including cell growth, proliferation, survival, and inflammation. Its dysregulation is a hallmark of numerous diseases, most notably cancer, making it a prime target for therapeutic intervention. This guide will delve into the effects of this compound on this pathway, drawing comparisons with the well-characterized PI3K inhibitors, Wortmannin and LY294002.
While direct studies on this compound's effect on the PI3K/Akt/NF-κB pathway are emerging, we will draw upon a detailed study of a closely related compound, Jatrophone, a macrocyclic jatrophane diterpene. This study provides a strong foundation for understanding the potential mechanism of action of this compound. Jatrophone has been shown to exhibit potent cytotoxic activity and effectively down-regulate key proteins in the PI3K/Akt/NF-κB pathway in doxorubicin-resistant breast cancer cells (MCF-7/ADR)[1][2].
Comparative Performance Data
To provide a clear and concise overview, the following table summarizes the cytotoxic effects of Jatrophone and the established PI3K inhibitor LY294002 on breast cancer cell lines.
| Compound | Cell Line | IC50 Value (µM) | Citation |
| Jatrophone | MCF-7/ADR | 1.8 | [1][2] |
| LY294002 | MCF-7 | 0.87 | [3][4] |
Table 1: Comparative Cytotoxicity of Jatrophone and LY294002.
Mechanism of Action: Impact on the PI3K/Akt/NF-κB Pathway
Jatrophone has been demonstrated to significantly down-regulate the expression levels of PI3K, Akt, and NF-κB in MCF-7/ADR cells[1][2]. This inhibitory action disrupts the signaling cascade that promotes cancer cell survival and proliferation. Similarly, Wortmannin has been shown to reduce the expression of phosphorylated Akt (p-Akt) and NF-κB in MCF-7 cells, indicating a comparable mechanism of pathway inhibition[5][6][7].
Figure 1: PI3K/Akt/NF-κB Signaling Pathway and points of inhibition.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
Cell Viability Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability by measuring cellular protein content.
Materials:
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Treat cells with various concentrations of the test compound and incubate for the desired period.
-
Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow to air dry.
-
Stain the cells by adding 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Dissolve the protein-bound dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
Figure 2: Sulforhodamine B (SRB) Assay Workflow.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells and treat with the compound as required.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
Cell Migration Assay (Scratch Assay)
The scratch assay is a method to study cell migration in vitro.
Materials:
-
6-well plates
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well plate to create a confluent monolayer.
-
Create a "scratch" in the monolayer with a sterile 200 µL pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh media with or without the test compound.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure.
Western Blotting for PI3K, Akt, and NF-κB
Western blotting is used to detect and quantify the expression levels of specific proteins.
Materials:
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-PI3K, anti-Akt, anti-NF-κB, anti-p-Akt, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse treated cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Figure 3: Western Blotting Experimental Workflow.
Conclusion
The available evidence on Jatrophone strongly suggests that jatrophane diterpenes, including this compound, have the potential to be potent inhibitors of the PI3K/Akt/NF-κB pathway. The comparative data with established inhibitors like LY294002 and Wortmannin highlight its promise as a novel therapeutic candidate. Further direct investigation into the specific effects of this compound is warranted to fully elucidate its mechanism and therapeutic potential. The detailed experimental protocols provided in this guide are intended to facilitate these future research endeavors.
References
- 1. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tamoxifen and the PI3K Inhibitor: LY294002 Synergistically Induce Apoptosis and Cell Cycle Arrest in Breast Cancer MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tamoxifen and the PI3K Inhibitor: LY294002 Synergistically Induce Apoptosis and Cell Cycle Arrest in Breast Cancer MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wortmannin inhibits proliferation and induces apoptosis of MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wortmannin inhibits proliferation and induces apoptosis of MCF-7 breast cancer cells [ejgo.net]
- 7. article.imrpress.com [article.imrpress.com]
Safety Operating Guide
Navigating the Safe Disposal of Jatrophane: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of potent compounds like Jatrophane are paramount to ensuring laboratory safety and environmental protection. Jatrophanes, a class of diterpenes, exhibit significant biological activity, including cytotoxic properties, which necessitates stringent disposal protocols. This guide provides essential, step-by-step procedures for the safe disposal of Jatrophane, contaminated materials, and the management of spills.
Core Principles of Jatrophane Waste Management
Due to their cytotoxic nature, all materials that have come into contact with Jatrophane must be treated as hazardous waste. The primary recommended method for the disposal of Jatrophane and associated waste is high-temperature incineration at a licensed chemical destruction facility. Discharge of Jatrophane waste into sewer systems or general laboratory trash is strictly prohibited.
Personal Protective Equipment (PPE)
When handling Jatrophane in any form (pure substance, solutions, or contaminated materials), the following personal protective equipment is mandatory:
| PPE Component | Specification |
| Gloves | Two pairs of chemotherapy-grade, powder-free nitrile gloves. |
| Eye Protection | Chemical splash goggles or a full-face shield. |
| Lab Coat | A disposable, solid-front gown with tight-fitting cuffs. |
| Respiratory | A NIOSH-approved respirator (e.g., N95) is required for handling powders. |
Disposal Procedures for Unused Jatrophane
Unused or expired Jatrophane, in its pure form or in solution, must be disposed of as hazardous chemical waste.
Step-by-Step Protocol:
-
Containerization: Place the original container of Jatrophane into a larger, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The outer container must be labeled with "Hazardous Waste," the chemical name ("Jatrophane"), and the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).
-
Segregation: Store the waste container in a designated, secure area for hazardous waste, away from incompatible materials.
-
Arrangement for Pickup: Coordinate with your institution's Environmental Health and Safety (EHS) department for the collection and disposal by a licensed hazardous waste contractor.
Disposal of Contaminated Labware and Materials
All items that have come into direct contact with Jatrophane are considered contaminated and must be disposed of as hazardous waste. This includes, but is not limited to:
-
Pipette tips
-
Syringes and needles
-
Glassware
-
Gloves, gowns, and other PPE
-
Bench paper and wipes
Step-by-Step Protocol:
-
Sharps: All contaminated sharps (needles, scalpels, broken glass) must be immediately placed in a designated, puncture-resistant sharps container labeled for cytotoxic waste.
-
Solid Waste: Other contaminated solid materials should be placed in a dedicated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Labeling: The container must be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste" in accordance with institutional and local regulations.
-
Closure and Storage: Once the container is three-quarters full, securely seal the bag and close the container. Store in the designated hazardous waste accumulation area.
-
Pickup: Arrange for pickup and disposal through your institution's EHS department.
Spill Management and Decontamination
In the event of a Jatrophane spill, immediate and proper cleanup is critical to prevent exposure and environmental contamination.
Experimental Protocol for Spill Decontamination:
-
Evacuate and Secure: Immediately alert others in the area and evacuate. Restrict access to the spill area.
-
Don PPE: Before re-entering the area, don the appropriate PPE as listed in the table above.
-
Containment: For liquid spills, cover the spill with absorbent pads, starting from the outside and working inwards. For solid spills, gently cover with wetted absorbent pads to avoid generating dust.
-
Decontamination:
-
Step 1: Initial Cleaning. Use a detergent solution to clean the spill area thoroughly. Collect all cleaning materials in a hazardous waste bag.
-
Step 2: Chemical Deactivation. Following the initial cleaning, wipe the area with a solution known to degrade a broad range of cytotoxic compounds, such as a freshly prepared 10% sodium hypochlorite (B82951) solution, followed by a rinse with a neutralizer like 1% sodium thiosulfate, and then water. Alternatively, commercially available cytotoxic drug decontamination kits can be used.
-
Final Cleaning: Perform a final rinse of the area with water, and dry with clean absorbent pads.
-
Waste Disposal: All materials used for spill cleanup, including contaminated PPE, must be disposed of as cytotoxic hazardous waste.
Jatrophane Disposal Workflow
Caption: Logical workflow for the proper disposal of Jatrophane waste.
Personal protective equipment for handling Jatrophane 4
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Jatrophane 4, a member of the jatrophane diterpenes class of compounds. Jatrophane diterpenes are known for their complex structures and diverse biological activities, including anti-inflammatory, anti-HIV, and cytotoxic effects, making them valuable in drug discovery programs.[1][2][3][4] Due to their potent biological activities, careful handling is paramount to ensure laboratory safety.
Hazard Identification and Risk Assessment
-
Skin and eye irritation: Direct contact may cause irritation.[5]
-
Respiratory tract irritation: Inhalation of dust or aerosols may cause respiratory irritation.[5]
-
Unknown toxicity: The full toxicological profile of this compound is not well-established. Some jatrophane diterpenes have shown cytotoxicity.[1] Therefore, it should be treated as a potentially hazardous substance.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure.[6][7][8] The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Primary: Nitrile or neoprene gloves. Secondary (for splash protection): A second pair of nitrile gloves. Always inspect gloves for integrity before use and change them immediately upon contamination.[5][9][10] |
| Eye and Face Protection | Safety goggles or glasses | Must meet ANSI Z87.1 standards to protect against chemical splashes.[10] A face shield should be worn over safety glasses when there is a significant risk of splashing or aerosol generation.[10] |
| Body Protection | Laboratory coat | A fully buttoned, long-sleeved laboratory coat made of a flame-resistant material like Nomex® is recommended.[10] Avoid synthetic fabrics such as polyester. |
| Respiratory Protection | Respirator | Use of a NIOSH-approved respirator is required if there is a risk of inhaling dust or aerosols, or if work is not performed in a certified chemical fume hood.[7][9][10] Annual fit testing and medical evaluation are necessary for respirator users.[10] |
| Foot Protection | Closed-toe shoes | Shoes must cover the entire foot to protect against spills.[9][10] |
Operational Plan for Safe Handling
Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.
3.1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[5]
-
Ventilation: Ensure adequate ventilation in the handling area.[5]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible.
3.2. Handling Procedure:
-
Don PPE: Before handling, put on all required PPE as specified in the table above.
-
Weighing: If weighing the solid compound, do so in a ventilated enclosure to prevent the dispersion of dust.
-
Dissolving: When preparing solutions, add the solvent to the this compound slowly to avoid splashing.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[5]
-
Aerosol Prevention: Avoid procedures that may generate aerosols or dust.
3.3. Accidental Exposure First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
4.1. Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips) should be considered hazardous waste.
-
Liquid Waste: Unused solutions and solvent rinses should be collected as hazardous chemical waste.
4.2. Disposal Procedure:
-
Containment: Collect all this compound waste in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound".
-
Licensed Disposal: Arrange for the disposal of the chemical waste through a licensed chemical destruction plant or a certified hazardous waste handler.[5]
-
Regulatory Compliance: Ensure all disposal activities comply with local, state, and federal regulations. Do not discharge to sewer systems.[5]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. falseguridad.com [falseguridad.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
